molecular formula C7H16N2O B1349313 1-(2-Methoxyethyl)piperazine CAS No. 13484-40-7

1-(2-Methoxyethyl)piperazine

Cat. No.: B1349313
CAS No.: 13484-40-7
M. Wt: 144.21 g/mol
InChI Key: BMEMBBFDTYHTLH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperazine is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-10-7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEMBBFDTYHTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370412
Record name 1-(2-Methoxyethyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-40-7
Record name 1-(2-Methoxyethyl)piperazine
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Record name 1-(2-Methoxyethyl)piperazine
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Foundational & Exploratory

In-Depth Technical Guide: 1-(2-Methoxyethyl)piperazine (CAS 13484-40-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyethyl)piperazine, with the CAS number 13484-40-7, is a versatile substituted piperazine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining a piperazine ring with a methoxyethyl group, impart favorable physicochemical properties that make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system (CNS), as well as in the formulation of agrochemicals and specialty polymers. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueSource(s)
CAS Number 13484-40-7[Multiple sources]
Molecular Formula C₇H₁₆N₂O[Multiple sources]
Molecular Weight 144.21 g/mol
Appearance Clear colorless to yellow liquid
Boiling Point 193-194 °C (lit.)
Density 0.970 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4730 (lit.)
Flash Point 87 °C (188.6 °F) - closed cup
SMILES COCCN1CCNCC1
InChI Key BMEMBBFDTYHTLH-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of this compound typically involves the N-alkylation of piperazine. While specific, detailed industrial protocols are often proprietary, a general synthetic approach can be described based on established chemical principles for the formation of monosubstituted piperazines.

General Synthetic Approach

A common method for the synthesis of monosubstituted piperazines like this compound involves the reaction of a large excess of piperazine with a suitable alkylating agent, in this case, a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane). The use of excess piperazine helps to minimize the formation of the disubstituted product.

An alternative strategy to achieve monosubstitution with higher selectivity is the use of a protecting group on one of the piperazine nitrogens. This multi-step process involves:

  • Protection: One of the nitrogen atoms of the piperazine ring is protected with a suitable protecting group (e.g., Boc, Cbz).

  • Alkylation: The unprotected nitrogen is then alkylated with a 2-methoxyethylating agent.

  • Deprotection: The protecting group is subsequently removed to yield the desired this compound.

A simplified, one-pot procedure for the synthesis of monosubstituted piperazines has also been reported, which involves the in-situ formation of a piperazine-1-ium cation.[1][2][3][4] This method avoids the need for protecting groups, making the process more efficient and cost-effective.[1][2][3][4]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its piperazine moiety is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets and improve the pharmacokinetic properties of drug candidates.

Central Nervous System (CNS) Agents

The piperazine ring is a well-established pharmacophore in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. The incorporation of the this compound moiety can modulate the affinity and selectivity of these compounds for their target receptors, such as serotonin and dopamine receptors. The development of novel CNS agents often involves the use of arylpiperazine derivatives, and this compound can serve as a precursor to these structures.[5]

Radioprotective Agents

Recent research has highlighted the potential of piperazine derivatives in the development of radioprotective agents, which are compounds designed to protect cells and tissues from the harmful effects of ionizing radiation.[6][7][8][9][10] Derivatives of 1-(2-hydroxyethyl)piperazine, a closely related compound, have shown promise in protecting human cells from radiation-induced apoptosis.[6][7][8][9][10] The structural features of this compound make it a valuable starting material for the synthesis of novel radioprotective drug candidates.

Experimental Workflow in Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound as a building block in a drug discovery program.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start This compound (Building Block) reaction Reaction with diverse scaffolds and reagents start->reaction N-alkylation, Amidation, etc. library Library of Novel Piperazine Derivatives reaction->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling (in vitro & in vivo) lead_opt->admet efficacy In Vivo Efficacy Studies (Animal Models) admet->efficacy candidate Candidate Drug Selection efficacy->candidate

Drug Discovery Workflow using this compound.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage. It is also harmful if inhaled. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its utility as a building block for the synthesis of CNS agents and potential radioprotective compounds underscores its importance in modern drug discovery and development. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective and safe use in research and manufacturing.

References

An In-depth Technical Guide to 1-(2-Methoxyethyl)piperazine: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyethyl)piperazine is a substituted piperazine derivative that serves as a versatile building block in medicinal chemistry and materials science. The piperazine ring is a common scaffold in a wide array of biologically active compounds, valued for its ability to impart desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and a general synthetic workflow.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 193-194 °C (lit.)[2]
Density 0.970 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.4730 (lit.)[2]
Spectroscopic and Chromatographic Data
PropertyDescriptionReference(s)
¹H NMR Spectroscopy Data available, typically showing signals for the methoxy, ethyl, and piperazine ring protons.[3]
¹³C NMR Spectroscopy Data available, showing characteristic peaks for the carbon atoms in the molecule.
FTIR Spectroscopy Conforms to the structure, with characteristic peaks for C-H, C-N, and C-O stretching and bending vibrations.
Gas Chromatography (GC) Purity typically ≥97%.[1]

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the Thiele tube method.[4][5][6]

Procedure:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed (open end down) into the test tube containing the liquid.

  • The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • The Thiele tube is gently heated, causing the oil to circulate and ensuring uniform temperature distribution.

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

  • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[7][8][9][10][11]

Procedure:

  • An empty, dry pycnometer (a small glass flask of known volume) is weighed accurately.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present. The temperature of the liquid should be recorded (e.g., 25 °C).

  • The filled pycnometer is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Sample Preparation and Analysis:

  • A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).[12][13]

  • The solution is transferred to an NMR tube.

  • The NMR spectrum is acquired on a spectrometer. The resulting spectrum will show chemical shifts, integration values, and coupling patterns that are characteristic of the molecule's structure.

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.[6][11][14][15]

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

  • The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small drop of this compound is placed directly onto the ATR crystal.

  • The spectrum of the sample is then recorded. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of a secondary and a tertiary amine. The piperazine ring contains two nitrogen atoms, one of which is substituted with a 2-methoxyethyl group, leaving the other nitrogen as a secondary amine.

  • N-Alkylation and N-Acylation: The secondary amine nitrogen is nucleophilic and can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. This allows for the introduction of a wide variety of substituents at this position.[16][17]

  • Basicity: The nitrogen atoms impart basic properties to the molecule, allowing it to form salts with acids.

Synthesis Workflow

The synthesis of this compound is typically achieved through the N-alkylation of piperazine with a suitable 2-methoxyethylating agent. The following diagram illustrates a general workflow for its synthesis and purification.[7]

Synthesis_Workflow Reactants Piperazine (in excess) + 2-Methoxyethyl Halide Reaction N-Alkylation Reaction (Solvent, Base) Reactants->Reaction Combine Workup Aqueous Workup (e.g., extraction) Reaction->Workup Quench & Separate Purification Purification (e.g., Distillation) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted piperazines are a cornerstone in the development of new therapeutic agents.[14] The structural motif of this compound can be found in various compounds investigated for their biological activities. The presence of the methoxyethyl group can influence the compound's polarity, solubility, and metabolic stability, which are critical parameters in drug design. Its secondary amine provides a convenient handle for further chemical modification to explore structure-activity relationships.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, along with the described experimental protocols and synthetic workflow, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of these fundamental characteristics is essential for the effective utilization of this versatile chemical intermediate in the synthesis of novel and functional molecules.

References

1-(2-Methoxyethyl)piperazine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-Methoxyethyl)piperazine

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data and procedural insights.

Molecular Structure and Chemical Identity

This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The structure is characterized by a methoxyethyl group attached to one of the nitrogen atoms of the piperazine ring.

Chemical Identifiers:

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₇H₁₆N₂O[1][3][4][5][6]

  • CAS Number: 13484-40-7[1][3][4][5][6]

  • Synonyms: Methyl 2-(1-Piperazinyl)ethyl Ether, 4-(2-Methoxyethyl)piperazine, N-(2-Methoxyethyl)piperazine[3][4]

  • SMILES: COCCN1CCNCC1[2][3][4]

  • InChI Key: BMEMBBFDTYHTLH-UHFFFAOYSA-N[2][4][5]

Physicochemical Properties

The compound is typically a clear, colorless to yellow liquid.[6][7] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 144.21 g/mol [2][4][5][6]
Density 0.970 g/mL at 25 °C[4][5][7][8]
Boiling Point 193-194 °C[4][5][7][8]
Flash Point 87 °C (closed cup)[4][5][8]
Refractive Index 1.4730 (at 20°C, 589 nm)[4][7][8][9]
Polar Surface Area (PSA) 24.5 Ų[2]
LogP (XLogP3) -0.5
pKa 9.15 ± 0.10[5]

Synthesis Protocols

This compound can be synthesized through the N-alkylation of piperazine. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis via N-alkylation

This method is based on the reaction of piperazine with a suitable methoxyethylating agent.

  • Reaction Setup: In a reaction flask maintained under a nitrogen atmosphere, add 8.6 g (0.1 mol) of piperazine.[6]

  • Addition of Reagents: Add 3.8 g (0.04 mol) of 2-methoxyethyl ester.[7] The reaction conditions are set to be the same as a comparative example reacting piperazine with 2-bromoethanol.[7]

  • Reaction Conditions: The internal temperature is controlled and the reaction is allowed to proceed with stirring for a specified duration (e.g., 8 hours).[7]

  • Work-up and Analysis: Upon completion, the reaction mixture is analyzed to determine yield and selectivity. Gas chromatography (GC) analysis of a similar reaction showed a 70.1% yield of N-(2-methoxyethyl)piperazine with a selectivity of 83.4%.[6][7]

  • Purification: The crude product can be purified using standard techniques such as vacuum distillation to yield the final high-purity compound.

G General Synthesis Workflow for this compound start Reactants (Piperazine, 2-Methoxyethylating Agent) reaction N-Alkylation Reaction (Controlled Temperature, Inert Atmosphere) start->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Vacuum Distillation) workup->purification product Final Product This compound purification->product analysis QC Analysis (GC, NMR, IR) product->analysis

General synthesis and purification workflow.

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the methoxyethyl and piperazine ring protons and carbons, consistent with the expected structure.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl) or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: Identify characteristic absorption bands corresponding to C-H, C-N, and C-O stretching and bending vibrations to verify the functional groups present in the molecule.

G Spectroscopic Analysis Workflow sample Purified Sample nmr_prep NMR Sample Prep (Dissolve in CDCl₃) sample->nmr_prep ir_prep IR Sample Prep (Neat Liquid/ATR) sample->ir_prep nmr_acq ¹H & ¹³C NMR Acquisition nmr_prep->nmr_acq ir_acq FTIR Spectrum Acquisition ir_prep->ir_acq analysis Structural Confirmation nmr_acq->analysis ir_acq->analysis

Workflow for structural characterization.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry.[10] The piperazine scaffold is a privileged structure found in numerous FDA-approved drugs. Modifications on the piperazine ring, such as the addition of the methoxyethyl group, can modulate physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for drug design.

The compound is a key reactant for the preparation of a wide range of biologically and pharmacologically active molecules.[4][6][7][11] Piperazine derivatives have demonstrated diverse therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[12] this compound provides a versatile starting point for synthesizing novel compounds for screening against various biological targets.

G Role of this compound in Drug Discovery scaffold This compound (Core Scaffold) synthesis Chemical Synthesis (Library Generation) scaffold->synthesis Starting Material derivatives Novel Piperazine Derivatives synthesis->derivatives screening High-Throughput Screening derivatives->screening Test Compounds hits Hit Compounds screening->hits optimization Lead Optimization (ADME/Tox) hits->optimization candidate Drug Candidate optimization->candidate

Logical flow from core scaffold to drug candidate.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

GHS Hazard Information:

Pictogram(s)Signal WordHazard Statement(s)
GHS05, GHS07, GHS08Danger H314: Causes severe skin burns and eye damage.[2][4]H317: May cause an allergic skin reaction.[4]H332: Harmful if inhaled.[4]H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[4]H372: Causes damage to organs through prolonged or repeated exposure.[4]

Appropriate personal protective equipment (PPE), including faceshields, gloves, and respirators, should be used when handling this chemical.[4] It is also noted to be air-sensitive and may absorb CO₂.[4][11] Store at room temperature in a well-ventilated area.[3]

References

IUPAC name for 1-(2-Methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-Methoxyethyl)piperazine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted piperazine derivative, is a versatile building block in organic synthesis. Its unique bifunctional nature, featuring a nucleophilic secondary amine and a methoxyethyl group, makes it a valuable intermediate in the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and applications, with a particular focus on its role in pharmaceutical and agrochemical research. The piperazine moiety is a common scaffold in many marketed drugs, often imparting favorable pharmacokinetic properties such as enhanced solubility and bioavailability.[1]

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid under standard conditions.[2][3] Its key properties are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: Identifiers and General Properties
PropertyValueReferences
IUPAC Name This compound[4]
CAS Number 13484-40-7[4][5][6][7]
Molecular Formula C₇H₁₆N₂O[4][5][7][8]
Molecular Weight 144.21 g/mol [5][6][7][9]
Appearance Clear colorless to yellow liquid[2][3][8]
Purity ≥ 97% (GC)[5][6][7][8]
Synonyms 4-(2-Methoxyethyl)piperazine, N-(2-Methoxyethyl)piperazine, Methyl 2-(1-Piperazinyl)ethyl ether[4][6][7][8]
SMILES String COCCN1CCNCC1[5][6][7]
InChI Key BMEMBBFDTYHTLH-UHFFFAOYSA-N[5][6]
Table 2: Physicochemical Data
PropertyValueConditionsReferences
Boiling Point 193-194 °C(lit.)[2][5][6][9]
Density 0.970 g/mLat 25 °C (lit.)[2][5][6][9]
Refractive Index (n20/D) 1.4730(lit.)[2][5][6][8]
Flash Point 87 °C (188.6 °F)closed cup[5][6][9]
Storage Temperature Room Temperature[7][8]

Applications in Research and Development

This compound serves as a crucial intermediate in several fields due to its chemical versatility.

  • Pharmaceutical Development : It is extensively used as a starting material for the synthesis of active pharmaceutical ingredients (APIs).[1] The piperazine ring is a key pharmacophore in many central nervous system (CNS) agents, including anti-anxiety and antidepressant medications.[8] Its incorporation can improve the bioavailability and targeted delivery of drug candidates.[8]

  • Agrochemical Formulations : This compound is utilized in the creation of advanced agrochemicals, helping to enhance the efficacy of pesticides and herbicides for better crop management.[8]

  • Polymer Chemistry : It is employed in the manufacturing of specialty polymers, contributing unique properties like flexibility and durability.[8]

  • Neuroscience Research : Researchers use this molecule to synthesize novel compounds for studying neurotransmitter systems and developing new neuroactive agents.[8]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the N-alkylation of piperazine. The following protocol is based on a representative procedure.[2][3]

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Piperazine Piperazine Product This compound Piperazine->Product 1. Bromoethanol 2-Bromoethanol Bromoethanol->Product 2. Solvent Methanol Catalyst HCl (catalytic) Temp 80 °C

Caption: General synthesis of this compound.

Materials:

  • Piperazine (8.6 g, 0.1 mol)

  • Methanol (10.4 g)

  • Hydrochloric acid (35 µl)

  • 2-Bromoethanol (8.7 g, 0.07 mol)

  • Nitrogen gas supply

  • Reaction flask equipped with a stirrer and condenser

Procedure:

  • Under a nitrogen atmosphere, add piperazine (8.6 g) and methanol (10.4 g) to the reaction flask.

  • With stirring, add hydrochloric acid (35 µl).

  • Control the internal temperature, raising it to 80 °C.

  • While maintaining the temperature below 80 °C, slowly add 2-bromoethanol (8.7 g) dropwise over a period of 30 minutes.[2]

  • Continue the reaction with stirring at the same temperature for 8 hours.[2]

  • Upon completion, the reaction mixture can be worked up using standard extraction and purification techniques (e.g., distillation) to isolate the product. Gas chromatographic analysis can be used to determine yield and selectivity.[2][3]

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Purity assessment is critical for intermediates in drug development. GC-MS is a highly effective technique for separating and identifying volatile compounds like this compound and its potential impurities.[10] The following is an adaptable protocol based on methods for similar piperazine derivatives.[10]

Workflow:

G prep Sample Preparation (Dissolve in Methanol) inject GC Injection prep->inject sep GC Separation (Capillary Column) inject->sep ion Ionization (EI) sep->ion ms Mass Analysis (Quadrupole) ion->ms detect Detection ms->detect data Data Analysis (Quantification & Identification) detect->data

Caption: Workflow for GC-MS purity analysis.

Instrumentation and Conditions:

  • Gas Chromatograph : Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column : DB-5 or similar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate.

  • Injector : Split/splitless, 250 °C.

  • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[10]

  • MS Detector (if used) : Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.[10]

  • Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.[10]

  • Vortex the solution to ensure homogeneity.

Analysis:

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the data according to the specified instrument conditions.

  • Identify the main peak corresponding to this compound and any impurity peaks by comparing their retention times and mass spectra with reference standards and libraries.

  • Calculate the purity by determining the relative peak area percentages.

Role in Drug Development: A Conceptual Pathway

This compound is a quintessential "building block" in medicinal chemistry. Its primary role is to be incorporated into a larger, more complex molecule to create a new chemical entity (NCE) with potential therapeutic activity.

cluster_start Starting Materials cluster_synthesis Synthesis & Optimization cluster_testing Preclinical Development A This compound (Scaffold) C Chemical Synthesis (e.g., N-Alkylation) A->C B Other Reagents (e.g., Alkyl/Aryl Halides) B->C D Lead Optimization C->D E In Vitro Screening (Target Binding, Efficacy) D->E F In Vivo Studies (ADME, Toxicity) E->F G Drug Candidate F->G

Caption: Role as a building block in drug discovery.

This diagram illustrates the journey from a simple intermediate to a potential drug candidate. The properties of the this compound scaffold are leveraged and modified through synthetic reactions to achieve the desired biological activity and drug-like properties in the final molecule.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information
CategoryCodeDescriptionReferences
Signal Word Danger[5][6]
Hazard Statements H314Causes severe skin burns and eye damage.[5][6]
H317May cause an allergic skin reaction.[5][6]
H332Harmful if inhaled.[5][6]
H361fdSuspected of damaging fertility. Suspected of damaging the unborn child.[5][6]
H372Causes damage to organs through prolonged or repeated exposure.[5][6]
Pictograms GHS05, GHS07, GHS08Corrosion, Exclamation Mark, Health Hazard[5]

Handling and Storage Recommendations:

  • Handling : Use only under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[5][11] Avoid breathing vapors or mist and prevent contact with skin and eyes.[11][12] Keep away from heat, sparks, and open flames.[11]

  • Storage : Store in a cool, dry, and well-ventilated area.[11] Keep containers tightly closed.[11][12][13] Store in a corrosives area, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[11] The compound is air-sensitive and may absorb CO₂.[5]

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical and chemical industries. Its well-defined physicochemical properties and versatile reactivity make it an essential tool for researchers and scientists. Adherence to detailed experimental protocols and strict safety measures is paramount to harnessing its full potential in the development of novel compounds and materials.

References

A Technical Guide to the Spectral Analysis of 1-(2-Methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the analytical methodologies for the spectral characterization of 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7). It is intended for researchers, scientists, and professionals in drug development. This guide outlines standard experimental protocols for Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Infrared Spectroscopy. While specific experimental spectra for this compound are not publicly available, this guide presents the necessary protocols to acquire such data and offers an analysis of expected spectral features based on its chemical structure.

Introduction

This compound is a substituted piperazine derivative used as a reactant and intermediate in the synthesis of various biologically and pharmacologically active molecules.[1][2] Accurate structural elucidation and purity assessment are critical for its application in research and development. This requires the use of several spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. This guide details the standard procedures for acquiring and interpreting these spectral data.

Compound Information:

  • IUPAC Name: this compound[3]

  • CAS Number: 13484-40-7[3]

  • Molecular Formula: C₇H₁₆N₂O[3]

  • Molecular Weight: 144.21 g/mol [3]

  • Exact Mass: 144.126263138 Da[3]

Spectral Data Summary

While specific, publicly accessible datasets containing quantitative spectral peaks for this compound are limited, the following tables summarize the expected data based on the compound's structure and data from analogous compounds. The experimental protocols provided in Section 3 are designed to generate this data.

Table 1: Mass Spectrometry Data

Parameter Value Source
Molecular Formula C₇H₁₆N₂O [3]
Exact Mass 144.126263 Da [3]
Expected Key Fragments (m/z)
144.1263 [M]⁺ (Molecular Ion) Predicted
113.0866 [M - OCH₃]⁺ Predicted
100.0971 [M - C₂H₄O]⁺ Predicted
87.0811 Piperazine ring fragment Predicted
58.0655 [CH₂N(CH₂)₂]⁺ Predicted

| 45.0335 | [C₂H₅O]⁺ | Predicted |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) , Multiplicity , Integration , Assignment Chemical Shift (δ, ppm) , Assignment
~ 3.45, t, 2H, -O-CH₂- ~ 70.0, -O-CH₂-
~ 3.30, s, 3H, -O-CH₃ ~ 59.0, -O-CH₃
~ 2.85, t, 4H, Piperazine CH₂ (adjacent to NH) ~ 57.5, -N-CH₂- (ethyl group)
~ 2.50, t, 2H, -N-CH₂- (ethyl group) ~ 54.0, Piperazine CH₂ (adjacent to N-ethyl)
~ 2.45, t, 4H, Piperazine CH₂ (adjacent to N-ethyl) ~ 45.5, Piperazine CH₂ (adjacent to NH)

| ~ 1.80, br s, 1H, -NH | |

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
~ 3300 Medium, Broad N-H Stretch (secondary amine)
2950-2800 Strong C-H Stretch (aliphatic)
~ 1450 Medium C-H Bend (scissoring)
~ 1365 Medium C-H Bend (wagging)
~ 1250 Strong C-N Stretch (aliphatic amine)

| ~ 1120 | Strong | C-O-C Stretch (ether) |

Experimental Protocols

The following protocols are representative methodologies for obtaining high-quality spectral data for this compound.

This protocol is adapted from standard methods for the analysis of volatile amine compounds.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Further dilute an aliquot of this stock solution with methanol to a final concentration of approximately 100 µg/mL.

  • Instrumentation (Example):

    • Gas Chromatograph (GC): Agilent 7890B or equivalent.

    • Mass Spectrometer (MS): Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split mode, 20:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

This protocol describes the acquisition of both ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation (Example):

    • Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer.

    • Probe: 5 mm broadband probe.

  • Acquisition Parameters:

    • Temperature: 298 K.

    • Locking: Lock on the deuterium signal of the solvent.

    • Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse (e.g., 'zg30').

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

      • Spectral Width: ~220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Perform phase and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate signals in the ¹H spectrum.

This protocol is based on information from the PubChem database regarding existing spectra for this compound.[3]

  • Sample Preparation (ATR method):

    • As this compound is a liquid, no special preparation is required.

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Instrumentation (Example):

    • Spectrometer: Bruker Tensor 27 FT-IR or equivalent.[3]

    • Accessory: ATR accessory with a diamond crystal.

  • Acquisition Parameters:

    • Technique: ATR-Neat.[3]

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Processing:

    • The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the wavenumbers of key absorption bands.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis sample This compound prep_ms Dilute in Methanol sample->prep_ms prep_nmr Dissolve in Deuterated Solvent sample->prep_nmr prep_ir Use Neat Liquid sample->prep_ir gcms GC-MS Analysis prep_ms->gcms nmr NMR Analysis (¹H & ¹³C) prep_nmr->nmr ir FT-IR Analysis (ATR) prep_ir->ir data_ms Mass Spectrum (m/z Fragments) gcms->data_ms data_nmr NMR Spectra (δ, J, Integration) nmr->data_nmr data_ir IR Spectrum (Wavenumbers, cm⁻¹) ir->data_ir interpretation Structural Elucidation & Purity Assessment data_ms->interpretation data_nmr->interpretation data_ir->interpretation

Caption: Workflow for spectral acquisition and analysis.

Logical_Relationship cluster_technique Spectroscopic Technique cluster_info Information Obtained MS Mass Spectrometry (GC-MS) info_ms Molecular Weight & Fragmentation Pattern MS->info_ms NMR Nuclear Magnetic Resonance (¹H, ¹³C) info_nmr Carbon-Hydrogen Framework & Connectivity NMR->info_nmr IR Infrared Spectroscopy (FT-IR) info_ir Functional Groups (C-O, N-H, C-N) IR->info_ir goal Complete Structural Characterization info_ms->goal info_nmr->goal info_ir->goal

Caption: Relationship between techniques and information.

References

An In-depth Technical Guide to the Solubility of 1-(2-Methoxyethyl)piperazine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Methoxyethyl)piperazine (CAS: 13484-40-7, Molecular Formula: C₇H₁₆N₂O). Given the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted solubility profile based on the molecule's structural features and provides a detailed experimental protocol for its precise quantitative determination.

Predicted Solubility Profile

This compound is a bifunctional organic molecule featuring a polar piperazine ring (containing two tertiary amine nitrogens) and a methoxyethyl side chain (containing an ether linkage). The presence of these nitrogen and oxygen atoms with lone pairs of electrons allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar solvents. The molecule's structure suggests good solubility in polar solvents and limited solubility in nonpolar solvents, following the principle of "like dissolves like."

The expected qualitative solubility in various common laboratory solvents is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolMiscible / SolubleThe amine and ether groups can act as hydrogen bond acceptors, leading to strong interactions with protic solvents.
Polar Aprotic Acetone, AcetonitrileSolubleThe molecule's polarity allows for favorable dipole-dipole interactions with polar aprotic solvents.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar solvent capable of dissolving a wide range of polar compounds.
Dichloromethane (DCM)SolubleThe compound's polarity is sufficient for solubility in moderately polar halogenated solvents.
Nonpolar Ethers Diethyl Ether, THFModerately SolubleThe ether linkage provides some compatibility, but the high polarity of the piperazine ring may limit miscibility.
Aromatic TolueneSparingly SolubleThe aliphatic and cyclic nature of the molecule offers limited interaction with the aromatic ring of toluene.
Aliphatic Hexane, HeptaneInsolubleThe significant difference in polarity between the polar solute and the nonpolar aliphatic solvent results in very poor interaction.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The following protocol describes the equilibrium shake-flask method, a reliable technique for determining the solubility of a compound in various solvents. This is followed by quantification using Gas Chromatography (GC), a suitable technique for a volatile compound like this compound.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature (e.g., 25°C).

Materials & Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Internal standard for GC analysis (e.g., n-dodecane)

  • Analytical balance (± 0.1 mg)

  • Thermostatic orbital shaker or water bath

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • GC vials and caps

Procedure:

Part A: Preparation of Calibration Standards

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution.

  • Internal Standard Stock: Prepare a stock solution of the internal standard (e.g., n-dodecane) in the same solvent.

  • Calibration Curve: Create a series of calibration standards by performing serial dilutions of the this compound stock solution. Add a constant, known amount of the internal standard stock solution to each standard.

  • GC Analysis: Analyze each calibration standard by GC-FID.

  • Plotting: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

Part B: Sample Equilibration (Shake-Flask Method)

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve a stable concentration.

  • After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

Part C: Sample Analysis

  • Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Immediately filter the sample through a syringe filter into a clean GC vial. This step is critical to remove any undissolved microparticles.

  • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.

  • Add the same constant amount of the internal standard stock solution to the diluted sample as was added to the calibration standards.

  • Analyze the final diluted sample by GC-FID under the same conditions used for the standards.

Part D: Calculation

  • Determine the peak areas for this compound and the internal standard from the chromatogram.

  • Calculate the peak area ratio.

  • Use the calibration curve equation (y = mx + c) to calculate the concentration of this compound in the diluted sample.

  • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL or g/100mL).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

An In-depth Technical Guide to the Reactivity of the Secondary Amine in 1-(2-Methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the secondary amine in 1-(2-Methoxyethyl)piperazine, a key building block in the synthesis of a wide range of biologically active molecules. This document details the molecule's fundamental physicochemical properties, explores its reactivity in common synthetic transformations, and provides detailed experimental protocols for key reactions.

Core Concepts: Basicity and Nucleophilicity

The reactivity of the secondary amine in this compound is fundamentally governed by its basicity and nucleophilicity. The piperazine ring contains two nitrogen atoms; the tertiary amine is substituted with a 2-methoxyethyl group, leaving the secondary amine as the primary site for further functionalization.

Table 1: Comparative Physicochemical Properties of Piperazine and Related Derivatives

CompoundpKa of Conjugate AcidMayr Nucleophilicity (N)Notes
Piperidine~11.1[1]18.13 (in water)[1]A highly basic and nucleophilic secondary amine for comparison.
PiperazinepKa1: ~9.73, pKa2: ~5.35[1][3][4]Not explicitly found, but lower than piperidine.[1]The second nitrogen acts as an electron-withdrawing group, reducing the basicity and nucleophilicity of the first.[1]
1-MethylpiperazinepKa1: ~9.17[3]Not explicitly foundThe methyl group slightly reduces the basicity of the secondary amine.
1-EthylpiperazinepKa1: ~9.17[3]Not explicitly foundSimilar electronic effect to the methyl group.
This compound Estimated ~9.1-9.3 Estimated to be slightly lower than piperidine The 2-methoxyethyl group is expected to have a similar electronic effect to methyl or ethyl groups.

Key Synthetic Transformations

The secondary amine of this compound readily participates in a variety of common synthetic transformations, including N-acylation, N-alkylation, N-arylation, and reductive amination. Generally, mono-functionalization of the secondary amine is favored, as the introduction of a substituent on this nitrogen further decreases the reactivity of the tertiary amine.[1]

N-Acylation

N-acylation of this compound with acylating agents such as acid chlorides or anhydrides proceeds readily to form the corresponding amide. Due to the deactivating effect of the newly formed amide bond, mono-acylation is the predominant outcome, especially when using a 1:1 stoichiometry of reactants.[1][5]

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and base in anhydrous solvent add_reagent Add acylating agent dropwise at 0 °C start->add_reagent Inert atmosphere stir Stir at room temperature add_reagent->stir quench Quench with NaHCO₃ stir->quench Monitor by TLC/LC-MS extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify end end purify->end Isolated N-acylated product

Caption: Workflow for the N-acylation of this compound.
N-Alkylation

N-alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides. Similar to N-acylation, mono-alkylation is the more readily controlled transformation. To avoid the formation of di-alkylated byproducts and quaternary ammonium salts, using a mono-protected piperazine derivative is a common strategy, though direct alkylation with careful control of stoichiometry can also be effective.[6][7][8]

Experimental Protocol: Direct N-Alkylation

  • Reaction Setup: To a dried reaction flask, add this compound (1.0 eq.) and an anhydrous base (e.g., potassium carbonate, 2.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

N-Arylation

The introduction of an aryl group onto the secondary nitrogen is typically accomplished through transition metal-catalyzed cross-coupling reactions, most commonly the Buchwald-Hartwig amination. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and preventing the formation of undesired byproducts. Sterically hindered biaryl phosphine ligands are often effective for the N-arylation of piperazines.[9]

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., RuPhos or XPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Pathway Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide Ar-X->Oxidative_Addition L-Pd(II)(Ar)(X) Pd(II) Intermediate Oxidative_Addition->L-Pd(II)(Ar)(X) Ligand_Exchange Ligand Exchange L-Pd(II)(Ar)(X)->Ligand_Exchange Piperazine This compound Piperazine->Ligand_Exchange Base Base Base->Ligand_Exchange L-Pd(II)(Ar)(Piperazinyl) Amine Complex Ligand_Exchange->L-Pd(II)(Ar)(Piperazinyl) Reductive_Elimination Reductive Elimination L-Pd(II)(Ar)(Piperazinyl)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product N-Arylpiperazine Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Reductive Amination

Reductive amination provides a powerful method for the formation of C-N bonds by reacting the secondary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation as it is mild and selective.[10][11]

Experimental Protocol: Reductive Amination

  • Imine/Iminium Formation: In a reaction flask, dissolve this compound (1.0 eq.) and the carbonyl compound (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Acetic acid (catalytic amount) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound is a versatile building block in medicinal chemistry and drug development.[12][13][14] Its secondary amine offers a readily functionalizable handle for the introduction of diverse substituents through N-acylation, N-alkylation, N-arylation, and reductive amination. A thorough understanding of its reactivity, guided by the principles of basicity and nucleophilicity, allows for the rational design of synthetic routes to novel and complex molecules. The provided protocols offer a starting point for the development of robust and efficient synthetic methodologies.

References

An In-depth Technical Guide to the Safe Handling of 1-(2-Methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in work involving 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7), a comprehensive understanding of its potential hazards and the requisite safety protocols is paramount. This guide provides an in-depth overview of the safety and handling precautions for this compound, drawing from established safety data sheets and chemical information resources.

Chemical Identity:

  • Synonyms: 4-(2-Methoxyethyl)piperazine, N-(2-Methoxyethyl)piperazine[1][2]

  • Molecular Formula: C₇H₁₆N₂O[2][3]

  • Molecular Weight: 144.21 g/mol [4]

Hazard Identification and Classification

This compound is a combustible liquid that is classified as hazardous.[5] It is crucial to be aware of its potential to cause severe skin burns and eye damage.[4][5][6] The compound may also cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[7]

GHS Hazard Pictograms:

Health hazard, Corrosion, Exclamation mark

Signal Word: Danger[2][5]

Hazard Statements:

  • H227: Combustible liquid.[5]

  • H314: Causes severe skin burns and eye damage.[4][5][7]

  • H317: May cause an allergic skin reaction.[7]

  • H318: Causes serious eye damage.[2][5]

  • H319: Causes serious eye irritation.[5][8]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[8]

  • H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H412: Harmful to aquatic life with long lasting effects.

Quantitative Safety Data

A summary of the key quantitative safety data for this compound is provided in the table below for easy reference.

PropertyValueReference(s)
Physical State Liquid[2]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 193-194 °C[2]
Density 0.970 g/mL at 25 °C[2]
Flash Point 87 °C (188.6 °F) - closed cup
Refractive Index n20/D 1.4730[2]
Water Solubility Miscible
Acute Toxicity (Oral) No data available
Acute Toxicity (Dermal) No data available
Acute Toxicity (Inhalation) Acute Tox. 4

Experimental Protocols: Safety and Handling Procedures

Adherence to strict experimental protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

1. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Gloves: Wear suitable protective gloves. The specific glove material should be selected based on the breakthrough time for the substance.[6][9]

    • Clothing: Wear protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10] A type ABEK (EN14387) respirator filter is recommended.

2. Handling and Storage:

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[11]

    • Do not breathe vapors or mist.[10]

    • Use only in a well-ventilated area, preferably under a chemical fume hood.[12]

    • Keep away from heat, sparks, and open flames.[5][10]

    • Take precautionary measures against static discharge.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

    • Store in a corrosives area.[10]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[13]

3. Accidental Release Measures:

  • Personal Precautions:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[5]

    • Wear appropriate personal protective equipment.[5]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.[5]

    • Do not let the product enter drains.[5]

  • Methods for Cleaning Up:

    • Contain the spillage.

    • Collect with an electrically protected vacuum cleaner or by wet-brushing and place in a suitable container for disposal.[5]

4. First Aid Measures:

  • General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[5]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[10][13]

5. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

  • Specific Hazards: Carbon oxides and nitrogen oxides (NOx) may be released during a fire.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal.

SafeHandlingWorkflow Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Receiving Receiving and Unpacking PPE_Selection->Receiving Storage Proper Storage Receiving->Storage Dispensing Dispensing and Use (in Fume Hood) Storage->Dispensing Spill_Response Spill Response Dispensing->Spill_Response Fire_Response Fire Response Dispensing->Fire_Response Waste_Collection Waste Collection Dispensing->Waste_Collection First_Aid First Aid Spill_Response->First_Aid Waste_Disposal Hazardous Waste Disposal Waste_Collection->Waste_Disposal

Caption: A logical workflow for the safe handling of laboratory chemicals.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that all personnel are thoroughly trained in its safe handling and emergency procedures.

References

An In-depth Technical Guide to the GHS Hazard Profile of 1-(2-Methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements for 1-(2-Methoxyethyl)piperazine (CAS No: 13484-40-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its potential hazards, facilitating safe handling and risk assessment in a research and development setting.

GHS Hazard Classification

This compound is classified as a hazardous chemical under the GHS. The signal word for this substance is "Danger".[1][2][3] The GHS pictograms associated with this chemical are the health hazard, corrosion, and exclamation mark symbols.[1]

Table 1: GHS Hazard Statements for this compound

Hazard ClassGHS Hazard Statement (H-Code)Description
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1][2][3][4]
Skin SensitizationH317May cause an allergic skin reaction.[1]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[1]
Reproductive ToxicityH361fdSuspected of damaging fertility. Suspected of damaging the unborn child.[1]
Specific Target Organ Toxicity (Repeated Exposure)H372Causes damage to organs through prolonged or repeated exposure.[1]
Flammable LiquidsH227Combustible liquid.[2][5]

Precautionary Statements (P-Codes)

A comprehensive set of precautionary statements is advised for handling this compound. These are categorized into prevention, response, storage, and disposal.

Table 2: GHS Precautionary Statements for this compound

CategoryGHS Precautionary Statement (P-Code)Description
Prevention P201, P202Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1]
P260Do not breathe dust/fume/gas/mist/vapors/spray.[4]
P264Wash hands thoroughly after handling.[2]
P271Use only outdoors or in a well-ventilated area.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][6]
Response P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P310Immediately call a POISON CENTER or doctor/physician.[2]
Storage P403+P235Store in a well-ventilated place. Keep cool.[2]
P405Store locked up.[2][6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2][5]

Quantitative Data

The following table summarizes the key quantitative physical and chemical data for this compound.

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₆N₂O[3]
Molecular Weight144.21 g/mol [3][7]
Boiling Point193-194 °C[1][7]
Density0.970 g/mL at 25 °C[1][7]
Flash Point87 °C (188.6 °F) - closed cup[1]
Refractive Indexn20/D 1.4730[1][7]

Experimental Protocols

Detailed experimental protocols for the determination of the GHS hazard classifications for this compound are not publicly available in the retrieved search results. Such studies are typically conducted by manufacturers or specialized contract research organizations according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

The hazard classifications suggest that the following types of studies would have been performed:

  • Acute Toxicity (Inhalation): Likely determined using OECD Test Guideline 403, which involves exposing animals (typically rats) to the substance via inhalation and observing for adverse effects and mortality.

  • Skin Corrosion/Irritation: Assessed through methods like OECD Test Guideline 431 (In Vitro Skin Corrosion) or 404 (Acute Dermal Irritation/Corrosion), which involve applying the substance to the skin of animals or reconstructed human epidermis and evaluating the extent of tissue damage.

  • Serious Eye Damage/Irritation: Determined using protocols similar to OECD Test Guideline 405, where the substance is applied to the eye of an animal and the level of irritation or damage is scored.

  • Skin Sensitization: Likely evaluated using methods such as the Local Lymph Node Assay (LLNA) (OECD Test Guideline 429) or other in vitro/in vivo methods that assess the potential of a substance to elicit an allergic response upon skin contact.

  • Reproductive Toxicity: Assessed through studies like OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) or 414 (Prenatal Developmental Toxicity Study), which involve administering the substance to animals before and during pregnancy to evaluate effects on fertility and fetal development.

  • Specific Target Organ Toxicity (Repeated Exposure): Determined from repeated dose toxicity studies (e.g., OECD Test Guideline 407, 408, or 410) where animals are exposed to the substance daily for a set period (e.g., 28 or 90 days) and then examined for evidence of organ damage.

  • Flammability: The flash point is determined using standardized methods such as the closed-cup Pensky-Martens (ASTM D93) or Cleveland open-cup (ASTM D92) methods.

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of a chemical substance like this compound.

GHS_Classification_Workflow cluster_data_collection Data Collection & Evaluation cluster_hazard_identification Hazard Identification cluster_classification Classification cluster_communication Hazard Communication Data Physicochemical, Toxicological, & Ecotoxicological Data Evaluation Data Reliability & Adequacy Assessment Data->Evaluation Physical Physical Hazards (e.g., Flammability) Health Health Hazards (e.g., Toxicity, Corrosivity) Environmental Environmental Hazards Classify Classification into Hazard Classes & Categories based on GHS Criteria Evaluation->Classify SignalWord Assign Signal Word ('Danger' or 'Warning') Classify->SignalWord Pictograms Select GHS Pictograms SignalWord->Pictograms H_Statements Assign Hazard Statements (H-codes) Pictograms->H_Statements P_Statements Assign Precautionary Statements (P-codes) H_Statements->P_Statements SDS Develop Safety Data Sheet (SDS) P_Statements->SDS

Caption: Logical workflow for GHS hazard classification.

References

synonyms for N-(2-Methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(2-Methoxyethyl)piperazine for Researchers and Drug Development Professionals

Introduction

N-(2-Methoxyethyl)piperazine is a substituted piperazine derivative that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and chemical industries. Its unique molecular structure, featuring a piperazine ring and a methoxyethyl side chain, makes it a valuable intermediate for the preparation of a wide range of biologically and pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(2-Methoxyethyl)piperazine is presented below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValue
IUPAC Name 1-(2-methoxyethyl)piperazine[3][4]
CAS Number 13484-40-7[1][2][3][4][5]
Molecular Formula C7H16N2O[1][3][4][5]
Molecular Weight 144.21 g/mol [1][2][3]
Appearance Clear colorless to yellow liquid[1]
Boiling Point 193-194 °C[1][2]
Density 0.970 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.4730[1][2]
Flash Point 87 °C (188.6 °F) - closed cup[2]
pKa 9.15±0.10 (Predicted)[1]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[1]

Synonyms

N-(2-Methoxyethyl)piperazine is known by several other names in chemical literature and commercial catalogs. These include:

  • This compound[1][2][3][4][5]

  • 4-(2-Methoxyethyl)piperazine[1][2]

  • Methoxyethylpiperazine[1][5]

  • This compound[1][5]

  • 1-N- Methoxyethyl piperazine[1]

  • 1-(2-Methoxy-ethyl)-piperazine[4]

  • methyl 2-(1-piperazinyl)ethyl ether[4]

  • piperazine, 1-(2-methoxyethyl)-[1][4]

  • RARECHEM AH CK 0124[1][5]

Experimental Protocols

The synthesis of N-(2-Methoxyethyl)piperazine and related piperazine derivatives is crucial for its application in research and development. Below are outlined synthesis methodologies.

Synthesis of N-(2-Methoxyethyl)piperazine

A common laboratory-scale synthesis involves the reaction of piperazine with a methoxyethylating agent.

Example Protocol: Under a nitrogen atmosphere, 8.6 g (0.1 mol) of piperazine and 10.4 g of methanol are added to a reaction flask. While stirring, 35 µl of hydrochloric acid is added, and the internal temperature is controlled at 80 °C. Subsequently, 8.7 g (0.07 mol) of 2-bromoethanol is added slowly and dropwise over 30 minutes, ensuring the internal temperature remains below 80 °C. The reaction is then stirred at the same temperature for 8 hours. Gas chromatography analysis of a similar reaction using 2-methoxyethyl ester showed a 70.1% yield of N-(2-methoxyethyl)piperazine.[1]

General Synthesis of Monosubstituted Piperazines

A simplified and widely applicable method for preparing monosubstituted piperazines involves the reaction of an in-situ formed piperazine-1-ium cation with an appropriate reagent. This protonation of one nitrogen atom acts as a simple protecting group, preventing the formation of disubstituted products.[6]

Role in Drug Development and Research

N-(2-Methoxyethyl)piperazine is a key reactant for the preparation of biologically and pharmacologically active molecules.[1][2] The piperazine core is a common scaffold in medicinal chemistry, and modifications, such as the addition of the methoxyethyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The chiral version, (S)-2-(2-Methoxyethyl)piperazine, is also a valuable research compound.[7] The distinct chemical environments of the two nitrogen atoms in the piperazine ring allow for regioselective functionalization, making it a versatile scaffold for creating libraries of compounds for screening.[7] For instance, the methoxyethyl side chain can participate in coordination with metal centers, potentially forming tridentate ligands for catalysis.[7]

The synthesis of various piperazine derivatives has been explored for different therapeutic applications. For example, derivatives of 1-(2-hydroxyethyl)piperazine, a related compound, have been synthesized and evaluated as potential radioprotective agents to mitigate the harmful effects of ionizing radiation.[8]

Visualizing Synthesis and Application

To better illustrate the role and synthesis of N-(2-Methoxyethyl)piperazine, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Piperazine Piperazine Reaction Alkylation Reaction (e.g., in solvent with base) Piperazine->Reaction Methoxyethyl_Halide 2-Methoxyethyl Halide Methoxyethyl_Halide->Reaction Target_Compound N-(2-Methoxyethyl)piperazine Reaction->Target_Compound Byproduct Salt Byproduct Reaction->Byproduct

Caption: A simplified workflow for the synthesis of N-(2-Methoxyethyl)piperazine.

Logical_Relationship cluster_core Core Scaffold cluster_derivatization Chemical Modification cluster_applications Potential Applications Scaffold N-(2-Methoxyethyl)piperazine Modification Functionalization at N4-position Scaffold->Modification Reacts with various electrophiles App1 Active Pharmaceutical Ingredients (APIs) Modification->App1 App2 Catalyst Ligands Modification->App2 App3 Research Probes Modification->App3

Caption: Role of N-(2-Methoxyethyl)piperazine as a building block in drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Methoxyethyl)piperazine from Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-methoxyethyl)piperazine, a valuable building block in the development of pharmacologically active molecules.[1][2] The primary method detailed is the mono-N-alkylation of piperazine, a common reaction for producing monosubstituted piperazine derivatives.[3][4] This protocol emphasizes a straightforward and efficient approach to afford the target compound in good yield and purity.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals.[3][5] The introduction of various substituents onto the piperazine ring allows for the modulation of a compound's physicochemical properties and biological activity. This compound serves as a key intermediate in the synthesis of more complex molecules.[1] The synthesis described herein focuses on the selective mono-alkylation of piperazine, a process that can be challenging due to the potential for di-alkylation.[6] To circumvent this, the protocol utilizes the in-situ formation of piperazine monohydrochloride, which effectively protects one of the nitrogen atoms, thereby favoring the desired mono-substituted product.[3][6][7][8]

Data Presentation

A summary of the key quantitative data associated with the synthesis of this compound is presented in the table below.

ParameterValueReference
Reactants
Piperazine1.0 eq[3][8]
Piperazine Dihydrochloride1.0 eq[3][7][8]
2-Methoxyethyl Chloride1.0 eq[7][8]
Product
Molecular FormulaC₇H₁₆N₂O[9][10]
Molecular Weight144.21 g/mol [2][9][11]
AppearanceClear colorless to yellow liquid[1]
Boiling Point193-194 °C[1][2][10]
Density0.970 g/mL at 25 °C[1][2][10]
Refractive Index (n20/D)1.4730[1][2][10]
Reaction Conditions & Yield
SolventEthanol[8][12]
TemperatureReflux[12][13]
Reaction Time4-8 hours[1][13]
Reported Yield~70%[1]
Selectivity for Mono-alkylation~83%[1]

Experimental Workflow Diagram

Synthesis_Workflow start Start reactants Combine Piperazine, Piperazine Dihydrochloride, & Ethanol start->reactants reflux1 Heat to Reflux (Formation of Piperazine Monohydrochloride) reactants->reflux1 Stir add_alkylating Add 2-Methoxyethyl Chloride Dropwise reflux1->add_alkylating reflux2 Reflux for 4-8 hours add_alkylating->reflux2 cool_filter Cool and Filter (Remove Piperazine Dichloride) reflux2->cool_filter evaporate Evaporate Solvent cool_filter->evaporate workup Aqueous Work-up (Base & Extraction) evaporate->workup dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purify Purification (Vacuum Distillation) dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • 2-Methoxyethyl chloride

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In-situ formation of Piperazine Monohydrochloride:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in ethanol.

    • Heat the mixture to reflux with stirring until a clear solution is obtained. This indicates the formation of piperazine monohydrochloride.[6]

  • Alkylation Reaction:

    • Cool the reaction mixture to a suitable temperature (e.g., 40-50 °C).

    • Slowly add 2-methoxyethyl chloride (1.0 eq) to the reaction mixture dropwise using a dropping funnel over a period of 30-60 minutes.

    • After the addition is complete, heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by a suitable technique such as TLC or GC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature. The unreacted piperazine dihydrochloride will precipitate out of the solution.

    • Filter the mixture to remove the solid piperazine dihydrochloride. The recovered solid can be washed with a small amount of cold ethanol and dried for reuse.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add deionized water and basify with a concentrated sodium hydroxide solution until the pH is greater than 12.

    • Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation to yield the final product as a clear liquid.[1]

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Piperazine and its derivatives can be corrosive and may cause skin burns and eye damage.[11] Handle with care.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

One-Pot Synthesis of Monosubstituted Piperazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a crucial building block in medicinal chemistry, appearing in a wide array of pharmaceuticals. The efficient synthesis of monosubstituted piperazines is therefore of significant interest. Traditional methods often involve a multi-step process of protection, substitution, and deprotection, which can be time-consuming and costly.[1][2] This document details efficient one-pot methodologies for the direct synthesis of monosubstituted piperazines, providing a valuable resource for researchers in drug discovery and development.

Introduction to One-Pot Methodologies

One-pot synthesis offers a streamlined alternative to traditional multi-step procedures by performing multiple reaction steps in a single reactor without isolating intermediates. This approach enhances efficiency, reduces waste, and can lead to higher overall yields. For the synthesis of monosubstituted piperazines, the primary challenge lies in achieving selectivity for mono-substitution over di-substitution due to the presence of two reactive nitrogen atoms.[1][3] The methodologies outlined below address this challenge through various innovative strategies.

Core Strategies for Selective Monosubstitution

Several key strategies have been developed for the selective one-pot N-monosubstitution of piperazine:

  • Protonation: By using a mono-protonated piperazine salt (e.g., piperazine monohydrochloride or monoacetate), the nucleophilicity of one nitrogen atom is significantly reduced, thereby favoring reaction at the free nitrogen.[1][3] This is a simple and cost-effective method for in-situ protection.[4]

  • Stoichiometric Control: Employing an excess of piperazine relative to the electrophilic reagent can statistically favor mono-substitution.[3]

  • Reductive Amination: This two-step, one-pot process involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method is particularly effective at preventing the formation of quaternary ammonium salts.[3]

  • Heterogeneous Catalysis: The use of metal ions supported on polymeric resins can catalyze the reaction and shorten reaction times. These catalysts are easily separated from the reaction mixture, simplifying purification.[1][5]

Experimental Protocols and Data

This section provides detailed protocols for two prominent one-pot methods for synthesizing monosubstituted piperazines: Direct Substitution of Protonated Piperazine and One-Pot Reductive Amination.

Method 1: Direct Substitution of Protonated Piperazine with Heterogeneous Catalysis

This method leverages the in-situ protection offered by protonation and the rate enhancement provided by a heterogeneous catalyst. It is a versatile method applicable to a range of electrophiles.[1][5]

Experimental Workflow:

cluster_prep Preparation of Piperazine Monohydrochloride cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification prep_start Start piperazine Piperazine prep_start->piperazine mix_prep Mix and Stir piperazine->mix_prep hcl Concentrated HCl hcl->mix_prep solvent_prep Methanol solvent_prep->mix_prep prep_end Piperazine Monohydrochloride Solution mix_prep->prep_end reaction_start Start Reaction prep_end->reaction_start Transfer Solution catalyst Add Heterogeneous Catalyst (e.g., Cu(II) on resin) reaction_start->catalyst electrophile Add Electrophile (e.g., Alkyl Halide) catalyst->electrophile reaction_conditions Stir at Room Temp. or Heat electrophile->reaction_conditions reaction_monitoring Monitor by TLC/LC-MS reaction_conditions->reaction_monitoring reaction_end Reaction Complete reaction_monitoring->reaction_end workup_start Start Work-up reaction_end->workup_start filter_catalyst Filter to Remove Catalyst workup_start->filter_catalyst evaporate Evaporate Solvent filter_catalyst->evaporate extraction Aqueous Work-up/Extraction evaporate->extraction purification Purify by Crystallization or Chromatography extraction->purification product Monosubstituted Piperazine purification->product

Caption: Workflow for direct monosubstitution of protonated piperazine.

Protocol:

  • Preparation of Piperazine Monohydrochloride: In a round-bottom flask, dissolve anhydrous piperazine (1.0 eq.) in methanol. To this solution, add concentrated hydrochloric acid (1.0 eq.) dropwise while stirring. The formation of piperazine monohydrochloride occurs in situ.

  • Reaction: To the solution of piperazine monohydrochloride, add the heterogeneous catalyst (e.g., copper(II) ions supported on a weakly acidic cation-exchanger resin, 0.5-1.0 mol% with respect to the electrophile).[1] Add the electrophilic reagent (e.g., alkyl halide, acyl chloride, or Michael acceptor, 1.0-1.2 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Microwave irradiation can also be employed to accelerate the reaction.[1][6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the heterogeneous catalyst. The catalyst can often be washed and reused.[1]

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting residue can be partitioned between an aqueous basic solution (e.g., NaHCO3) and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the desired monosubstituted piperazine.[3]

Quantitative Data Summary:

ElectrophileCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl AcrylateCu(II) on resinMethanolRT2485[1]
AcrylonitrileCu(II) on resinMethanolRT2492[1]
ChloroacetonitrileCu(II) on resinMethanol60878[1]
Benzyl ChlorideCu(II) on resinEthanol801275[1]
Method 2: One-Pot Reductive Amination

This method is highly effective for the synthesis of N-alkylated piperazines from aldehydes and ketones, avoiding over-alkylation.[3]

Experimental Workflow:

cluster_imine Iminium Ion Formation cluster_reduction In Situ Reduction cluster_workup_ra Work-up and Purification imine_start Start piperazine Piperazine imine_start->piperazine mix_imine Mix and Stir piperazine->mix_imine carbonyl Aldehyde or Ketone carbonyl->mix_imine solvent_imine Dichloromethane solvent_imine->mix_imine imine_end Iminium Ion Intermediate mix_imine->imine_end reduction_start Start Reduction imine_end->reduction_start In the same pot reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) reduction_start->reducing_agent reduction_conditions Stir at Room Temp. reducing_agent->reduction_conditions reduction_monitoring Monitor by TLC/LC-MS reduction_conditions->reduction_monitoring reduction_end Reaction Complete reduction_monitoring->reduction_end workup_start_ra Start Work-up reduction_end->workup_start_ra quench Quench with Saturated NaHCO₃ workup_start_ra->quench extraction_ra Extract with Dichloromethane quench->extraction_ra dry_concentrate Dry and Concentrate extraction_ra->dry_concentrate purification_ra Purify by Column Chromatography dry_concentrate->purification_ra product_ra N-Alkylated Piperazine purification_ra->product_ra

Caption: Workflow for one-pot reductive amination of piperazine.

Protocol:

  • Iminium Ion Formation: To a solution of piperazine (2.0-4.0 eq.) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add the aldehyde or ketone (1.0 eq.). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • In Situ Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise.[3][7] Other reducing agents like sodium cyanoborohydride can also be used.[3] Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]

  • Isolation and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to afford the desired N-alkylated piperazine.[3]

Quantitative Data Summary:

Aldehyde/KetoneReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorobenzaldehydeZirconium borohydride–piperazine complexDCMRT1.594
CyclohexanoneNaBH(OAc)₃DCERT1285[7]
BenzaldehydeNaBH(OAc)₃DCMRT1290[3]
N-methyl-4-piperidoneNaBH(OAc)₃AcetonitrileRT460[7]

Conclusion

The one-pot synthesis of monosubstituted piperazines represents a significant advancement over traditional multi-step methods. By employing strategies such as in-situ protection via protonation and one-pot reductive amination, researchers can achieve high yields and selectivity in a more efficient and cost-effective manner. The protocols and data presented here provide a practical guide for the implementation of these methodologies in a laboratory setting, facilitating the synthesis of diverse piperazine derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for the Alkylation of Piperazine with 2-Methoxyethyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the N-alkylation of piperazine with 2-methoxyethyl halides, a crucial reaction for synthesizing intermediates in drug discovery and development. The resulting compound, 1-(2-methoxyethyl)piperazine, is a valuable building block in medicinal chemistry.[1][2] This document outlines detailed experimental protocols, strategies for controlling selectivity, and quantitative data to aid in the successful synthesis and application of these compounds.

Introduction

Piperazine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals due to their ability to impart favorable physicochemical properties, such as improved aqueous solubility and bioavailability.[3][4] The alkylation of one of the nitrogen atoms in the piperazine ring is a common strategy to introduce diverse functionalities and modulate the biological activity of the final molecule. The synthesis of this compound from piperazine and a 2-methoxyethyl halide is a key example of such a transformation.

However, a significant challenge in the alkylation of piperazine is controlling the degree of substitution. The presence of two reactive secondary amine groups can lead to a mixture of mono- and di-alkylated products, which can be difficult to separate.[5] These notes will detail effective methods to favor the desired mono-alkylation product.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the mono-alkylation of piperazine with a 2-methoxyethyl halide. It is important to note that yields and selectivity are highly dependent on the specific reaction conditions and the nature of the halide.

Parameter Condition Selectivity (Mono-alkylation) Yield (Mono-alkylation) Byproduct (Di-alkylation) Reference
Reactants Piperazine, 2-Methoxyethyl Halide (e.g., chloride or bromide)83.4%70.1%15.0%[6]
Stoichiometry Excess Piperazine (e.g., 2-5 equivalents)HighVariableLow[7]
Base K₂CO₃, Cs₂CO₃, TriethylamineGoodGoodVariable[8]
Solvent Acetonitrile, DMF, THF, EthanolGoodGoodVariable[8][9]
Temperature Room Temperature to Reflux (e.g., 60-80 °C)Dependent on other conditionsGoodIncreases with temperature[8]
Reaction Time 4 - 24 hoursDependent on other conditionsGoodIncreases with time[7][10]

Table 1: Summary of Reaction Parameters for Mono-alkylation of Piperazine.

Property Value Reference
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1]
Boiling Point 193-194 °C[1]
Density 0.970 g/mL at 25 °C[1]
Refractive Index n20/D 1.4730[1]

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Controlling the selectivity of the alkylation is paramount. Three primary strategies are presented below to achieve high yields of the desired mono-alkylated product, this compound.

Protocol 1: Direct Alkylation with Excess Piperazine

This is the most straightforward method and relies on a statistical approach to favor mono-alkylation.

Materials:

  • Piperazine (5 equivalents)

  • 2-Methoxyethyl chloride or bromide (1 equivalent)

  • Potassium carbonate (2 equivalents)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine and anhydrous acetonitrile.

  • Add potassium carbonate to the suspension and stir.

  • Slowly add the 2-methoxyethyl halide dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Once the starting halide is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mono-alkylation using a Protecting Group (N-Boc-piperazine)

This method offers the highest selectivity for mono-alkylation by temporarily blocking one of the nitrogen atoms.

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2 equivalents) in dichloromethane (DCM) in a reaction flask.

  • Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM.

  • Add the Boc₂O solution dropwise to the piperazine solution over several hours with stirring at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Evaporate the DCM under reduced pressure.

  • The resulting crude product can be purified by column chromatography to isolate 1-Boc-piperazine.

Step 2: Alkylation of 1-Boc-piperazine

  • In a reaction flask, combine 1-Boc-piperazine (1 equivalent), 2-methoxyethyl chloride or bromide (1.1 equivalents), and potassium carbonate (2 equivalents) in acetone or acetonitrile.

  • Reflux the mixture and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude 1-Boc-4-(2-methoxyethyl)piperazine can be purified by column chromatography.

Step 3: Deprotection

  • Dissolve the purified 1-Boc-4-(2-methoxyethyl)piperazine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Basify the residue with a strong base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the pure this compound.

Protocol 3: In Situ Formation of Piperazine Monohydrochloride

This method reduces the nucleophilicity of one of the nitrogen atoms by protonation, thus favoring mono-alkylation.[5][11]

Materials:

  • Piperazine (anhydrous, 1 equivalent)

  • Piperazine dihydrochloride (1 equivalent)

  • 2-Methoxyethyl chloride or bromide (1 equivalent)

  • Methanol

  • Isopropyl alcohol

Procedure:

  • In a reaction flask, combine anhydrous piperazine and piperazine dihydrochloride in methanol.

  • Heat the mixture until a clear solution is formed, indicating the in situ formation of piperazine monohydrochloride.

  • Cool the solution to the desired reaction temperature (e.g., room temperature or slightly elevated).

  • Slowly add the 2-methoxyethyl halide to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to precipitate the unreacted piperazine dihydrochloride.

  • Filter the mixture to remove the solid piperazine dihydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by distillation or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_direct_alkylation Protocol 1: Direct Alkylation cluster_protecting_group Protocol 2: Protecting Group Strategy cluster_in_situ_salt Protocol 3: In Situ Salt Formation p1_start Mix Piperazine (excess) & K2CO3 in Acetonitrile p1_add_halide Add 2-Methoxyethyl Halide p1_start->p1_add_halide p1_react Heat & Monitor (TLC/LC-MS) p1_add_halide->p1_react p1_workup Workup & Purification p1_react->p1_workup p1_product This compound p1_workup->p1_product p2_protect Protect Piperazine (Boc Anhydride) p2_alkylate Alkylate N-Boc-piperazine p2_protect->p2_alkylate p2_deprotect Deprotect with Acid p2_alkylate->p2_deprotect p2_product This compound p2_deprotect->p2_product p3_form_salt Form Piperazine HCl in situ p3_add_halide Add 2-Methoxyethyl Halide p3_form_salt->p3_add_halide p3_react React & Monitor p3_add_halide->p3_react p3_isolate Isolate Product p3_react->p3_isolate p3_product This compound p3_isolate->p3_product

Caption: Experimental workflows for the mono-alkylation of piperazine.

Applications in Drug Development

The this compound moiety is incorporated into various biologically active molecules. Its presence can enhance the pharmacokinetic profile of a drug candidate. The methoxyethyl group can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the piperazine core provides a basic handle for salt formation and improved solubility. Derivatives of this compound have been investigated for their potential as, for example, inhibitors of enzymes or receptor modulators in various therapeutic areas.[2]

Troubleshooting

Problem Possible Cause Solution
Low or no product formation - Inactive alkylating halide- Insufficiently strong base- Low reaction temperature- Check the purity and reactivity of the halide- Use a stronger base (e.g., Cs₂CO₃)- Increase the reaction temperature
Formation of significant di-alkylated byproduct - Stoichiometry of piperazine is too low- Rapid addition of alkylating agent- High reaction temperature- Increase the excess of piperazine- Add the alkylating agent slowly and at a lower temperature- Consider using a protecting group strategy (Protocol 2)
Difficulty in product purification - Similar polarity of mono- and di-alkylated products- Presence of unreacted piperazine- Optimize column chromatography conditions (e.g., solvent gradient)- Use an acidic wash to remove residual piperazine during workup

Table 3: Troubleshooting Guide for the Alkylation of Piperazine.

References

Application Notes and Protocols: 1-(2-Methoxyethyl)piperazine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-Methoxyethyl)piperazine as a versatile chemical intermediate in the synthesis of high-value pharmaceutical compounds. This document outlines detailed experimental protocols for the synthesis of key active pharmaceutical ingredients (APIs), presents quantitative data in structured tables, and includes visualizations of relevant biological signaling pathways and experimental workflows.

Introduction

This compound is a substituted piperazine derivative that serves as a crucial building block in medicinal chemistry. Its bifunctional nature, featuring a secondary and a tertiary amine within the piperazine ring and a methoxyethyl substituent, allows for diverse chemical modifications. This intermediate is particularly valuable in the development of central nervous system (CNS) agents, including antipsychotics and anti-anxiety medications, as well as cardiovascular drugs. The piperazine moiety often imparts favorable pharmacokinetic properties to the final drug molecule, such as enhanced solubility and bioavailability. This document focuses on the application of this compound and its derivatives in the synthesis of three prominent drugs: Ranolazine, Cariprazine, and Lurasidone.

Synthesis of Ranolazine

Ranolazine is an anti-anginal medication that acts by inhibiting the late inward sodium current in cardiac cells.[1] The synthesis of Ranolazine can be achieved through the N-alkylation of a piperazine derivative with a substituted phenoxy-propanol derivative. While this compound itself is not directly the core piperazine in Ranolazine, the synthetic principles are demonstrated through the use of a related piperazine intermediate. A common route involves the reaction of N-(2,6-dimethylphenyl)-1-piperazineacetamide with 1-(2-methoxyphenoxy)-2,3-epoxypropane.

Experimental Protocol: Synthesis of Ranolazine

This protocol outlines a two-step synthesis of Ranolazine, commencing with the preparation of the key intermediate, N-(2,6-dimethylphenyl)-1-piperazineacetamide.

Step 1: Synthesis of N-(2,6-dimethylphenyl)-2-chloroacetamide

  • In a suitable reaction vessel, dissolve 2,6-dimethylaniline and sodium carbonate in ethyl acetate.

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of chloroacetyl chloride in ethyl acetate to the reaction mixture while maintaining the temperature.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 3 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield N-(2,6-dimethylphenyl)-2-chloroacetamide.

Step 2: Synthesis of N-(2,6-dimethylphenyl)-1-piperazineacetamide

  • In a 20L three-necked flask, add 12L of ethanol and 2.4 kg (12.1 mol) of N-(2,6-dimethylphenyl)-2-chloroacetamide.

  • With stirring, add 3.9 kg (48.5 mol) of anhydrous piperazine.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Add isopropyl ether and stir for 0.5 hours to induce precipitation.

  • Filter the solid and dry under forced air at 60°C for 8 hours to obtain N-(2,6-dimethylphenyl)-1-piperazineacetamide as a white solid.[2]

Step 3: Synthesis of Ranolazine

  • In a 20L three-necked flask, add 12L of toluene, 2.4 kg (9.7 mol) of N-(2,6-dimethylphenyl)-1-piperazineacetamide, and 1.7 kg (9.7 mol) of 1-(2-methoxyphenoxy)-2,3-epoxypropane.

  • Heat the mixture to reflux and maintain overnight.

  • Remove the solvent under reduced pressure to obtain a light yellow solid.

  • Add a mixed solvent of isopropanol and isopropyl ether and stir for 1 hour.

  • Filter the solid and dry under forced air at 60°C to obtain crude Ranolazine as a white solid.[2]

Quantitative Data for Ranolazine Synthesis
StepReactantsSolventTemperatureTimeYieldPurity (HPLC)Reference
12,6-dimethylaniline, Chloroacetyl chlorideEthyl Acetate0°C to RT4 h82%-[3]
2N-(2,6-dimethylphenyl)-2-chloroacetamide, PiperazineEthanolReflux4 h84%-[2]
3N-(2,6-dimethylphenyl)-1-piperazineacetamide, 1-(2-methoxyphenoxy)-2,3-epoxypropaneTolueneRefluxOvernight76%-[2]
3 (alternative)1-bromo-3-(2-methoxyphenoxy)-2-propylalcohol, N-(2,6-dimethylphenyl)-1-piperazinylacetamideMethanol, TolueneReflux4 h87.4%99.3%[4]

Ranolazine Signaling Pathway

G cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Na+ Channel Na_Ca_exchanger Na+/Ca2+ Exchanger Intracellular_Ca Increased Intracellular [Ca2+] Na_Ca_exchanger->Intracellular_Ca Ranolazine Ranolazine Late_Na_current Late Inward Na+ Current Ranolazine->Late_Na_current Inhibits Intracellular_Na Increased Intracellular [Na+] Late_Na_current->Intracellular_Na Intracellular_Na->Na_Ca_exchanger Drives reverse mode Diastolic_Tension Increased Diastolic Wall Tension Intracellular_Ca->Diastolic_Tension Myocardial_Ischemia Myocardial Ischemia Diastolic_Tension->Myocardial_Ischemia Worsens

Caption: Ranolazine's mechanism of action.

Synthesis of Cariprazine

Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors.[5] A key intermediate in its synthesis is trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexylamine, which can be prepared using a derivative of this compound.

Experimental Protocol: Synthesis of Cariprazine

This protocol describes the final acylation step in the synthesis of Cariprazine.

Step 1: Acylation of trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexylamine

  • To a 1000 mL three-necked flask, add 20 g (56 mmol) of trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexylamine (Compound I), 500 ml of dichloromethane, and 36 ml of 20 wt% sodium hydroxide solution.

  • Add 9.1 g (84 mmol) of dimethylcarbamoyl chloride dropwise to the mixture.

  • Stir the reaction mixture for 13 hours at 15-25°C.

  • Monitor the reaction completion by HPLC.

  • Separate the aqueous phase and wash the dichloromethane phase with water.

  • Concentrate the dichloromethane phase under reduced pressure.

  • Add n-heptane to induce crystallization.

  • Filter the solid and dry to obtain Cariprazine.[6]

Quantitative Data for Cariprazine Synthesis
ReactantsSolventBaseTemperatureTimeYieldPurity (HPLC)Reference
Compound I, Dimethylcarbamoyl chlorideDichloromethane20 wt% NaOH (aq)15-25°C13 h90.9%99.5%[6]
Compound I, Dimethylcarbamoyl chlorideToluene5 wt% K2CO3 (aq)20-45°C15 h87.5%99.5%[7]
Compound I, Dimethylcarbamoyl chlorideDichloromethaneDiisopropylethylamineLow Temp to RT36 h63.8%-[8]

Cariprazine Experimental Workflow and Signaling Pathway

G cluster_synthesis Cariprazine Synthesis cluster_moa Mechanism of Action Intermediate trans-4-{2-[4-(2,3-dichlorophenyl) piperazin-1-yl]ethyl}cyclohexylamine Cariprazine Cariprazine Intermediate->Cariprazine Reagent Dimethylcarbamoyl chloride Reagent->Cariprazine D3_Receptor Dopamine D3 Receptor Neuronal_Activity Modulation of Neuronal Activity D3_Receptor->Neuronal_Activity D2_Receptor Dopamine D2 Receptor D2_Receptor->Neuronal_Activity Cariprazine_MOA Cariprazine Cariprazine_MOA->D3_Receptor Partial Agonist (High Affinity) Cariprazine_MOA->D2_Receptor Partial Agonist

Caption: Synthesis and mechanism of Cariprazine.

Synthesis of Lurasidone

Lurasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar depression. Its mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[9] The synthesis of Lurasidone involves the condensation of a piperazine-containing intermediate with a bicyclic imide derivative.

Experimental Protocol: Synthesis of Lurasidone

This protocol details the final condensation step to produce Lurasidone.

  • Suspend (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate (Intermediate 4, 28.8 kg, 66.2 mol), (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Intermediate 5, 12.0 kg, 72.8 mol), and potassium carbonate (11.0 kg, 79.7 mol) in toluene (270 L) in a suitable reactor.

  • Heat the resulting suspension to 105°C and maintain for 15 hours, monitoring the reaction by UPLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water (90 L).

  • Separate the phases and concentrate the organic solution to a small volume.

  • Treat the concentrated solution with HCl in isopropanol to precipitate Lurasidone hydrochloride.

  • Isolate the product by filtration.[10]

Quantitative Data for Lurasidone Synthesis
ReactantsSolventBaseTemperatureTimeYieldPurity (HPLC)Reference
Intermediate 4, Intermediate 5TolueneK2CO3105°C15 h98.3%99.49%[10]
(R,R)-1,2-bis(methylsulfonyloxymethyl)cyclohexane, 3-(1-piperazinyl)-1,2-benzoisothiazole HClAcetonitrileK2CO370°C---[11]
Intermediate 4, Intermediate 5TolueneK2CO3105°C15 h98.4%99.2%[12]

Lurasidone Signaling Pathway

cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway Lurasidone Lurasidone D2R D2 Receptor Lurasidone->D2R Antagonist 5HT2AR 5-HT2A Receptor Lurasidone->5HT2AR Antagonist AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream_D2 Regulation of Gene Expression & Neuronal Excitability PKA->Downstream_D2 PLC Phospholipase C 5HT2AR->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Downstream_5HT2A Modulation of Neurotransmitter Release Ca_PKC->Downstream_5HT2A

Caption: Lurasidone's antagonistic effects.

Conclusion

This compound and its related piperazine derivatives are indispensable intermediates in the synthesis of a variety of pharmaceuticals. The protocols and data presented herein for the synthesis of Ranolazine, Cariprazine, and Lurasidone highlight the versatility of the piperazine scaffold in constructing complex and therapeutically important molecules. The provided experimental details and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the efficient and reproducible synthesis of these and other piperazine-containing compounds. The signaling pathway diagrams offer a visual representation of the mechanisms of action, aiding in the understanding of the pharmacological effects of the synthesized drugs.

References

Application Notes and Protocols for the Acylation of 1-(2-Methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic protocols for the acylation of 1-(2-methoxyethyl)piperazine, a versatile building block in medicinal chemistry. Detailed methodologies, representative quantitative data, and the biological context of the resulting amide products are presented to facilitate research and development in drug discovery.

Introduction

This compound is a valuable scaffold in the synthesis of novel therapeutic agents. The presence of a secondary amine allows for straightforward acylation reactions, leading to the formation of stable amide bonds. This transformation is a cornerstone in the development of a diverse range of compounds, particularly those targeting the central nervous system (CNS). The resulting N-acyl derivatives often exhibit interesting pharmacological profiles, including activity as dopamine receptor antagonists, which are crucial in the treatment of various neurological and psychiatric disorders.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is provided in the table below.

PropertyValue
CAS Number 13484-40-7
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.21 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 193-194 °C
Density 0.970 g/mL at 25 °C
Refractive Index n20/D 1.4730
Acylation Reaction: An Overview

The acylation of this compound is typically achieved through two primary methods: reaction with an acyl chloride or coupling with a carboxylic acid.

  • Acylation with Acyl Chlorides: This is a direct and often high-yielding method that proceeds via a nucleophilic acyl substitution. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Amide Coupling with Carboxylic Acids: This method requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the piperazine nitrogen. Common coupling agents include carbodiimides (e.g., EDC, DCC) and uronium salts (e.g., HATU, HBTU).

The choice of method depends on the nature of the acylating agent, desired reaction conditions, and the scale of the synthesis.

Experimental Protocols

Protocol 1: Acylation with an Acyl Chloride (e.g., 4-Chlorobenzoyl Chloride)

This protocol describes a general procedure for the acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-chlorobenzoyl)-1-(2-methoxyethyl)piperazine.

Experimental Workflow for Acylation with Acyl Chloride

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve this compound and Triethylamine in DCM setup2 Cool to 0 °C setup1->setup2 reaction1 Add Acyl Chloride Solution Dropwise setup2->reaction1 reaction2 Stir at Room Temperature (4-12 h) reaction1->reaction2 reaction3 Monitor by TLC/LC-MS reaction2->reaction3 workup1 Quench with Water reaction3->workup1 Upon Completion workup2 Aqueous Work-up (HCl, NaHCO₃, Brine) workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Caption: General workflow for the acylation of this compound with an acyl chloride.

Protocol 2: Amide Coupling with a Carboxylic Acid using HATU

This protocol details the coupling of this compound with a carboxylic acid using HATU as the coupling agent.

Materials:

  • Carboxylic acid (e.g., 4-nitrobenzoic acid)

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature for 20 minutes for pre-activation.

  • Add this compound (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Experimental Workflow for HATU-mediated Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_purification Work-up & Purification act1 Dissolve Carboxylic Acid and HATU in DMF act2 Add DIPEA act1->act2 act3 Stir at RT for 20 min act2->act3 coup1 Add this compound act3->coup1 coup2 Stir at RT (2-16 h) coup1->coup2 coup3 Monitor by TLC/LC-MS coup2->coup3 pur1 Dilute with Ethyl Acetate coup3->pur1 Upon Completion pur2 Wash with Water and Brine pur1->pur2 pur3 Dry and Concentrate pur2->pur3 pur4 Purify by Column Chromatography pur3->pur4

Caption: General workflow for the HATU-mediated amide coupling of a carboxylic acid with this compound.

Data Presentation

The following table summarizes representative quantitative data for acylation reactions of piperazine derivatives, which are analogous to the reactions of this compound. Yields and reaction times are highly dependent on the specific substrates and conditions used.

Acylating AgentPiperazine DerivativeMethodBase/Coupling AgentSolventTime (h)Yield (%)
4-Chlorobenzoyl chloride1-BenzylpiperazineAcyl Chloride---86
Vanillic acid1-PhenylpiperazineAmide CouplingEDC/HOBtDCM/DMF-37
4-Methoxycinnamic acid1-PhenylpiperazineAmide CouplingEDC/HOBtDCM/DMF-36
Oleanonic acid chlorideN-EthylpiperazineAcyl Chloride---94
Ursonic acid chlorideN-EthylpiperazineAcyl Chloride---91
Application in Drug Discovery: Dopamine Receptor Antagonists

Amides derived from this compound are of significant interest in the development of antagonists for dopamine D₂ and D₃ receptors. These receptors are implicated in the pathophysiology of several CNS disorders, including schizophrenia and drug addiction. Antagonism of these receptors can modulate dopaminergic signaling pathways, offering a therapeutic benefit.

Signaling Pathway of Dopamine D₂/D₃ Receptor Antagonism

Dopamine D₂ and D₃ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Antagonists of D₂/D₃ receptors block this signaling cascade, thereby preventing the dopamine-induced inhibition of downstream effectors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2/D3 Receptor Gai Gαi/o D2R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gai->AC Inhibits PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Dopamine Dopamine Dopamine->D2R Activates Antagonist Acylated This compound (Antagonist) Antagonist->D2R Blocks

Caption: Simplified signaling pathway of dopamine D₂/D₃ receptor antagonism.

Conclusion

The acylation of this compound is a fundamental transformation in medicinal chemistry, providing access to a wide range of pharmacologically active compounds. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents, particularly those targeting dopamine receptors. Careful selection of the synthetic methodology and optimization of reaction conditions are crucial for achieving high yields and purity of the desired amide products.

Application Notes and Protocols: 1-(2-Methoxyethyl)piperazine as a Building Block for Dopamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Methoxyethyl)piperazine is a versatile heterocyclic building block increasingly utilized in the synthesis of biologically active molecules.[1][2] Its unique structural features, including the piperazine core and the flexible methoxyethyl side chain, make it a valuable scaffold in medicinal chemistry. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with various biological targets and improve the physicochemical properties of drug candidates.[3] The incorporation of the 1-(2-methoxyethyl) group can further modulate properties such as solubility, lipophilicity, and metabolic stability, making it an attractive starting point for the design of novel therapeutics.[2]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective dopamine D2 and D3 receptor ligands, which are critical targets for the treatment of various neurological and psychiatric disorders.[4]

Application: Synthesis of Dopamine D2/D3 Receptor Ligands

The 1-(2-methoxyphenyl)piperazine moiety has been identified as a key pharmacophore in a series of potent dopamine D2 and D3 receptor ligands.[4] By substituting the methoxyphenyl group with the bioisosteric 2-methoxyethyl group from this compound, novel ligands with potentially improved pharmacokinetic profiles can be developed. The following data is based on the structure-activity relationship (SAR) studies of analogous N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides.[4]

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of representative compounds from a series of N-(ω-(4-(aryl)piperazin-1-yl)alkyl)carboxamides for the human dopamine D2 and D3 receptors. This data highlights the potential for developing highly potent and selective D3 receptor ligands using a piperazine-based scaffold.

Compound IDAryl MoietyLinker (n)R GrouphD3 Ki (nM)hD2L Ki (nM)Selectivity (D2/D3)
1 2-Methoxyphenyl4(E)-4-Iodo-cinnamoyl0.576.4153
2 2-Methoxyphenyl4Benzoyl15.1102068
3 2-Methoxyphenyl3(E)-4-Iodo-cinnamoyl1.8210117
4 2-Methoxyphenyl5(E)-4-Iodo-cinnamoyl0.9150167

Data adapted from Hackling et al., J. Med. Chem. 2003, 46, 3883-3899.[4]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative dopamine D3 receptor ligand incorporating the this compound scaffold and for the biological evaluation of its receptor binding affinity.

Synthesis of (E)-N-(4-(4-(2-methoxyethyl)piperazin-1-yl)butyl)-4-iodocinnamide

The synthesis involves a four-step sequence: Boc-protection of 4-bromobutylamine, alkylation of this compound, deprotection of the Boc group, and final amide coupling.

dot

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Amide Coupling A 4-Bromobutylamine C tert-Butyl (4-bromobutyl)carbamate A->C Base, Solvent B Di-tert-butyl dicarbonate (Boc)2O B->C E tert-Butyl (4-(4-(2-methoxyethyl)piperazin-1-yl)butyl)carbamate C->E Base, Solvent D This compound D->E F 4-(4-(2-Methoxyethyl)piperazin-1-yl)butan-1-amine E->F Trifluoroacetic Acid (TFA) H Final Product F->H Coupling Agent, Base G (E)-4-Iodocinnamic acid G->H

Synthetic workflow for the target dopamine receptor ligand.

Protocol:

  • Step 1: Synthesis of tert-Butyl (4-bromobutyl)carbamate

    • To a solution of 4-bromobutylamine hydrobromide (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Step 2: Synthesis of tert-Butyl (4-(4-(2-methoxyethyl)piperazin-1-yl)butyl)carbamate

    • To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and tert-butyl (4-bromobutyl)carbamate (1.1 equivalents).

    • Heat the mixture to reflux and stir for 16 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

  • Step 3: Synthesis of 4-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-amine

    • Dissolve tert-butyl (4-(4-(2-methoxyethyl)piperazin-1-yl)butyl)carbamate (1 equivalent) in DCM.

    • Add trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

  • Step 4: Synthesis of (E)-N-(4-(4-(2-methoxyethyl)piperazin-1-yl)butyl)-4-iodocinnamide (Final Product)

    • To a solution of (E)-4-iodocinnamic acid (1 equivalent) in dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents).

    • Stir the mixture for 15 minutes at room temperature.

    • Add a solution of 4-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-amine (1 equivalent) in DMF.

    • Stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final compound.

Dopamine D2/D3 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of the synthesized compound for the human dopamine D2 and D3 receptors.

dot

AssayWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_filtration Filtration & Washing cluster_detection Detection & Analysis A Prepare Receptor Membranes (CHO or HEK293 cells expressing hD2 or hD3) E Combine Membranes, Radioligand, and Test Compound in a 96-well plate A->E B Prepare Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4) B->E C Prepare Radioligand Solution ([3H]Spiperone or [125I]Iodosulpride) C->E D Prepare Test Compound Dilutions D->E F Incubate at Room Temperature (e.g., 60-120 minutes) E->F G Rapidly Filter through GF/B filters F->G H Wash Filters with Ice-Cold Buffer G->H I Add Scintillation Cocktail H->I J Count Radioactivity (Scintillation Counter) I->J K Calculate IC50 and Ki values J->K DopamineSignaling Dopamine Dopamine (Agonist) D3R Dopamine D3 Receptor Dopamine->D3R Activates Antagonist D3 Antagonist (e.g., Synthesized Compound) Antagonist->D3R Blocks G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

References

The Versatility of 1-(2-Methoxyethyl)piperazine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-methoxyethyl)piperazine moiety is a significant structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacological properties. Its unique combination of a basic piperazine ring and a flexible methoxyethyl side chain allows for favorable interactions with various biological targets and can improve pharmacokinetic profiles, including solubility and membrane permeability. This document provides an overview of its applications, supported by quantitative data and detailed experimental protocols for the synthesis and evaluation of drug candidates incorporating this versatile scaffold.

Case Study: A Potent PDE5 Inhibitor for Neurological Disorders

While a marketed drug with the precise this compound structure is not readily identifiable in publicly available literature, a close analog, 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, serves as an excellent case study. This potent and selective phosphodiesterase 5 (PDE5) inhibitor, which has entered clinical trials, highlights the utility of the substituted piperazine scaffold in developing treatments for neurological conditions. The hydroxyethyl group is a close bioisostere of the methoxyethyl group, often exhibiting similar properties.

Biological Activity and Quantitative Data

The compound demonstrated excellent potency and selectivity for PDE5, an enzyme implicated in various signaling pathways. Inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which can modulate neuronal function.

Compound IDTargetIC50 (nM)Selectivity vs. other PDEsIn Vivo Efficacy (Spontaneously Hypertensive Rat Model)
Case Study Compound PDE51.2>100-foldRobust blood pressure lowering

Table 1: In Vitro and In Vivo Activity of a 1-(2-Hydroxyethyl)piperazine-containing PDE5 Inhibitor.

Signaling Pathway

The mechanism of action involves the inhibition of PDE5 within the nitric oxide (NO)/cGMP signaling pathway.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades Cellular_Effects Cellular Effects (e.g., vasodilation, neuronal modulation) PKG->Cellular_Effects Inhibitor 1-(2-Alkoxyethyl)piperazine Derivative Inhibitor->PDE5 Inhibits

Caption: Inhibition of PDE5 by a 1-(2-alkoxyethyl)piperazine derivative increases cGMP levels.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of drug candidates. The following protocols are representative of those used in the development of compounds containing the this compound moiety.

Protocol 1: Synthesis of a this compound Derivative

This protocol outlines a typical nucleophilic substitution reaction to incorporate the this compound scaffold.

Objective: To synthesize a drug candidate by coupling this compound with a suitable electrophile.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 2-chloropyrimidine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Add anhydrous dioxane to the flask.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the final product by NMR and mass spectrometry.

Synthesis_Workflow start Start reactants Combine Reactants: - Aryl Halide - this compound - Catalyst, Ligand, Base - Anhydrous Solvent start->reactants reaction Heat and Monitor Reaction (TLC or LC-MS) reactants->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End characterization->end

Caption: General workflow for the synthesis of a this compound derivative.

Protocol 2: In Vitro PDE5 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a compound against the PDE5 enzyme.

Objective: To measure the IC50 value of a test compound for PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Detection reagent (e.g., a fluorescent-labeled antibody that binds to GMP)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the assay buffer, PDE5 enzyme, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding cGMP.

  • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction and add the detection reagent.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (e.g., fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound moiety is a valuable building block in drug discovery, offering a means to fine-tune the properties of drug candidates to achieve desired therapeutic effects. The case study of a potent PDE5 inhibitor demonstrates the potential of this scaffold in developing treatments for a range of disorders. The provided synthetic and in vitro protocols offer a foundational framework for researchers to explore the potential of novel compounds incorporating this versatile chemical entity. Further investigations into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved therapeutics.

Application Notes and Protocols: Synthesis and Evaluation of Novel Piperazine-Based Radioprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing use of ionizing radiation in medicine and the persistent threat of nuclear incidents necessitate the development of safe and effective radioprotective agents. Amifostine, the only FDA-approved radioprotector, suffers from significant side effects, limiting its clinical application.[1][2][3][4] Recent research has identified piperazine derivatives, particularly 1-(2-hydroxyethyl)piperazine derivatives, as a promising class of compounds with significant radioprotective properties and lower toxicity profiles compared to existing agents.[1][3][5][6]

These novel agents have been shown to protect human cells from radiation-induced apoptosis and mitigate DNA damage.[1][2][3][5] This document provides detailed application notes and protocols for the synthesis of a representative novel piperazine-based radioprotective agent and for the in vitro and in vivo evaluation of its efficacy.

Data Presentation: Radioprotective Efficacy of Novel Piperazine Derivatives

The following tables summarize the in vitro radioprotective effects and cytotoxicity of lead piperazine derivatives from recent studies.

Table 1: In Vitro Radioprotective Efficacy of Selected Piperazine Derivatives

CompoundCell LineRadiation Dose (Gy)Compound Concentration (µM)Radioprotective EffectReference
Compound 6 MOLT-4 (lymphoblastic leukemia)4100 & 200Significant increase in cell viability compared to irradiated control. Superior to Amifostine.[1]
Compound 3 Peripheral Blood Mononuclear Cells (PBMCs)4100 & 200Significant reduction in dicentric chromosomes, indicating mitigation of DNA damage.[1][2]
Compound 8 Human cell linesNot SpecifiedNot SpecifiedProtected human cells against radiation-induced apoptosis.[3][5][7]

Table 2: In Vitro Cytotoxicity of Selected Piperazine Derivatives

CompoundCell LinesCytotoxicityReference
Compound 6 Panel of human cell linesMinimal cytotoxicity[1]
Compound 3 Panel of human cell linesSuperior safety profile compared to Amifostine[1]
Compound 8 Human cell linesLow cytotoxicity[3][5][7]

Experimental Protocols

Synthesis of a Novel 1-(2-hydroxyethyl)piperazine Derivative (Exemplified by the synthesis of compound 4 from Filipova et al., 2020)

This protocol describes a two-step synthesis for a representative 1-(2-hydroxyethyl)piperazine derivative.[3]

Step 1: Synthesis of Intermediate 4b (1-(2,3-epoxypropoxy)-4-chloro-3-methylbenzene)

  • Reactants: 4-chloro-3-methylphenol (4a) and excess epibromohydrin.

  • Catalyst: Piperidine.

  • Procedure:

    • Combine 4-chloro-3-methylphenol and an excess of epibromohydrin in a reaction vessel.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 2 hours.

    • The resulting intermediate (4b) is used in the next step without further purification.

Step 2: Synthesis of Final Compound 4 (1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol)

  • Reactants: Intermediate 4b and 1-(2-hydroxyethyl)piperazine.

  • Procedure:

    • Alkylate 1-(2-hydroxyethyl)piperazine with the intermediate 4b from Step 1.

    • The reaction is typically carried out in a suitable solvent like ethanol.

    • The final product (compound 4) is then purified.

    • The purified compound is converted to its hydrochloride salt by treatment with hydrochloric acid in methanol for improved stability and solubility.

    • Characterize the final compound using 1H- and 13C-NMR and high-resolution mass spectrometry (HRMS).[3]

In Vitro Evaluation of Radioprotective Efficacy

a. Cell Viability Assay (Flow Cytometry)

This protocol is used to quantify the viability of cells after exposure to radiation and treatment with the test compound.[1]

  • Cell Culture: Culture human cell lines (e.g., MOLT-4 lymphoblastic leukemia cells) in appropriate media and conditions.

  • Treatment:

    • Seed cells in multi-well plates.

    • Pre-incubate cells with the piperazine derivative at various concentrations (e.g., 100 µM and 200 µM) for a specified time (e.g., 1-2 hours) before irradiation.

    • Include control groups: untreated cells, cells treated with the compound only, and cells exposed to radiation only. Amifostine can be used as a positive control.

  • Irradiation: Expose the cells to a specific dose of gamma radiation (e.g., 4 Gy).

  • Post-Irradiation Incubation: Incubate the cells for a period of time (e.g., 24-48 hours).

  • Staining: Stain the cells with a viability dye (e.g., Propidium Iodide) and Annexin V to differentiate between viable, apoptotic, and necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable cells in each treatment group.

b. Dicentric Chromosome Assay (DCA) for DNA Damage Assessment

This assay measures the frequency of dicentric chromosomes, a specific biomarker for radiation-induced DNA damage.[1]

  • Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) for this assay.

  • Treatment and Irradiation: Follow the same treatment and irradiation protocol as described for the cell viability assay.

  • Metaphase Arrest: After a suitable incubation period post-irradiation, add a mitotic inhibitor (e.g., colcemid) to arrest cells in the metaphase of mitosis.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the fixed cells onto microscope slides to prepare chromosome spreads.

  • Staining: Stain the chromosomes with Giemsa stain.

  • Microscopic Analysis: Score the number of dicentric chromosomes per metaphase under a microscope. A reduction in the number of dicentric chromosomes in the treated group compared to the irradiated control indicates DNA damage mitigation.

In Vivo Evaluation of Radioprotective Efficacy

This protocol assesses the ability of the piperazine derivative to protect mice from the lethal effects of whole-body irradiation.[5]

  • Animals: Use a suitable mouse strain (e.g., C57BL/6).

  • Maximum Tolerated Dose (MTD) Determination: Before the efficacy study, determine the MTD of the piperazine derivative to identify a safe and effective dose.

  • Treatment:

    • Administer the piperazine derivative to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose.

    • Include a control group that receives a vehicle injection.

  • Irradiation: After a specified time following drug administration, expose the mice to a lethal dose of whole-body gamma radiation.

  • Survival Monitoring: Monitor the mice daily for 30 days and record survival.

  • Data Analysis: Compare the survival rates of the treated group with the control group. A significant increase in the 30-day survival of the treated mice indicates in vivo radioprotective efficacy.

Visualizations

Signaling Pathway: Proposed Mechanism of Action

The radioprotective effect of some piperazine derivatives is believed to be mediated through the inhibition of PUMA-dependent apoptosis.[1] Molecular docking studies also suggest a possible interaction with the anti-apoptotic protein Bcl-2.[3]

G IR Ionizing Radiation DNA_Damage DNA Double-Strand Breaks IR->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA PUMA Upregulation p53->PUMA Bcl2 Bcl-2 (Anti-apoptotic) PUMA->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Piperazine Piperazine Derivative Piperazine->PUMA Inhibits Piperazine->Bcl2 Potentially Interacts With

Caption: Proposed mechanism of radioprotection by piperazine derivatives.

Experimental Workflow: In Vitro Radioprotective Screening

The following diagram illustrates the workflow for screening novel piperazine derivatives for their radioprotective properties in vitro.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Endpoint Analysis cluster_3 Data Analysis & Lead Identification Synthesis Synthesize Piperazine Derivatives Characterization Characterize (NMR, HRMS) Synthesis->Characterization Cell_Culture Culture Human Cell Lines Treatment Treat with Compound Cell_Culture->Treatment Irradiation Expose to Gamma Radiation Treatment->Irradiation Viability Cell Viability Assay (Flow Cytometry) Irradiation->Viability DNA_Damage Dicentric Chromosome Assay Irradiation->DNA_Damage Data_Analysis Analyze Data and Compare to Controls Viability->Data_Analysis DNA_Damage->Data_Analysis Lead_Identification Identify Lead Compounds Data_Analysis->Lead_Identification

Caption: Workflow for in vitro screening of radioprotective agents.

Logical Relationship: Synthesis and Evaluation Pipeline

This diagram shows the logical progression from compound design to preclinical evaluation.

G start Design of Novel Piperazine Derivatives synthesis Chemical Synthesis start->synthesis purification Purification and Characterization synthesis->purification in_vitro In Vitro Screening (Cytotoxicity, Radioprotection) purification->in_vitro lead_selection Lead Compound Selection in_vitro->lead_selection lead_selection->start Low Activity in_vivo In Vivo Efficacy Studies (Animal Models) lead_selection->in_vivo Promising Activity mechanism Mechanism of Action Studies in_vivo->mechanism preclinical Preclinical Development in_vivo->preclinical mechanism->preclinical

References

Application Notes and Protocols for the Preparation of Histamine H3 Receptor Antagonists Using Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor, a presynaptic G-protein coupled autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters. Its strategic role in neurotransmission has made it a significant target for the development of therapeutics for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. Antagonists of the H3 receptor are of particular interest as they enhance neurotransmitter release, offering potential for cognitive enhancement and wakefulness promotion.

The piperazine scaffold has emerged as a privileged structure in the design of potent and selective H3 receptor antagonists. Its versatile nature allows for substitutions at the N1 and N4 positions, enabling fine-tuning of pharmacological properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of piperazine-based histamine H3 receptor antagonists.

Signaling Pathway and Mechanism of Action

The histamine H3 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3 receptor antagonists block this constitutive activity, thereby increasing the synthesis and release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine.

H3_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist Piperazine Antagonist Antagonist->H3R Blocks ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response

H3 receptor signaling and antagonist action.

General Synthetic Workflow

The synthesis of 1,4-disubstituted piperazine-based H3 receptor antagonists typically follows a convergent strategy. This involves the preparation of a monosubstituted piperazine intermediate, which is then coupled with a second component to yield the final product. The flexibility of this approach allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthetic_Workflow cluster_synthesis Synthetic Strategy cluster_steps Key Reactions Start_A Piperazine Reaction1 N-Arylation Start_A->Reaction1 Start_B Aryl Halide (R1-X) Start_B->Reaction1 Intermediate N-Arylpiperazine (Intermediate A) Reaction2 N-Alkylation Intermediate->Reaction2 Start_C Alkyl Halide (R2-Y) Start_C->Reaction2 Product 1-Aryl-4-alkylpiperazine (Final Product) Reaction1->Intermediate Reaction2->Product

General synthetic workflow for piperazine antagonists.

Experimental Protocols

Protocol 1: Synthesis of a Representative 1-(Aryl)-4-(alkyl)piperazine H3 Antagonist

This protocol describes a general method for the synthesis of a 1-(4-substituted-phenyl)-4-(substituted-alkyl)piperazine derivative.

Step 1: N-Arylation of Piperazine

  • To a solution of piperazine (2.0 eq) in a suitable solvent such as toluene or DMF, add a substituted aryl halide (e.g., 4-fluorobenzonitrile, 1.0 eq) and a base (e.g., K₂CO₃, 3.0 eq).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a phosphine ligand (e.g., BINAP, 0.04 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylpiperazine intermediate.

Step 2: N-Alkylation of N-Arylpiperazine

  • To a solution of the N-arylpiperazine intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile or acetone, add a base (e.g., K₂CO₃, 2.0 eq).

  • Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or crystallization.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro H3 Receptor Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound to the human H3 receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds at various concentrations.

  • Non-specific binding control: 10 µM clobenpropit.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold Tris-HCl buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in binding buffer.[1]

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 25 µL of radioligand solution (final concentration ~0.5-1.0 nM), and 25 µL of test compound dilution or control.

  • Initiate Binding: Add 100 µL of the cell membrane suspension (10-20 µg protein/well) to each well.

  • Incubation: Incubate the plate at 25 °C for 2 hours with gentle agitation to reach equilibrium.[2]

  • Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound as an antagonist or inverse agonist by quantifying its effect on agonist-stimulated G-protein activation.

Materials:

  • Cell membranes from cells expressing the H3 receptor.

  • [³⁵S]GTPγS.

  • H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.

  • Test compounds at various concentrations.

  • Non-specific binding control: 10 µM unlabeled GTPγS.

Procedure:

  • Assay Setup: In a 96-well plate, add 20 µL of test compound dilution, 20 µL of H3 agonist solution, and 20 µL of [³⁵S]GTPγS solution (final concentration ~0.1 nM).

  • Initiate Reaction: Add 40 µL of the cell membrane suspension (5-10 µg protein/well) to each well.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.[3]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Quantification: Wash the filters with ice-cold wash buffer and measure radioactivity as described in the binding assay protocol.

  • Data Analysis: Determine the effect of the test compound on agonist-stimulated [³⁵S]GTPγS binding and calculate the IC50 value.

Protocol 4: cAMP Accumulation Functional Assay

This assay determines the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Intact cells expressing the H3 receptor.

  • Forskolin (to stimulate adenylyl cyclase).

  • H3 receptor agonist.

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 30 minutes.[4]

  • Stimulation: Add a fixed concentration of the H3 agonist followed by a fixed concentration of forskolin (e.g., 1 µM) and incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the ability of the test compound to reverse the agonist-mediated inhibition of forskolin-stimulated cAMP accumulation and calculate the IC50 value.

Structure-Activity Relationship (SAR)

The development of potent and selective piperazine-based H3 antagonists relies on a systematic exploration of the structure-activity relationships. Key modifications typically involve the variation of substituents on the aryl ring at the N1 position and the nature of the alkyl or substituted alkyl chain at the N4 position.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Exploration Core Piperazine Scaffold R1 Aryl Substituent (R1) - Lipophilicity - Electronic Effects Core->R1 Modify R2 Alkyl Chain (R2) - Length - Flexibility - Basic Center Core->R2 Modify Activity H3 Receptor Affinity & Selectivity (Ki, IC50) R1->Activity Impacts R2->Activity Impacts

Logic for SAR studies of piperazine antagonists.

Quantitative Data Summary

The following table summarizes the in vitro activity of selected piperazine-based histamine H3 receptor antagonists from the literature.

Compound IDR1 (Aryl Group)R2 (Substituent at N4)hH3R Ki (nM)pA2Reference
1a 4-Trifluoromethylbenzyl4-(7-Phenoxyheptyl)guanidinylbutyl-8.43[5]
1b 4-Trifluoromethylbenzyl4-(7-Phenoxyheptyl)guanidinylbutyl-8.49[5]
2a 4-Trifluoromethylbenzyl4-(7-Phenoxyheptyl)piperidin-1-yl]butyl-7.90[5]
2b 4-Trifluoromethylbenzyl1-(7-Phenoxyheptyl)piperidin-4-yl]butyl-8.35[5]
Compound 4 PhenylpropoxyMethyl3.17-[6]
Compound 5 PhenylpropoxyMethyl (piperidine core)7.70-[6]

Note: Ki values represent the binding affinity, where a lower value indicates higher affinity. pA2 values are a measure of antagonist potency, with higher values indicating greater potency.

Conclusion

The piperazine scaffold serves as a versatile and effective core for the design and synthesis of potent histamine H3 receptor antagonists. The detailed protocols and application notes provided in this document offer a comprehensive guide for researchers engaged in the discovery and development of novel H3 receptor modulators. A systematic approach to synthesis and biological evaluation, guided by SAR principles, is crucial for identifying lead candidates with optimal pharmacological profiles for potential therapeutic applications.

References

Application Notes and Protocols for N-Alkylation of 1-(2-Methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyethyl)piperazine is a versatile substituted piperazine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules, particularly in the field of drug discovery. The presence of a secondary amine on the piperazine ring allows for N-alkylation, a fundamental transformation for introducing various functional groups and building molecular complexity. This application note provides detailed protocols for the N-alkylation of this compound via direct alkylation with alkyl halides and reductive amination, addressing common challenges such as achieving mono-alkylation.

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, influencing their pharmacokinetic and pharmacodynamic properties. N-alkylation of this compound is a key strategy in the development of novel therapeutics, including agents targeting the central nervous system (CNS) such as antipsychotics and antidepressants.

Reaction Principles

The N-alkylation of this compound can be primarily achieved through two effective methods:

  • Direct Alkylation: This method involves the reaction of the secondary amine on the piperazine ring with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base is crucial for neutralizing the hydrogen halide formed during the reaction and facilitating the nucleophilic attack of the amine. This is a straightforward and widely used technique for forming carbon-nitrogen bonds.[1]

  • Reductive Amination: This two-step, one-pot process involves the reaction of this compound with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate. This intermediate is subsequently reduced by a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the N-alkylated product.[1] Reductive amination is particularly advantageous as it can prevent the formation of quaternary ammonium salts.[1]

A significant challenge in the N-alkylation of piperazine derivatives is controlling the reaction to favor mono-alkylation over di-alkylation, due to the presence of two reactive nitrogen atoms. Strategies to achieve mono-alkylation include using an excess of the piperazine starting material, slow, dropwise addition of the alkylating agent, or employing a mono-protected piperazine derivative.[1][2]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl bromide.

Materials:

  • This compound

  • Alkyl Bromide (1.0 - 1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)[1][3]

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile or DMF and stir the suspension.

  • Slowly add the alkyl bromide (1.0-1.1 equivalents) to the reaction mixture at room temperature.[1]

  • Heat the reaction mixture to a suitable temperature (e.g., 60-85 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.[3]

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (1.0 - 1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in dichloromethane or 1,2-dichloroethane in a reaction flask.

  • Add the aldehyde to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-alkylated product.

Data Presentation

The following table summarizes representative reaction conditions for the N-alkylation of piperazine derivatives, which can be adapted for this compound. Note that optimal conditions, reaction times, and yields will vary depending on the specific alkylating agent and substrate used.

Alkylating AgentBase / Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Alkyl BromideK₂CO₃Acetonitrile85447-92[4]
Alkyl BromideK₂CO₃THFRefluxOvernight~88[5]
Alkyl Iodide-EthanolReflux->60[2]
AldehydeNaBH(OAc)₃DichloromethaneRoom Temp2-12Varies
Epibromohydrin derivativeK₂CO₃Acetonitrile85447-92[4]

Mandatory Visualizations

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Base/Aldehyde solvent Add Anhydrous Solvent (e.g., Acetonitrile, DCM) start->solvent add_reagent Slowly Add Alkylating Agent solvent->add_reagent heat Heat Reaction Mixture (if required, e.g., 60-85°C) add_reagent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench Reaction (e.g., with aq. NaHCO₃) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated N-Alkylated Product purify->product

Caption: General experimental workflow for the N-alkylation of this compound.

Logical_Relationships cluster_main N-Alkylation of this compound cluster_methods Reaction Methods cluster_challenges Key Considerations starting_material This compound direct_alkylation Direct Alkylation (with Alkyl Halide) starting_material->direct_alkylation + R-X + Base reductive_amination Reductive Amination (with Aldehyde/Ketone) starting_material->reductive_amination + R-CHO + Reducing Agent mono_vs_di Mono- vs. Di-alkylation Control direct_alkylation->mono_vs_di product N-Alkylated Product direct_alkylation->product conditions Optimization of Reaction Conditions (Solvent, Temp, Base) reductive_amination->conditions reductive_amination->product

Caption: Logical relationships in the N-alkylation of this compound.

References

Application Notes and Protocols for the Purification of 1-(2-Methoxyethyl)piperazine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Methoxyethyl)piperazine is a substituted piperazine derivative frequently utilized as a reactant in the synthesis of biologically and pharmacologically active molecules.[1] The purity of this reagent is critical to ensure the desired reaction outcomes and to minimize the formation of impurities in subsequent synthetic steps. Distillation is a robust and widely applicable method for the purification of liquid compounds, particularly for removing non-volatile impurities and separating components with different boiling points. This document provides a detailed protocol for the purification of this compound by vacuum distillation, a technique suitable for this high-boiling point amine to prevent thermal degradation.[2]

Physicochemical Properties and Distillation Parameters

A summary of the key physical and chemical properties of this compound relevant to its purification by distillation is presented in the table below. Understanding these properties is essential for setting up the distillation apparatus and for the successful separation of the pure compound from potential impurities.

PropertyValueSource
Molecular FormulaC₇H₁₆N₂O[3][4]
Molecular Weight144.21 g/mol [3][4][5][6]
Boiling Point (at atmospheric pressure)193-194 °C[1][3][5][7]
Density0.970 g/mL at 25 °C[1][3][5][7]
Refractive Indexn20/D 1.4730[1][3][5][7]
Purity (typical commercial grade)≥97%[3][4]
AppearanceClear colorless to yellow liquid[1]

Potential Impurities: Common impurities in commercially available this compound may include:

  • Starting materials from its synthesis.

  • By-products such as N,N'-bis(2-methoxyethyl)piperazine.

  • Products of oxidation, which can cause a yellow discoloration.[8]

  • Water.

  • Products from the absorption of atmospheric carbon dioxide.

Experimental Protocol: Vacuum Distillation

This protocol outlines the steps for the purification of this compound using vacuum distillation. This method is preferred to lower the boiling point and prevent degradation of the amine at high temperatures.

3.1. Materials and Equipment

  • Chemicals:

    • This compound (crude or commercial grade)

    • Drying agent (e.g., anhydrous potassium carbonate or sodium sulfate)

    • Boiling chips or a magnetic stir bar

  • Apparatus:

    • Round-bottom flask (distilling flask)

    • Short path distillation head with a condenser and vacuum connection

    • Receiving flask(s)

    • Thermometer and adapter

    • Heating mantle with a stirrer

    • Vacuum pump (capable of reaching <10 mmHg)

    • Cold trap

    • Manometer or vacuum gauge

    • Clamps and stands to secure the apparatus

3.2. Pre-Distillation Preparation

  • Drying: If the starting material is suspected to contain water, it should be dried prior to distillation. Add a suitable drying agent, such as anhydrous potassium carbonate, to the crude this compound. Let it stand for several hours with occasional swirling.

  • Filtration: Decant or filter the dried liquid to remove the drying agent.

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the distilling flask to ensure smooth boiling.

3.3. Distillation Procedure

  • Charging the Flask: Charge the distilling flask with the pre-treated this compound. Do not fill the flask to more than two-thirds of its capacity.

  • Applying Vacuum: Close the system and slowly apply vacuum. A cold trap using dry ice/acetone or liquid nitrogen should be in place to protect the vacuum pump.

  • Heating: Once a stable vacuum is achieved, begin to heat the distilling flask gently using a heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial, lower-boiling fraction, which may contain volatile impurities.

    • Main Fraction: As the temperature stabilizes at the expected boiling point under the applied vacuum, switch to a clean receiving flask to collect the purified this compound. The boiling point will be significantly lower than the atmospheric boiling point.

    • Residue: Stop the distillation before the distilling flask is completely dry to prevent the concentration of potentially unstable residues.

  • Shutdown:

    • Turn off the heating and allow the system to cool down.

    • Slowly and carefully release the vacuum.

    • Disassemble the apparatus.

3.4. Post-Distillation Analysis

  • Purity Assessment: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Physical Properties: Measure the refractive index of the purified product and compare it to the literature value.

  • Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and absorption of atmospheric CO2.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by vacuum distillation.

G Workflow for the Purification of this compound by Distillation cluster_prep Pre-Distillation Preparation cluster_distill Vacuum Distillation cluster_post Post-Distillation A Crude this compound B Drying (e.g., with K2CO3) A->B Remove water C Filtration/Decantation B->C D Charge Distilling Flask C->D E Apply Vacuum & Gentle Heating D->E F Collect Forerun (Impurities) E->F G Collect Main Fraction (Pure Product) F->G H Stop Distillation (Leave Residue) G->H I Purity Analysis (GC, NMR) G->I J Measure Refractive Index G->J K Store under Inert Atmosphere I->K J->K

Caption: Purification workflow for this compound.

Safety Precautions

  • This compound is corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if inhaled.

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Vacuum distillation poses an implosion risk. Use appropriate glassware and a safety screen.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

References

Application Notes & Protocols: 1-(2-Methoxyethyl)piperazine in the Synthesis of Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 1-(2-Methoxyethyl)piperazine as a key building block in the synthesis of novel efflux pump inhibitors (EPIs). These notes are intended to guide researchers in the design, synthesis, and evaluation of new chemical entities aimed at combating multidrug resistance in bacteria.

Introduction

Multidrug resistance (MDR) in bacteria is a significant global health threat, often mediated by the overexpression of efflux pumps that actively extrude a broad range of antibiotics from the bacterial cell. The development of efflux pump inhibitors (EPIs) that can be co-administered with existing antibiotics is a promising strategy to restore antibiotic efficacy. Piperazine derivatives have emerged as a critical class of compounds for developing potent EPIs. This compound is a valuable synthon in this context, offering a versatile scaffold for chemical modification to optimize activity and pharmacokinetic properties. Its methoxyethyl group can influence solubility and metabolic stability, while the secondary amine of the piperazine ring provides a reactive site for elaboration into diverse chemical structures.

Application: Synthesis of Pyridylpiperazine-Based Efflux Pump Inhibitors

One of the prominent applications of piperazine derivatives is in the synthesis of pyridylpiperazine-based EPIs. These compounds have been shown to act as allosteric inhibitors of RND-type efflux pumps, such as AcrAB-TolC in Escherichia coli, by binding to a unique site in the transmembrane domain of the AcrB protein.[1][2] The synthesis generally involves the coupling of a functionalized pyridine core with a piperazine derivative.

General Synthetic Workflow

The synthesis of pyridylpiperazine-based EPIs using a piperazine synthon like this compound typically follows a multi-step process. The logical flow involves the preparation of a reactive pyridine intermediate, followed by a nucleophilic substitution reaction with the piperazine.

G cluster_prep Pyridine Core Preparation cluster_coupling Coupling Reaction cluster_purification Purification and Characterization start Starting Pyridine Material func1 Functionalization Step 1 (e.g., Halogenation) start->func1 func2 Functionalization Step 2 (e.g., Introduction of Leaving Group) func1->func2 coupling Nucleophilic Aromatic Substitution (SNAr) func2->coupling piperazine This compound piperazine->coupling product Crude Pyridylpiperazine Product coupling->product purify Purification (e.g., Chromatography) product->purify char Structural Characterization (NMR, MS) purify->char final Final EPI Compound char->final

Caption: General workflow for the synthesis of pyridylpiperazine EPIs.

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyridylpiperazine EPI

This protocol is a generalized procedure based on common synthetic strategies for creating pyridylpiperazine derivatives.

Objective: To synthesize a pyridylpiperazine compound by coupling this compound with a suitable functionalized pyridine core.

Materials:

  • Substituted 2-chloropyridine derivative

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2-chloropyridine (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final pyridylpiperazine compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Efflux Pump Inhibitory Activity using a Checkerboard Assay

The checkerboard assay is a common method to assess the synergistic effect of an experimental EPI with a known antibiotic.

Objective: To determine the ability of a synthesized pyridylpiperazine compound to potentiate the activity of an antibiotic against a bacterial strain overexpressing an efflux pump (e.g., E. coli AG100).

Materials:

  • Bacterial strain (e.g., E. coli expressing AcrAB-TolC)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Antibiotic of choice (e.g., levofloxacin, ciprofloxacin)

  • Synthesized EPI compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Procedure:

  • In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic (horizontally) and the EPI (vertically) in MHB.

  • Inoculate each well with the standardized bacterial suspension.

  • Include control wells with antibiotic only, EPI only, and no treatment.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of different concentrations of the EPI. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the synergy: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of EPI in combination / MIC of EPI alone)

    • Synergy is defined as FICI ≤ 0.5.

    • Additivity is defined as 0.5 < FICI ≤ 4.

    • Antagonism is defined as FICI > 4.

Protocol 3: Real-Time Ethidium Bromide Efflux Assay

This assay directly measures the ability of an EPI to block the efflux of a known pump substrate, such as ethidium bromide (EtBr).

Objective: To measure the inhibition of EtBr efflux by the synthesized pyridylpiperazine compound in real-time.

Workflow:

G start Bacterial Culture (Overexpressing Pump) prep Prepare Cell Suspension in Phosphate Buffer start->prep load Load Cells with EtBr (in presence of CCCP to de-energize pumps) prep->load wash Wash and Resuspend Cells load->wash energize Energize Efflux with Glucose wash->energize measure Measure Fluorescence (in presence/absence of EPI) energize->measure

Caption: Workflow for a real-time ethidium bromide efflux assay.

Procedure:

  • Grow the bacterial strain to the mid-logarithmic phase and prepare a dense cell suspension in phosphate-buffered saline (PBS).

  • Load the cells with ethidium bromide (a substrate of many efflux pumps) in the presence of a proton motive force inhibitor like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to maximize intracellular accumulation.

  • Wash the cells to remove extracellular EtBr and resuspend them in PBS.

  • Add the synthesized EPI at a desired concentration to the cell suspension. A control sample without the EPI should be prepared in parallel.

  • Initiate efflux by adding glucose to energize the pumps.

  • Immediately monitor the fluorescence of the suspension over time using a fluorometer. A decrease in fluorescence corresponds to the efflux of EtBr.

  • Effective EPIs will result in a slower rate of fluorescence decay compared to the control, indicating that more EtBr is retained within the cells.

Quantitative Data Summary

The following tables summarize representative data from studies on piperazine-based efflux pump inhibitors. While not exclusively derived from this compound, these results are typical for this class of compounds and provide a benchmark for evaluation.

Table 1: Potentiation of Antibiotic Activity by Pyridylpiperazine EPIs in E. coli

Compound IDAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with EPI (µg/mL)Fold Reduction in MIC
BDM73185Pyridomycin64416
BDM88855Pyridomycin64164
BDM88855Oxacillin>102464>16
NMPLevofloxacin20.0367

Data are illustrative and compiled from analogous studies on piperazine derivatives.[1][3]

Table 2: Efflux Pump Inhibitory Activity of Piperazine Derivatives

Compound IDTarget OrganismEfflux Pump TargetAssay MethodIC₅₀ or EC₅₀ (µM)
BM-19E. coliAcrAB-TolCNile Red Efflux~25
BM-38E. coliAcrAB-TolCNile Red Efflux~15
PAβNP. aeruginosaMexAB-OprMVarious20-100
NMPA. baumanniiAdeJCiprofloxacin Potentiation>50

Data are illustrative and compiled from various studies on piperazine-containing EPIs.[3][4][5]

Conclusion

This compound serves as a highly adaptable starting material for the synthesis of novel efflux pump inhibitors. The protocols and data presented here provide a framework for the rational design, chemical synthesis, and biological evaluation of new piperazine-based compounds. By systematically exploring the structure-activity relationships of this chemical series, researchers can develop potent adjuvants to overcome multidrug resistance and rejuvenate the clinical efficacy of existing antibiotics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 1-(2-Methoxyethyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(2-Methoxyethyl)piperazine. Our aim is to help you optimize reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Direct N-Alkylation: This is a straightforward method involving the reaction of piperazine with a 2-methoxyethyl halide (e.g., 2-chloroethyl methyl ether or 2-bromoethyl methyl ether) in the presence of a base.[1]

  • Reductive Amination: This one-pot process involves the reaction of piperazine with 2-methoxyacetaldehyde in the presence of a reducing agent. This method is particularly useful for avoiding the formation of quaternary ammonium salts.[1][2]

Q2: A significant amount of 1,4-bis(2-methoxyethyl)piperazine is forming in my N-alkylation reaction, lowering the yield of the desired mono-substituted product. How can I improve selectivity?

A2: The formation of the di-substituted byproduct is a frequent challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. To favor mono-substitution, consider the following strategies:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) increases the statistical probability of the electrophile reacting with an unsubstituted piperazine molecule.

  • Slow Addition of the Alkylating Agent: Adding the 2-methoxyethyl halide dropwise, especially at lower temperatures, helps to maintain a low concentration of the electrophile, which in turn reduces the likelihood of a second alkylation event.

  • Protecting Group Strategy: A highly reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen atom, directing the alkylation to the other. The Boc group can be subsequently removed.

  • In-situ Formation of Piperazine Monohydrochloride: Reacting piperazine with piperazine dihydrochloride in situ generates piperazine monohydrochloride. This protects one of the nitrogen atoms, thus promoting mono-alkylation.

Q3: What are the recommended bases and solvents for the direct N-alkylation of piperazine?

A3: The selection of an appropriate base and solvent is critical for a successful N-alkylation reaction.

  • Bases: Anhydrous potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and effective bases. Stronger bases may increase the rate of di-substitution.

  • Solvents: Polar aprotic solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are good choices as they help to dissolve the reactants. Alcohols like methanol or ethanol can also be used.

Q4: My reductive amination reaction is not going to completion. What are the potential reasons?

A4: Incomplete conversion in reductive amination can be due to several factors:

  • Ineffective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this reaction. Ensure it is of good quality and used in sufficient quantity (typically 1.5-2.0 equivalents).

  • pH of the Reaction Mixture: The formation of the iminium ion intermediate is pH-dependent. The addition of a small amount of acetic acid can catalyze this step.

  • Water Content: While some reductive aminations can tolerate small amounts of water, it is generally advisable to use anhydrous solvents.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of Piperazine
Potential Cause Recommended Solution
Formation of Di-substituted Byproduct - Use a 5-10 fold excess of piperazine. - Add the alkylating agent slowly at a low temperature. - Utilize a mono-protected piperazine (e.g., N-Boc-piperazine). - Employ the in-situ formation of piperazine monohydrochloride.
Incomplete Reaction - Increase the reaction temperature. - Extend the reaction time and monitor progress using TLC or LC-MS. - Ensure the base is anhydrous and present in at least 2 equivalents.
Poor Solubility of Reactants - Switch to a more polar solvent like DMF.
Product Loss During Workup - The product is basic and may have some water solubility. Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction with an organic solvent. - Perform multiple extractions (3-4 times) to maximize recovery.
Issue 2: Challenges in Reductive Amination
Potential Cause Recommended Solution
Low Reaction Rate - Add a catalytic amount of acetic acid to facilitate iminium ion formation. - Ensure the reaction is stirred efficiently.
Formation of Side Products - Use a mild reducing agent like sodium triacetoxyborohydride to avoid over-reduction. - Maintain the reaction at room temperature to minimize side reactions.
Difficult Purification - Use an acid-base extraction to separate the basic product from non-basic impurities. - For column chromatography, consider using a silica gel treated with triethylamine to prevent streaking of the basic product.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperazine to Yield Mono-Substituted Products
Alkylating AgentPiperazine EquivalentsBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
2-(2-Chloroethoxy)ethanol1.82 (as monohydrochloride)-Methanol805.578.2Patent CN103254153B
2-(2-Chloroethoxy)ethanol2.2 (as monohydrochloride)-Isopropanol120875.0Patent CN103254153B
2-(2-Chloroethoxy)ethanol1.93 (as monohydrochloride)-Water786.576.9Patent CN103254153B

Note: The data is for the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, a structurally similar compound, and is representative of the yields achievable for mono-alkylation using the piperazine monohydrochloride method.

Experimental Protocols

Protocol 1: N-Alkylation using In-situ Piperazine Monohydrochloride Formation

This protocol is adapted from a procedure for a similar N-alkylation and is designed to favor mono-substitution.

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • 2-Chloroethyl methyl ether

  • Methanol

Procedure:

  • In a reaction flask, combine piperazine (1.16 mol) and piperazine dihydrochloride (1.06 mol).

  • Add methanol and heat the mixture with stirring to reflux for 1-2 hours to form piperazine monohydrochloride in situ.

  • Cool the mixture to the desired reaction temperature (e.g., 80°C).

  • Slowly add 2-chloroethyl methyl ether to the reaction mixture.

  • Maintain the reaction at 80°C for approximately 5-6 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated piperazine dihydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Reductive Amination

This is a general procedure for the reductive amination of piperazine.

Materials:

  • Piperazine

  • 2-Methoxyacetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional)

Procedure:

  • To a stirred solution of piperazine (1.1 equivalents) in 1,2-dichloroethane (DCE), add 2-methoxyacetaldehyde (1 equivalent).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added if the reaction is sluggish.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

N_Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Piperazine Piperazine InSitu_Formation In-situ Formation of Piperazine Monohydrochloride Piperazine->InSitu_Formation Piperazine_diHCl Piperazine Dihydrochloride Piperazine_diHCl->InSitu_Formation Solvent_MeOH Methanol Solvent_MeOH->InSitu_Formation Alkylation Alkylation with 2-Chloroethyl methyl ether InSitu_Formation->Alkylation Filtration Filtration Alkylation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Vacuum Distillation Evaporation->Purification Product This compound Purification->Product

Caption: Experimental workflow for N-alkylation synthesis.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Piperazine Piperazine Imine_Formation Iminium Ion Formation Piperazine->Imine_Formation Methoxyacetaldehyde 2-Methoxyacetaldehyde Methoxyacetaldehyde->Imine_Formation Solvent_DCE 1,2-Dichloroethane Solvent_DCE->Imine_Formation Reduction Reduction with NaBH(OAc)3 Imine_Formation->Reduction Quench Quench with NaHCO3 Reduction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for reductive amination.

Troubleshooting_Logic Start Low Yield of This compound DiSub Significant Di-substitution Byproduct? Start->DiSub Incomplete Incomplete Reaction? DiSub->Incomplete No Sol_Excess Use 5-10 eq. Piperazine DiSub->Sol_Excess Yes Sol_Temp Increase Temperature Incomplete->Sol_Temp Yes Sol_SlowAdd Slowly Add Alkylating Agent Sol_Protect Use N-Boc-Piperazine or In-situ Monohydrochloride Sol_Time Increase Reaction Time Sol_Base Check Base Stoichiometry and Anhydrous Conditions

References

preventing di-substitution in piperazine alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing di-substitution in piperazine alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing N-alkylation on piperazine?

The main difficulty arises from the structure of piperazine itself, which contains two secondary amine nitrogens of similar reactivity.[1][2] This makes it susceptible to a second alkylation event, often resulting in a mixture of the desired mono-alkylated product, the undesired di-alkylated byproduct, and unreacted starting material.[3][4]

Q2: What are the principal strategies to achieve selective mono-alkylation of piperazine?

Controlling selectivity is the most common challenge in piperazine alkylation.[5] The four primary strategies to favor mono-substitution are:

  • Use of a Protecting Group: This is the most reliable method. One nitrogen is temporarily blocked with a protecting group (like Boc), directing alkylation to the free nitrogen. The group is removed in a subsequent step.[5][6]

  • Control of Stoichiometry: Using a large excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent statistically favors the reaction with an un-substituted piperazine molecule.[1][6]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (dropwise) to the reaction mixture keeps its concentration low, reducing the probability of a second alkylation on the already mono-substituted piperazine.[1][5]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, reduces the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[5][7][8]

Q3: What are the most effective protecting groups for ensuring mono-alkylation?

The tert-butyloxycarbonyl (Boc) group is considered one of the most effective and widely used protecting groups for this purpose.[6][7] It reliably directs alkylation to the unprotected nitrogen and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][9] Other protecting groups like formyl or benzyl groups can also be used.[4][7]

Q4: What are the recommended bases and solvents for direct N-alkylation reactions?

The choice of base and solvent is critical for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred to neutralize the acid byproduct formed during the reaction.[5][9] Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common and effective choices. It is often recommended to use at least 1.5 to 2.0 equivalents of the base.[5]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are standard choices. It is crucial to use anhydrous (dry) solvents to prevent unwanted side reactions.[5]

Q5: My N-alkylated product is highly water-soluble and difficult to extract during work-up. How can I resolve this?

This is a common issue, often because the product is in its protonated salt form. To improve extraction into an organic layer, the aqueous phase must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, adjust the pH of the aqueous layer to approximately 9.5-12 using a base like sodium hydroxide or sodium carbonate.[5] This converts the product to its free base form, which is significantly more soluble in organic solvents such as dichloromethane, chloroform, or ethyl acetate.[5][10]

Troubleshooting Guide

This guide addresses common problems encountered during piperazine alkylation, their potential causes, and recommended solutions.

ProblemPossible CausesRecommended Solutions
High Yield of Di-alkylated Byproduct Incorrect Stoichiometry: Using a 1:1 ratio of piperazine to the alkylating agent often leads to mixtures.[6]Use a large excess of piperazine (5-10 equivalents) to statistically favor mono-alkylation.[1][6]
Rapid Addition of Alkylating Agent: A high local concentration of the electrophile increases the rate of the second alkylation.Add the alkylating agent slowly (dropwise), preferably at a lower temperature, to maintain a low concentration.[1][5]
Unprotected Piperazine: The second nitrogen is available and reactive.For optimal control and selectivity, use a mono-protected piperazine, such as N-Boc-piperazine.[5][7]
High Reaction Temperature: Elevated temperatures can sometimes favor the thermodynamically more stable di-substituted product.[9]Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress via TLC or LC-MS.[9]
Low to No Yield Poor Reagent Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete.Switch to a more polar aprotic solvent like DMF to ensure all reagents are dissolved.[5]
Insufficient Base Strength/Amount: The acid byproduct can protonate the piperazine, deactivating it.Use a stronger, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) and ensure at least 1.5-2.0 equivalents are used.[5]
Low Reaction Temperature: Many N-alkylation reactions require heat to proceed at a practical rate.Gradually increase the reaction temperature (e.g., to 60-80 °C) and monitor the reaction's progress.[5]
Reaction Stalls / Incomplete Conversion Reversible Reaction Equilibrium: Inadequate neutralization of the acid byproduct can stall the reaction.Ensure a sufficient amount of a strong, non-nucleophilic base is present throughout the reaction.[5]
Poor Solubility of Reagents: As the reaction progresses, newly formed salts may precipitate, hindering the reaction.Change to a solvent that can better solubilize all components throughout the reaction, such as DMF.[5]

Data Presentation: Effect of Strategy on Selectivity

The following table summarizes quantitative data on how different strategies affect the mono- versus di-alkylation of piperazine with benzyl bromide.

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Benzyl Bromide1.1None45%35%[6]
Benzyl Bromide5.0None75%<5%[6]
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95% (before deprotection)0%[6]

Key Strategies & Visual Workflows

The Challenge of Di-substitution

The core issue is the presence of two nucleophilic nitrogen atoms, leading to a competitive reaction pathway.

G cluster_reactants Reactants cluster_products Potential Products piperazine Piperazine mono_product Desired Mono-substituted Product piperazine->mono_product + 1 eq. R-X alkyl_halide Alkyl Halide (R-X) di_product Undesired Di-substituted Product mono_product->di_product + 1 eq. R-X

Caption: Reaction pathways in piperazine alkylation. (Max 100 characters)
Decision-Making Workflow for Mono-Alkylation

This workflow helps in selecting the appropriate strategy to prevent di-substitution based on experimental constraints.

G start Start: Mono-Alkylation of Piperazine q1 Is a multi-step synthesis (protection/deprotection) acceptable? start->q1 a1_yes Use Mono-Protected Piperazine (e.g., N-Boc) q1->a1_yes Yes q2 Can a large excess (5-10 eq.) of piperazine be used and removed? q1->q2 No end_success High Yield of Mono-substituted Product a1_yes->end_success a2_yes Use Excess Piperazine & Slow Addition of Alkylating Agent q2->a2_yes Yes a2_no Use Piperazine Salt (e.g., Monohydrochloride) & Slow Addition q2->a2_no No a2_yes->end_success a2_no->end_success end_failure Mixture of Products Requires Difficult Purification

Caption: Decision workflow for selective mono-alkylation. (Max 100 characters)

Experimental Protocols

Protocol 1: Mono-N-Alkylation Using Excess Piperazine

This method relies on stoichiometry to favor the mono-substituted product.

  • Materials:

    • Piperazine (5-10 equivalents)

    • Alkyl halide (1 equivalent)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

    • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add piperazine and anhydrous potassium carbonate.[5]

    • Add the anhydrous solvent and stir the suspension.

    • Prepare a solution of the alkyl halide in the same anhydrous solvent.

    • Add the alkyl halide solution dropwise to the piperazine suspension over 1-2 hours. Slow addition is critical.[5]

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.[5]

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to separate the mono-alkylated product from the excess piperazine.[7]

Protocol 2: Mono-N-Alkylation via N-Boc-Piperazine

This is the most controlled method, involving protection and deprotection steps.

  • Step A: Synthesis of N-Boc-piperazine (Mono-protection)

    • Materials:

      • Piperazine (2.0 equivalents)

      • Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)

      • Dichloromethane (DCM)

    • Procedure:

      • Dissolve piperazine (2 eq.) in DCM in a reaction flask and cool the solution to 0 °C in an ice bath.[1]

      • Prepare a solution of Boc₂O (1 eq.) in DCM.

      • Add the Boc₂O solution dropwise to the stirred piperazine solution over several hours.[9]

      • Allow the reaction mixture to warm to room temperature and stir overnight.[9]

      • Evaporate the DCM under reduced pressure. Add water to the residue; the di-Boc-piperazine byproduct is insoluble and can be removed by filtration.[9]

      • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield N-Boc-piperazine, which can be purified by chromatography if necessary.[7]

  • Step B: Alkylation of N-Boc-piperazine

    • Materials:

      • N-Boc-piperazine (1.0 equivalent)

      • Alkyl halide (1.1-1.2 equivalents)

      • Anhydrous K₂CO₃ (2.0 equivalents)

      • Anhydrous DMF

    • Procedure:

      • Combine N-Boc-piperazine and K₂CO₃ in anhydrous DMF.

      • Add the alkyl halide and heat the reaction (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

      • Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude Boc-protected mono-alkylated piperazine.

  • Step C: Deprotection of the Boc Group

    • Materials:

      • Boc-protected mono-alkylated piperazine

      • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

      • Dichloromethane (DCM)

    • Procedure:

      • Dissolve the Boc-protected compound in DCM.[9]

      • Add an excess of TFA or a solution of HCl in dioxane.

      • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS until complete.

      • Concentrate the mixture under reduced pressure. Basify the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the free amine product with an organic solvent.

      • Dry and concentrate the organic layers to obtain the final mono-alkylated piperazine.

References

Technical Support Center: 1-(2-Methoxyethyl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Methoxyethyl)piperazine. The information is presented in a question-and-answer format to address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis, primarily used for the preparation of biologically and pharmacologically active molecules.[1] The most common reactions involve the secondary amine of the piperazine ring and include:

  • N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.[2]

  • N-Arylation: Coupling with aryl halides, often through methods like the Buchwald-Hartwig amination, to form N-aryl piperazines.[3]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.[4]

  • Amide Coupling: Acylation with carboxylic acids or their derivatives to form amides.

Q2: What are the key physical properties of this compound that I should be aware of?

A2: Key physical properties include its clear, colorless to yellow liquid appearance, a boiling point of 193-194 °C, and a density of 0.970 g/mL at 25 °C. It is important to note that it is air-sensitive and can absorb CO2, so it should be handled under an inert atmosphere for best results.

Q3: What are the main safety precautions when working with this compound?

A3: this compound is classified as a hazardous substance. It can cause severe skin burns and eye damage, may cause an allergic skin reaction, is harmful if inhaled, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

N-Alkylation Reactions

Q4: My N-alkylation reaction with this compound is giving a low yield. What are the possible causes and solutions?

A4: Low yields in N-alkylation reactions are a common issue. Several factors could be contributing to this problem.

  • Formation of Di-substituted Byproduct: The presence of two reactive nitrogen atoms in the piperazine ring can lead to the formation of a 1,4-disubstituted byproduct, consuming your starting material and reducing the yield of the desired mono-alkylated product.[5]

    • Solution: To favor mono-alkylation, use an excess of this compound relative to the alkylating agent.[4] A slow, dropwise addition of the alkylating agent can also help minimize the formation of the di-substituted product.[4]

  • Inadequate Base: The reaction generates an acid byproduct that needs to be neutralized. An insufficient amount or strength of the base can hinder the reaction.

    • Solution: Use a suitable non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in at least stoichiometric amounts.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be slow.

    • Solution: Choose an appropriate solvent that dissolves all reactants. Common solvents for N-alkylations include acetonitrile, DMF, and alcohols.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Try increasing the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).

Q5: I am observing a significant amount of the di-substituted piperazine byproduct in my reaction. How can I avoid this?

A5: The formation of the di-substituted byproduct is a common challenge due to the two reactive nitrogens in the piperazine ring.

  • Control Stoichiometry: Using an excess of this compound is a primary strategy to favor mono-substitution.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and at a low temperature can help to control the reaction and reduce the chance of the second nitrogen reacting.[4]

  • Use of a Mono-protected Piperazine: While not directly applicable to this compound as the starting material, a related strategy for other syntheses is to use a mono-protected piperazine (e.g., N-Boc-piperazine) to ensure only one nitrogen reacts.[4][5]

Buchwald-Hartwig Amination

Q6: My Buchwald-Hartwig amination with this compound and an aryl halide is not working well. What should I troubleshoot?

A6: The success of a Buchwald-Hartwig amination is highly dependent on the specific combination of catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Choice: The palladium precursor and the phosphine ligand are critical for the reaction's success.

    • Solution: Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, SPhos, RuPhos). For less reactive aryl chlorides, more electron-rich and sterically hindered ligands are often necessary.[3]

  • Base Selection: The choice of base is crucial and can affect the reaction rate and side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common strong base used in these reactions. If you observe decomposition of your starting materials, consider a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]

  • Solvent: The solvent affects the solubility of the reactants and the stability of the catalytic species.

    • Solution: Toluene, dioxane, and THF are commonly used solvents. If solubility is an issue, a more polar solvent like tert-butanol can be considered.[6]

  • Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently.

    • Solution: Most Buchwald-Hartwig reactions are run at temperatures between 80-110 °C.[3]

Reductive Amination

Q7: I am attempting a reductive amination with this compound and an aldehyde, but the reaction is sluggish and the yield is low. What can I do?

A7: Reductive aminations can be sensitive to reaction conditions.

  • Imine Formation: The first step is the formation of an iminium ion, which can be slow.

    • Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation. You can monitor the formation of the imine/iminium ion by TLC or NMR before adding the reducing agent.

  • Choice of Reducing Agent: The reducing agent should selectively reduce the iminium ion without reducing the starting aldehyde.

    • Solution: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this purpose. Sodium cyanoborohydride (NaBH₃CN) is another option.[4][7]

  • Solvent: The choice of solvent can influence both the imine formation and the reduction step.

    • Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with STAB. Protic solvents like methanol can sometimes be used, but care must be taken as some reducing agents can react with them.

  • Work-up Procedure: Improper work-up can lead to loss of product.

    • Solution: A typical work-up involves quenching the reaction with an aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid and decompose any remaining reducing agent. The product is then extracted with an organic solvent.

Data Presentation

Table 1: Representative Yields for N-Alkylation of Piperazine Derivatives

Alkylating AgentPiperazine DerivativeBaseSolventTemperature (°C)Yield (%)
2-BromoethanolPiperazineHCl (catalyst)Methanol8084.6
2-Methoxyethyl esterPiperazineHCl (catalyst)Methanol8070.1
4-BromotolueneN-Boc-piperazineNaOtBuToluene10096

Note: The yields presented are for similar piperazine derivatives and reaction types and serve as a general reference.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the N-arylation of this compound with an aryl bromide.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Catalyst Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.08 mmol) in anhydrous toluene (5 mL).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution: Add the catalyst solution to the Schlenk tube via syringe. Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general method for the reductive amination of an aldehyde with this compound.

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) and this compound (1.1 mmol) in anhydrous dichloromethane (10 mL), add a drop of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. Monitor by TLC.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound, Electrophile, Base/Catalyst B Add Anhydrous Solvent A->B C Establish Inert Atmosphere (e.g., N2 or Ar) B->C D Heat to Desired Temperature C->D E Monitor Progress by TLC/LC-MS D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Wash with Water and Brine G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Characterize Pure Product K->L

Caption: A general experimental workflow for reactions involving this compound.

troubleshooting_logic Start Low Product Yield? Cause1 Di-substitution Side Reaction? Start->Cause1 Yes Cause2 Incomplete Reaction? Start->Cause2 No Solution1 Use excess piperazine Slowly add electrophile Cause1->Solution1 Solution2a Increase Temperature Cause2->Solution2a Solution2b Change Solvent Cause2->Solution2b Solution2c Optimize Catalyst/Base Cause2->Solution2c Cause3 Product Lost During Work-up? Cause2->Cause3 No Solution3 Review Extraction/Purification Steps Cause3->Solution3

Caption: A troubleshooting decision tree for low yield in this compound reactions.

References

Technical Support Center: Managing Air Sensitivity of 1-(2-Methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing the air sensitivity of 1-(2-Methoxyethyl)piperazine in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How air-sensitive is this compound?

A1: this compound is known to be air-sensitive.[1][2][3] Its primary sensitivity lies in its ability to absorb carbon dioxide (CO₂) from the atmosphere.[2][4] The tertiary amine functionality of the piperazine ring can react with CO₂ to form carbamates or bicarbonate salts, which can affect its purity and reactivity in subsequent reactions. While it is not pyrophoric, prolonged exposure to air should be avoided to maintain the reagent's integrity.

Q2: What are the visible signs of degradation due to air exposure?

A2: While this compound is a colorless to almost colorless clear liquid, prolonged or significant air exposure may lead to a slight yellowing of the solution.[1][5] The formation of solid precipitates (carbamates or bicarbonates) may also be observed, especially if the compound has been exposed to moist air. For definitive assessment, analytical techniques such as NMR or GC-MS are recommended to check the purity.

Q3: Can I still use this compound that has been briefly exposed to air?

A3: For non-critical applications or if the reaction is robust, brief exposure might be acceptable. However, for reactions that are sensitive to stoichiometry or require high purity, it is highly recommended to use a fresh, properly stored sample or to purify the exposed reagent before use. The presence of CO₂ adducts can lead to lower yields and the formation of side products.

Q4: How does the formation of carbonate salts affect my reaction?

A4: The formation of carbonate or bicarbonate salts effectively reduces the concentration of the free base in your reagent. This can lead to incomplete reactions if the piperazine is acting as a nucleophile or a base. The salt itself may be insoluble in the reaction solvent, leading to a heterogeneous mixture and potentially complicating the reaction work-up and purification.

Q5: What is the best way to store this compound?

A5: To minimize air exposure, it is recommended to store this compound in a cool, dark, and well-ventilated place under an inert atmosphere, such as nitrogen or argon.[3] The container should be tightly sealed. For long-term storage, using a bottle with a Sure/Seal™ septum is ideal, as it allows for the removal of the reagent via syringe without introducing air.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or no reaction yield The reagent may have degraded due to air exposure, reducing the concentration of the active free base.1. Use a fresh bottle of this compound. 2. If using an opened bottle, ensure it was stored under an inert atmosphere. 3. Consider purifying the reagent by distillation if degradation is suspected.
Formation of unexpected precipitates in the reaction mixture The precipitate could be the carbonate/bicarbonate salt of the piperazine formed from exposure to CO₂.1. Filter the reaction mixture before proceeding with the work-up. 2. In the future, handle the reagent under a strict inert atmosphere. 3. Characterize the precipitate to confirm its identity.
Inconsistent reaction results between batches Variability in the extent of air exposure of the reagent between different uses.1. Implement standardized procedures for handling and dispensing the reagent under an inert atmosphere for all experiments. 2. Aliquot the reagent into smaller, single-use containers under an inert atmosphere to minimize repeated exposure of the main stock.
Difficulty in achieving complete conversion The effective molarity of the piperazine is lower than calculated due to the formation of CO₂ adducts.1. Use a slight excess of the this compound in the reaction. 2. Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS and add more reagent if necessary.

Experimental Protocols

Protocol 1: Handling and Dispensing this compound using an Inert Atmosphere

This protocol describes the standard procedure for transferring an air-sensitive liquid like this compound from a Sure/Seal™ bottle to a reaction flask under a nitrogen or argon atmosphere.

Materials:

  • This compound in a Sure/Seal™ bottle

  • Dry reaction flask with a rubber septum

  • Nitrogen or Argon gas source with a manifold or balloon setup

  • Dry, clean syringes and needles

  • Stir bar (if required)

Procedure:

  • Prepare the Reaction Flask:

    • Oven-dry the reaction flask and stir bar for at least 4 hours at 120 °C to remove any adsorbed moisture.

    • While hot, assemble the flask with the rubber septum and allow it to cool to room temperature under a stream of inert gas (or in a desiccator).

    • Once cool, flush the flask with nitrogen or argon for several minutes using an inlet needle connected to the gas source and an outlet needle to vent.[6][7] If using a balloon, fill the balloon with the inert gas and attach it to a needle inserted through the septum.

  • Prepare the Syringe:

    • Take a dry, clean syringe and flush it with the inert gas several times. To do this, draw the inert gas from a balloon or a separate flushing apparatus into the syringe and then expel it into the atmosphere.[6]

  • Transfer the Reagent:

    • Insert a needle connected to the inert gas source into the headspace of the Sure/Seal™ bottle of this compound. This will create a slight positive pressure.

    • Insert the needle of the prepared syringe through the septum of the reagent bottle, ensuring the needle tip is below the liquid surface.

    • Slowly draw the desired volume of the liquid into the syringe. It is common to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.[7][8]

    • Withdraw the syringe from the reagent bottle.

  • Dispense into the Reaction Flask:

    • Insert the syringe needle through the septum of the prepared reaction flask.

    • First, gently push the inert gas buffer into the flask, followed by the liquid reagent.[6][7]

    • Remove the syringe and needle.

  • Cleaning:

    • Immediately clean the syringe and needle by rinsing with a suitable solvent (e.g., the reaction solvent), followed by water and then acetone.[6]

Visualizations

logical_workflow start Reaction with this compound shows poor performance check_purity Check purity of the reagent (e.g., by NMR or GC) start->check_purity is_pure Is the reagent pure? check_purity->is_pure troubleshoot_reaction Troubleshoot other reaction parameters (temperature, solvent, other reagents) is_pure->troubleshoot_reaction Yes use_new_reagent Use a fresh bottle of reagent under inert atmosphere is_pure->use_new_reagent No end Proceed with optimized reaction troubleshoot_reaction->end purify_reagent Consider purifying the existing reagent (e.g., distillation) use_new_reagent->purify_reagent use_new_reagent->end

Caption: Troubleshooting workflow for reactions involving this compound.

Caption: Step-by-step workflow for handling this compound under an inert atmosphere.

Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₇H₁₆N₂O[9][10]
Molecular Weight 144.21 g/mol [9][10]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 193-194 °C[5][10]
Density 0.970 g/mL at 25 °C[5][10]
Refractive Index n20/D 1.4730[5][10]
Flash Point 87 °C (188.6 °F) - closed cup[10]
Air Sensitivity Air-sensitive, absorbs CO₂[2][4]
Storage Store in a cool, dark, well-ventilated place under inert gas[3]

References

Technical Support Center: Removal of Piperazine Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of piperazine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the removal of unreacted piperazine from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in removing residual piperazine?

A1: The primary challenges in removing piperazine stem from its physicochemical properties:

  • High Polarity and Basicity: Piperazine's two basic nitrogen atoms (pKa values around 5.3 and 9.7) make it highly polar and water-soluble, which can complicate extractions and chromatographic separations.[1]

  • Hygroscopicity: Piperazine readily absorbs moisture from the air, which can affect accurate measurements and handling.

  • Salt and Hydrate Formation: It easily forms salts and hydrates, which can be beneficial for purification but may also lead to inconsistencies in the physical form of the material.[1]

  • Co-precipitation of Impurities: Impurities with similar structures, such as other alkylated piperazines or pyrazines, may co-precipitate with the desired product, making high purity difficult to achieve through simple crystallization alone.

Q2: My piperazine-containing product is an oil. How can I solidify it for easier purification?

A2: A common and effective method to solidify a basic piperazine product is to convert it into a hydrochloride salt. This is typically achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then adding a solution of hydrogen chloride in a compatible solvent. The resulting hydrochloride salt often precipitates and can be collected by filtration and then further purified by recrystallization.[1]

Q3: What are some initial troubleshooting steps if I'm not getting any crystals during recrystallization?

A3: If you are having trouble with crystallization, consider the following:

  • Supersaturation: Your solution may not be sufficiently supersaturated. Try increasing the concentration of your compound in the solvent.

  • Solvent Choice: The solvent may be too effective, preventing your compound from precipitating. A good crystallization solvent is one in which your compound has moderate solubility at high temperatures and low solubility at room temperature.

  • Purity: Impurities can significantly hinder crystallization. Consider an additional purification step before attempting to recrystallize.

  • Nucleation: If spontaneous crystal formation doesn't occur, you can try to induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of your compound.

Q4: How can I remove water from my hygroscopic piperazine-containing compound?

A4: Several methods can be used to remove water from hygroscopic piperazine compounds:

  • Azeotropic Distillation: This involves adding an entrainer, such as toluene, to form a low-boiling azeotrope with water that can be distilled off.[1]

  • Formation of Anhydrous Salts: Converting the compound to an anhydrous salt can make it less hygroscopic.[1]

  • Drying under High Vacuum: Lyophilization (freeze-drying) or drying in a vacuum oven at an elevated temperature (if the compound is thermally stable) can be effective.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your piperazine-containing product.

Problem 1: Low Recovery After Acid-Base Extraction
  • Symptom: The yield of your desired product is significantly lower than expected after performing an acid-base extraction to remove piperazine.

  • Possible Cause & Solution:

    • Incorrect pH: The pH of the aqueous layer may not be optimal for separating your product from the piperazine.

      • Solution: Carefully monitor and adjust the pH of the aqueous phase. To remove piperazine into the aqueous layer, the pH should be acidic (around 2-3) to ensure both nitrogen atoms are protonated.[2] When recovering your product from the organic layer, ensure the subsequent washes are appropriate to remove any remaining acidic or basic impurities without causing your product to partition into the aqueous phase.

    • Emulsion Formation: An emulsion may have formed during the extraction, trapping your product.

      • Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of celite.

Problem 2: Product Co-elutes with Piperazine During Column Chromatography
  • Symptom: Your product and the piperazine starting material have very similar retention factors (Rf) on TLC and co-elute during column chromatography.

  • Possible Cause & Solution:

    • Inappropriate Solvent System: The polarity of the eluent may not be suitable for separating the two compounds.

      • Solution: Optimize your solvent system. For basic compounds like piperazine and many of its derivatives, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can improve separation by reducing tailing on the acidic silica gel.[3]

    • Stationary Phase Interaction: The basic nitrogen of the piperazine is interacting strongly with the acidic silica gel, causing streaking or tailing.

      • Solution: Consider using a different stationary phase, such as alumina or a deactivated silica gel, which can be less acidic and may provide better separation for basic compounds.[1]

Problem 3: Scavenger Resin is Ineffective
  • Symptom: After treating your reaction mixture with a scavenger resin, a significant amount of piperazine remains.

  • Possible Cause & Solution:

    • Insufficient Resin: You may not have used enough scavenger resin to remove all of the unreacted piperazine.

      • Solution: Increase the equivalents of the scavenger resin. It is common to use a 2-3 fold excess of the resin relative to the amount of piperazine to be removed.

    • Inadequate Reaction Time: The scavenging reaction may not have had enough time to go to completion.

      • Solution: Increase the reaction time with the scavenger resin. Monitor the removal of piperazine by TLC or LC-MS to determine the optimal time.

    • Poor Resin Swelling: The chosen solvent may not be optimal for swelling the scavenger resin, limiting access to the active sites.

      • Solution: Consult the manufacturer's instructions for the recommended solvents for your specific scavenger resin.

Data Presentation

The following tables summarize quantitative data for different piperazine removal methods.

Table 1: Comparison of Piperazine Removal Methods

MethodTypical PurityTypical Recovery YieldAdvantagesDisadvantages
Acid-Base Extraction >95%85-95%Scalable, cost-effective for large quantities.Can be labor-intensive, may require multiple extractions, potential for emulsion formation.
Column Chromatography >99%70-90%High purity achievable, good for small to medium scale.Can be time-consuming, requires solvent, potential for product loss on the column.
Crystallization (as a salt) >99.5%[4]90-99%[4]Can yield very high purity, effective for solid products.Finding a suitable solvent system can be challenging, potential for co-crystallization of impurities.
Scavenger Resins >98%>95%Simple filtration workup, high selectivity possible.Can be expensive, may require optimization of reaction conditions.

Table 2: Piperazine pKa Values

pKaValue
pKa15.35
pKa29.73

This data is crucial for designing effective acid-base extraction protocols.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Piperazine Removal

Objective: To separate a neutral or acidic organic product from residual piperazine starting material.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous HCl solution. The basic piperazine will be protonated and partition into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers. This contains the piperazine hydrochloride salt.

  • Wash Organic Layer: Wash the organic layer with brine to remove any residual water and acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • Product Recovery from Aqueous Layer (if product is basic): If your product is also basic and was extracted into the aqueous layer, you can recover it by basifying the aqueous layer with a base like 1M NaOH until the pH is >10. Then, extract the aqueous layer with an organic solvent (e-g., ethyl acetate) 2-3 times. Combine the organic layers, dry, and concentrate to obtain your purified basic product.

Protocol 2: Purification via Crystallization of Piperazine Diacetate Salt

Objective: To selectively precipitate piperazine as its diacetate salt from a mixture of less basic or neutral impurities.

Methodology:

  • Dissolution: Dissolve the crude mixture containing piperazine in acetone at a temperature between 20-40°C. The concentration of piperazine should be between 0.5 and 20% by weight.[4]

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use an amount that is at least stoichiometric to five times the stoichiometric amount needed to form piperazine diacetate.[4]

  • Precipitation: The crystalline piperazine diacetate will precipitate out of the solution. To ensure complete precipitation, cool the mixture to between 10-30°C.[4]

  • Isolation: Collect the piperazine diacetate crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any soluble impurities.

  • Drying: Dry the crystals under vacuum. With a water content of 4% or less in the acetone, a recovery of at least 99.6% of the piperazine can be achieved.[4]

Protocol 3: Piperazine Removal Using a Scavenger Resin

Objective: To remove residual piperazine from a reaction mixture using a solid-supported scavenger.

Methodology:

  • Resin Selection: Choose an appropriate scavenger resin for primary/secondary amines, such as an isocyanate-functionalized or sulfonic acid-functionalized resin.

  • Resin Preparation: Swell the resin in the reaction solvent for about 30 minutes before use.

  • Scavenging: Add the scavenger resin (typically 2-3 equivalents relative to the piperazine) to the crude reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the disappearance of piperazine by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Filtration: Once the piperazine is consumed, filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_start Start: Crude Product Mixture cluster_extraction Method 1: Acid-Base Extraction cluster_chromatography Method 2: Column Chromatography cluster_crystallization Method 3: Crystallization cluster_scavenger Method 4: Scavenger Resin cluster_end End: Purified Product start Crude Product with Piperazine Impurity dissolve Dissolve in Organic Solvent start->dissolve load Load onto Column start->load dissolve_hot Dissolve in Hot Solvent start->dissolve_hot add_resin Add Scavenger Resin start->add_resin extract Extract with Aqueous Acid dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Product) separate->organic_layer Product in Organic aqueous_layer Aqueous Layer (Piperazine Salt) separate->aqueous_layer Piperazine in Aqueous wash Wash & Dry Organic Layer organic_layer->wash end Purified Product wash->end elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect collect->end cool Cool to Induce Crystallization dissolve_hot->cool filter_crystals Filter Crystals cool->filter_crystals filter_crystals->end stir Stir to React add_resin->stir filter_resin Filter off Resin stir->filter_resin filter_resin->end

Caption: Workflow for piperazine removal.

troubleshooting_chromatography cluster_solutions Troubleshooting Steps start Problem: Co-elution of Product and Piperazine check_solvent Optimize Eluent System start->check_solvent change_stationary_phase Change Stationary Phase (e.g., Alumina) start->change_stationary_phase If silica is problematic add_base Add Basic Modifier (e.g., Triethylamine) check_solvent->add_base If tailing occurs gradient_elution Use Gradient Elution check_solvent->gradient_elution If Rfs are close end Successful Separation add_base->end change_stationary_phase->end gradient_elution->end

Caption: Troubleshooting co-elution in chromatography.

References

Technical Support Center: Purification of Monosubstituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of monosubstituted piperazine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during your purification workflow.

Problem Symptom Possible Cause(s) Suggested Solution(s)
Low Product Yield The isolated mass of the purified product is significantly lower than theoretically expected.- Incomplete reaction. - Product loss during aqueous workup/extraction. - Product co-elutes with impurities during chromatography. - Product precipitated during workup and was discarded. - Inefficient crystallization.- Ensure the reaction has gone to completion using techniques like TLC or LC-MS. - During extraction, ensure the aqueous layer's pH is >9 to keep the piperazine as a free base and maximize its solubility in the organic solvent.[1] - Optimize the solvent system for column chromatography; a gradient elution may be necessary. Consider a different stationary phase like alumina.[1] - Carefully inspect all filtered solids for your product. - If crystallizing, ensure the mother liquor is sufficiently cooled and concentrated.
Oily Product The final product is an oil and does not solidify, making handling difficult.- Presence of residual solvent. - Presence of impurities preventing crystallization.- Ensure all solvents are removed under a high vacuum. - If impurities are present, further purification by column chromatography may be needed.[1] - Convert the oily free base to a solid hydrochloride (HCl) salt for easier handling and subsequent purification by recrystallization.[1]
Chromatography Issues: Streaking/Tailing on TLC/Column The product spot on a TLC plate is elongated, or the peak during column chromatography is broad and asymmetrical.The basic nitrogen of the piperazine is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonium hydroxide, to the eluent.[2]
Co-elution of Impurities Impurities are present in the product fractions after column chromatography.The polarity of the product and the impurity are very similar in the chosen solvent system.- Optimize the solvent system; a gradient elution might provide better separation.[1] - Consider using a different stationary phase, such as alumina, which has different selectivity compared to silica gel.[1]
Formation of Disubstituted Byproduct The presence of a 1,4-disubstituted piperazine impurity is confirmed by analytical methods.The monosubstituted product is reactive and undergoes a second substitution.- Use a 5-10 fold excess of piperazine during the synthesis.[3] - Add the electrophile slowly and at a low temperature.[3] - Employ a mono-protected piperazine (e.g., N-Boc-piperazine) in the synthesis.[3] - The 1,4-disubstituted byproduct is typically less polar and can often be separated by column chromatography with an optimized solvent system.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying monosubstituted piperazines?

A1: The primary challenges arise from the physicochemical properties of the piperazine moiety, including:

  • High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic, which can lead to issues with solubility and chromatographic separation, such as strong interactions with silica gel.[2]

  • Formation of Disubstituted Byproducts: During synthesis, the formation of 1,4-disubstituted piperazines is a common competitive reaction, leading to difficult-to-separate impurities.[4][5]

  • Hygroscopicity: Piperazine derivatives can readily absorb moisture from the air, complicating handling and accurate weighing.[2]

  • Salt and Hydrate Formation: Piperazines easily form salts and hydrates, which can be beneficial for purification but may also lead to inconsistencies in the final product's form.[2]

Q2: My monosubstituted piperazine product is an oil. How can I solidify it for easier handling?

A2: A common and effective method is to convert the oily free base into its hydrochloride (HCl) salt, which is often a crystalline solid.[1] This can be achieved by dissolving the oil in a suitable organic solvent (like diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl in a compatible solvent until the mixture is acidic.[1] The resulting salt will typically precipitate and can be collected by filtration and further purified by recrystallization.[1]

Q3: What are good starting solvent systems for silica gel column chromatography of monosubstituted piperazines?

A3: Good starting points for silica gel column chromatography are mixtures of a non-polar and a polar solvent. Common choices include:

  • Dichloromethane/Methanol[1]

  • Hexanes/Ethyl Acetate[1]

  • Petroleum Ether/Ethyl Acetate

The optimal ratio should be determined by Thin Layer Chromatography (TLC). For basic compounds like piperazines that may show streaking, adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation.[1]

Q4: How can I effectively remove the 1,4-disubstituted byproduct?

A4: The 1,4-disubstituted byproduct is generally less polar than the desired monosubstituted product. This difference in polarity can be exploited for separation using column chromatography with a carefully selected solvent system.[1] Recrystallization can also be an effective method if a suitable solvent is found.[4]

Q5: What is the purpose of pH adjustment during the aqueous workup?

A5: Adjusting the pH is crucial for separating your piperazine product from water-soluble impurities. By making the aqueous solution basic (pH > 9) with a base like NaOH or NaHCO₃, the piperazine nitrogen atoms are deprotonated, making the compound less water-soluble and more soluble in organic solvents like dichloromethane or ethyl acetate for efficient extraction.[1]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction
  • Quenching: Cool the reaction mixture to room temperature. If a water-miscible solvent was used, dilute the mixture with water.

  • Basification: Adjust the pH of the aqueous mixture to >9 using a suitable base (e.g., 1M NaOH). This deprotonates the piperazine nitrogens.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with an organic solvent (e.g., dichloromethane, ethyl acetate).[1]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water and some water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Conversion of an Oily Free Base to its HCl Salt and Recrystallization
  • Salt Formation: Dissolve the purified oily free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). While stirring, add a solution of HCl in the same or a compatible solvent dropwise until the mixture becomes acidic (check with pH paper). The hydrochloride salt should precipitate.[1]

  • Collection: Collect the precipitated salt by vacuum filtration.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a small amount of a suitable recrystallization solvent (e.g., ethanol, isopropanol) and heat until the solid dissolves completely.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Visualized Workflows

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (pH > 9) & Extraction start->workup crude_product Crude Product (Free Base) workup->crude_product analysis Purity Analysis (TLC, NMR, etc.) crude_product->analysis oily Product is Oily? analysis->oily Pure but Oily impurities Impurities Present? analysis->impurities pure Pure Product oily->pure No (Solid) hcl_salt Convert to HCl Salt oily->hcl_salt Yes impurities->pure No column Column Chromatography impurities->column Yes column->analysis recrystallize Recrystallize hcl_salt->recrystallize recrystallize->pure

Caption: General purification workflow for monosubstituted piperazines.

Chromatography_Troubleshooting start Column Chromatography problem Observe Streaking/Tailing? start->problem coelution Co-elution of Impurities? problem->coelution No add_base Add Basic Modifier to Eluent (e.g., Triethylamine) problem->add_base Yes optimize_solvent Optimize Solvent System (Gradient Elution) coelution->optimize_solvent Yes success Improved Separation coelution->success No add_base->success change_stationary Consider Different Stationary Phase (e.g., Alumina) optimize_solvent->change_stationary change_stationary->success

Caption: Troubleshooting guide for column chromatography issues.

References

improving selectivity in the synthesis of N-(2-Methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving selectivity in the synthesis of N-(2-Methoxyethyl)piperazine. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing N-(2-Methoxyethyl)piperazine?

A1: The most common and straightforward method for synthesizing N-(2-Methoxyethyl)piperazine is the direct N-alkylation of piperazine with a 2-methoxyethylating agent, such as 2-methoxyethyl chloride or 1-bromo-2-methoxyethane, in the presence of a base.

Q2: What is the primary challenge in the synthesis of N-(2-Methoxyethyl)piperazine?

A2: The main challenge is controlling the selectivity to obtain the desired mono-substituted product, N-(2-Methoxyethyl)piperazine, while minimizing the formation of the di-substituted byproduct, N,N'-bis(2-Methoxyethyl)piperazine. This is due to the comparable reactivity of the second nitrogen atom on the piperazine ring after the initial substitution.[1]

Q3: What are the key strategies to improve the selectivity for mono-substitution?

A3: Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) increases the statistical probability of the electrophile reacting with an unsubstituted piperazine molecule.[1]

  • Slow Addition of Electrophile: Adding the 2-methoxyethylating agent dropwise, especially at low temperatures, helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation on the already substituted piperazine.

  • Protecting Group Strategy: A highly effective method involves using a mono-protected piperazine, such as N-Boc-piperazine or N-formyl-piperazine. The protecting group blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[1][2]

  • Control of Reaction Conditions: Lowering the reaction temperature and monitoring the reaction progress closely to stop it once the formation of the mono-substituted product is maximized can help to limit the formation of the di-substituted byproduct.[3]

Q4: How can I purify N-(2-Methoxyethyl)piperazine from the reaction mixture?

A4: Purification can be challenging due to the basic nature and potential water solubility of the product. Common purification techniques include:

  • Column Chromatography: This is a widely used method. To prevent tailing on silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]

  • Acid-Base Extraction: This technique is effective for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.[1]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of N-(2-Methoxyethyl)piperazine.

Issue Potential Cause Recommended Solution
Low yield of the desired mono-substituted product and significant formation of the di-substituted byproduct. The reactivity of the second nitrogen in the mono-substituted product is comparable to that of piperazine itself.- Increase the excess of piperazine to 5-10 equivalents relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture at a low temperature.- Use a mono-protected piperazine like N-Boc-piperazine for a more controlled reaction.- Monitor the reaction closely using TLC or LC-MS and stop it when the concentration of the desired product is at its maximum.[1][3]
The reaction is incomplete or proceeds very slowly. - Insufficiently reactive alkylating agent.- Inadequate base strength.- Low reaction temperature.- Consider using a more reactive alkylating agent (e.g., 1-bromo-2-methoxyethane instead of 2-methoxyethyl chloride).- Use a stronger base such as potassium carbonate or triethylamine.- Gradually increase the reaction temperature while monitoring for byproduct formation.
Difficulty in isolating the product from the aqueous phase during work-up. The product may be protonated and therefore water-soluble, especially if the reaction is quenched with acid.- After quenching the reaction, ensure the aqueous layer is made basic (pH > 10) with a suitable base (e.g., NaOH, K₂CO₃) before extraction with an organic solvent. This will ensure the product is in its free base form, which is more soluble in organic solvents.
The purified product is still contaminated with piperazine. The excess piperazine was not completely removed during the work-up.- Perform an acid-base extraction. The desired product, being less basic than piperazine, may allow for selective extraction.- Careful column chromatography with an appropriate solvent system (often with a small amount of triethylamine) can separate the product from residual piperazine.[1]

Data Presentation

The following table summarizes the impact of different synthetic strategies on the selectivity of mono-alkylation of piperazine.

Strategy Description Expected Outcome on Selectivity Considerations
Excess Piperazine Using a 5-10 fold molar excess of piperazine relative to the alkylating agent.[1]Significantly improves the ratio of mono- to di-substituted product.Requires efficient removal of a large amount of unreacted piperazine.
Mono-protection (e.g., N-Boc) One nitrogen of piperazine is protected with a group like tert-butoxycarbonyl (Boc).[1][2]Excellent selectivity for mono-alkylation, often leading to a cleaner product.Adds two steps to the synthesis (protection and deprotection), which may lower the overall yield.
In situ Monoprotonation Reacting piperazine with one equivalent of an acid (e.g., HCl) to form the monohydrochloride salt.Can improve selectivity by reducing the nucleophilicity of one nitrogen atom.The reactivity of the remaining free base is also reduced, potentially requiring harsher reaction conditions.
Slow Addition of Alkylating Agent Adding the alkylating agent dropwise over an extended period, especially at low temperatures.Reduces the instantaneous concentration of the electrophile, favoring reaction with the more abundant piperazine.May require longer reaction times.

Experimental Protocols

Protocol 1: Direct N-Alkylation using Excess Piperazine

This protocol aims to achieve mono-substitution by using a large excess of piperazine.

Materials:

  • Piperazine (10 equivalents)

  • 1-Bromo-2-methoxyethane (1 equivalent)

  • Potassium carbonate (2 equivalents)

  • Acetonitrile (or another suitable solvent like DMF)

Procedure:

  • To a round-bottom flask, add piperazine (10 eq.) and potassium carbonate (2 eq.).

  • Add acetonitrile to dissolve the reactants.

  • Stir the mixture at room temperature.

  • Slowly add 1-bromo-2-methoxyethane (1 eq.) to the mixture dropwise over 1-2 hours.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol containing 0.5% triethylamine) to isolate N-(2-Methoxyethyl)piperazine.

Protocol 2: N-Alkylation using a Mono-protected Piperazine

This protocol ensures high selectivity for mono-alkylation by using N-Boc-piperazine.

Step A: Synthesis of N-Boc-piperazine

  • Dissolve piperazine (2 equivalents) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify by column chromatography to isolate N-Boc-piperazine.

Step B: N-Alkylation of N-Boc-piperazine

  • To a solution of N-Boc-piperazine (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 equivalents).

  • Add 1-bromo-2-methoxyethane (1.1 equivalents) and stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is N-Boc-N'-(2-methoxyethyl)piperazine.

Step C: Deprotection of the Boc Group

  • Dissolve the crude product from Step B in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 10, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by distillation or column chromatography to obtain N-(2-Methoxyethyl)piperazine.

Mandatory Visualization

Reaction Pathway

G Piperazine Piperazine Product N-(2-Methoxyethyl)piperazine Piperazine->Product + 2-Methoxyethyl Halide - HX Methoxyethyl_Halide 2-Methoxyethyl Halide (X = Cl, Br) Methoxyethyl_Halide->Product Byproduct N,N'-bis(2-Methoxyethyl)piperazine Product->Byproduct + 2-Methoxyethyl Halide - HX

Caption: Synthetic pathway for N-(2-Methoxyethyl)piperazine and the common side reaction leading to the di-substituted byproduct.

Troubleshooting Workflow

G Start Low yield or low selectivity in N-(2-Methoxyethyl)piperazine synthesis Check_Ratio Is a large excess of piperazine (5-10 eq.) being used? Start->Check_Ratio Increase_Ratio Increase piperazine to 5-10 equivalents. Check_Ratio->Increase_Ratio No Check_Addition Is the alkylating agent added slowly at low temperature? Check_Ratio->Check_Addition Yes Increase_Ratio->Check_Addition Slow_Addition Implement slow, dropwise addition of the alkylating agent. Check_Addition->Slow_Addition No Consider_Protection Is a protecting group strategy viable? Check_Addition->Consider_Protection Yes Slow_Addition->Consider_Protection Use_Protection Use a mono-protected piperazine (e.g., N-Boc-piperazine). Consider_Protection->Use_Protection Yes Monitor_Reaction Monitor reaction progress closely (TLC/LC-MS) to optimize time. Consider_Protection->Monitor_Reaction No Use_Protection->Monitor_Reaction Purification_Issues Are there purification challenges? Monitor_Reaction->Purification_Issues Purification_Solutions Use column chromatography with a basic modifier or perform acid-base extraction. Purification_Issues->Purification_Solutions Yes End Optimized Synthesis Purification_Issues->End No Purification_Solutions->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of N-(2-Methoxyethyl)piperazine to improve yield and selectivity.

References

Technical Support Center: 1-(2-Methoxyethyl)piperazine Reactions with Strong Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the side reactions of 1-(2-Methoxyethyl)piperazine when used with strong oxidizing agents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected products when this compound is reacted with a strong oxidizing agent?

A1: The primary expected reaction is the oxidation of the tertiary amine to form the corresponding N-oxide, specifically this compound-4-oxide. Tertiary amines are readily oxidized by reagents like hydrogen peroxide or peroxycarboxylic acids to form amine oxides.[1]

Q2: What are the most common side reactions and byproducts observed during the oxidation of this compound?

A2: While specific data for this compound is limited, by analogy with piperazine chemistry, several side reactions can be anticipated. These include N-dealkylation, ring-opening, and further oxidation to form a variety of byproducts. In studies on piperazine oxidation, degradation products such as ethylenediamine, N-formylpiperazine, piperazinone, formate, and ammonia have been identified, particularly under harsh conditions or in the presence of metal catalysts.[2]

Q3: Can the ether linkage in this compound be cleaved by strong oxidizing agents?

A3: Ethers are generally stable to many oxidizing agents. However, under aggressive oxidation conditions, cleavage of the ether bond is possible, although it is typically a less favored reaction compared to the oxidation of the amine. Strong acids can cleave ethers, and if the oxidizing agent is used in a strong acid solution, this could be a competing reaction pathway.[3]

Q4: Are there any specific catalysts that can promote the degradation of this compound during oxidation?

A4: Yes, studies on piperazine have shown that metal ions, particularly copper (Cu²⁺), can significantly catalyze its oxidation.[4] Iron (Fe²⁺) has also been implicated as an oxidation catalyst.[4] Therefore, it is crucial to use metal-free glassware and high-purity reagents to minimize catalytic degradation.

Q5: How can I monitor the progress of the oxidation reaction and the formation of byproducts?

A5: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of new spots corresponding to the product and byproducts. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and identifying the various components in the reaction mixture.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion to the desired N-oxide 1. Insufficient amount of oxidizing agent.2. Reaction temperature is too low.3. Inactive or decomposed oxidizing agent.1. Increase the molar equivalents of the oxidizing agent incrementally.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Use a fresh batch of the oxidizing agent.
Formation of multiple, unidentified byproducts 1. Reaction temperature is too high.2. Excessive amount of oxidizing agent.3. Presence of catalytic metal impurities.4. Prolonged reaction time.1. Perform the reaction at a lower temperature.2. Use a stoichiometric amount or a slight excess of the oxidizing agent.3. Use trace metal grade solvents and acid-washed glassware.4. Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed.
Evidence of ring cleavage (e.g., detection of ethylenediamine derivatives) 1. Use of a very strong and non-selective oxidizing agent.2. Harsh reaction conditions (high temperature, prolonged reaction time).1. Switch to a milder oxidizing agent, such as hydrogen peroxide or m-CPBA.2. Optimize the reaction conditions to use lower temperatures and shorter reaction times.
Discoloration of the reaction mixture (e.g., brown or black) 1. Decomposition of the starting material or product.2. Formation of polymeric byproducts.3. If using KMnO₄, formation of MnO₂.1. Ensure the reaction is run under an inert atmosphere if sensitive to air.2. Lower the reaction temperature.3. If MnO₂ is the cause, this is expected and can be removed by filtration after the reaction.
Difficulty in isolating the N-oxide product 1. The N-oxide may be highly polar and water-soluble.2. Formation of a complex mixture of products.1. Use reverse-phase chromatography or ion-exchange chromatography for purification.2. Optimize the reaction to improve selectivity and simplify the purification process.

Summary of Potential Side Reactions and Byproducts

Reaction Type Potential Byproduct(s) Probable Conditions
N-Oxidation (Primary) This compound-4-oxideControlled oxidation with H₂O₂ or peracids.
N-Dealkylation Piperazine, 1-(2-Methoxyethyl)amineHarsh conditions, presence of certain catalysts.
Ring Opening/Fragmentation Ethylenediamine derivatives, smaller amines, aldehydesHigh temperatures, strong and non-selective oxidants.
C-H Oxidation Piperazinones, cyclic iminesPhotochemical oxidation or reaction with radical species.[6]
Ether Cleavage 1-(2-Hydroxyethyl)piperazine, formaldehydeStrongly acidic and oxidizing conditions.
Over-oxidation/Degradation Formic acid, ammonia, CO₂Extreme conditions, prolonged exposure to strong oxidants.

Experimental Protocols

General Protocol for N-Oxidation with Hydrogen Peroxide

Disclaimer: This is a generalized protocol and should be optimized for specific experimental setups.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, water, or a mixture).

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% aqueous solution, 1.1-1.5 equivalents) dropwise, ensuring the temperature does not exceed 10-15 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol 9:1 with 1% triethylamine). The N-oxide product is expected to have a lower Rf value than the starting amine.

  • Work-up: Once the reaction is complete, decompose the excess hydrogen peroxide by the careful addition of a small amount of manganese dioxide or a reducing agent like sodium sulfite.

  • Purification: The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography (silica gel or alumina, using a polar eluent system) or crystallization.

Analytical Method for Product and Byproduct Analysis by GC-MS
  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., methanol). If necessary, derivatize the sample to improve the volatility of polar compounds.

  • GC Conditions (Example):

    • Column: 5% phenyl/95% methyl silicone column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.[5]

    • Carrier Gas: Helium.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Scan Range: 30-350 amu.

  • Data Analysis: Identify the peaks by comparing their mass spectra with known databases and by analyzing the fragmentation patterns. The molecular ion peak of this compound-4-oxide is expected at m/z 160.

Visualizations

G Potential Oxidation Pathways of this compound A This compound B [O] A->B C This compound-4-oxide (Primary Product) B->C D Side Reactions B->D E N-Dealkylation Products (e.g., Piperazine) D->E F Ring-Opening Products (e.g., Ethylenediamine derivatives) D->F G C-H Oxidation Products (e.g., Piperazinones) D->G H Further Degradation (e.g., Formic Acid, Ammonia) D->H

Caption: Potential oxidation pathways of this compound.

G Troubleshooting Workflow for Oxidation Reactions Start Start Oxidation Reaction Monitor Monitor Reaction by TLC/GC-MS Start->Monitor Check_SM Starting Material Consumed? Monitor->Check_SM Check_Products Desired Product Formed? Check_SM->Check_Products Yes Adjust_Time Continue Reaction Check_SM->Adjust_Time No Check_Byproducts Excessive Byproducts? Check_Products->Check_Byproducts Yes Adjust_Reagent Adjust Oxidant Stoichiometry Check_Products->Adjust_Reagent No Stop Work-up and Purify Check_Byproducts->Stop No Adjust_Temp Lower Reaction Temperature Check_Byproducts->Adjust_Temp Yes Adjust_Time->Monitor Adjust_Reagent->Start Adjust_Temp->Start

Caption: Troubleshooting workflow for oxidation reactions.

G Experimental Workflow for Oxidation & Analysis Setup 1. Reaction Setup (Amine + Solvent) Cool 2. Cool to 0-5 °C Setup->Cool Add_Oxidant 3. Add Oxidizing Agent (e.g., H₂O₂) Cool->Add_Oxidant React 4. Stir at RT (Monitor by TLC) Add_Oxidant->React Quench 5. Quench Excess Oxidant React->Quench Extract 6. Work-up & Extraction Quench->Extract Purify 7. Purification (Chromatography) Extract->Purify Analyze 8. Analysis (GC-MS, NMR) Purify->Analyze

Caption: Experimental workflow for oxidation and analysis.

References

Technical Support Center: 1-(2-Methoxyethyl)piperazine for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(2-Methoxyethyl)piperazine for carbon dioxide (CO2) absorption experiments.

Disclaimer: Direct experimental data for this compound in CO2 capture applications is limited in publicly available literature. The guidance provided herein is based on established principles of amine scrubbing and data from analogous piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of CO2 absorption by this compound?

A1: Like other piperazine-based solvents, this compound is expected to react with CO2 via a zwitterion intermediate to form carbamates. The presence of two amine groups in the piperazine ring allows for the potential absorption of up to two moles of CO2 per mole of the amine, although the practical CO2 loading capacity may be lower depending on experimental conditions.[1][2]

Q2: What are the expected advantages of using a piperazine derivative like this compound for CO2 capture?

A2: Piperazine and its derivatives are known for their high reaction rates with CO2, good absorption capacity, and thermal stability.[1][2] The methoxyethyl group in this compound may influence its physical properties, such as viscosity and volatility, compared to unsubstituted piperazine.

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is a chemical that requires careful handling. It can cause skin and eye irritation.[3][4] Always consult the Safety Data Sheet (SDS) for detailed safety information and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Issue 1: Low CO2 Absorption Efficiency

Q: My experiment is showing lower than expected CO2 absorption. What are the potential causes and how can I troubleshoot this?

A: Several factors can contribute to low absorption efficiency. Consider the following troubleshooting steps:

  • Solvent Concentration:

    • Is the amine concentration optimal? Very low concentrations will have a limited absorption capacity, while excessively high concentrations can increase viscosity, hindering mass transfer.

    • Troubleshooting: Verify the concentration of your this compound solution. If possible, perform a concentration optimization study.

  • Temperature:

    • Is the absorption temperature too high? The reaction between CO2 and amines is exothermic. Higher temperatures can reduce the CO2 solubility in the solvent and shift the reaction equilibrium away from carbamate formation.

    • Troubleshooting: Monitor and control the temperature of the absorption column. Consider cooling the solvent or the incoming gas stream.

  • Gas Flow Rate:

    • Is the gas flow rate too high? A high flow rate reduces the contact time between the gas and the liquid, leading to incomplete absorption.

    • Troubleshooting: Reduce the gas flow rate to allow for sufficient residence time in the absorption column.

  • Solvent Degradation:

    • Has the solvent been used for multiple cycles? Amines can degrade over time, especially at high temperatures in the presence of oxygen, forming products that are less reactive with CO2.

    • Troubleshooting: Consider using fresh solvent or implementing a solvent reclamation process.

Issue 2: Solvent Regeneration Problems

Q: I am having difficulty regenerating the this compound solvent after CO2 absorption. What should I investigate?

A: Incomplete regeneration can be due to the following:

  • Insufficient Regeneration Temperature:

    • Is the reboiler temperature high enough? The carbamate bonds formed during absorption need sufficient thermal energy to break and release the CO2.

    • Troubleshooting: Gradually increase the reboiler temperature. The optimal temperature is a trade-off between efficient regeneration and minimizing solvent degradation. Regeneration temperatures for piperazine-based solvents are often in the range of 110-130°C.[1][5]

  • High CO2 Loading in the Lean Solvent:

    • Is the stripping process removing enough CO2? If the "lean" solvent returning to the absorber is still rich in CO2, the overall absorption efficiency will decrease.

    • Troubleshooting: Increase the regeneration time or temperature. Ensure efficient stripping of CO2 from the solution in the desorption unit.

Issue 3: Foaming in the Absorber

Q: My absorption column is experiencing excessive foaming. What could be the cause and how can I mitigate it?

A: Foaming can be caused by:

  • Contaminants: The presence of impurities in the gas stream or the solvent can act as surfactants, leading to foam formation.

  • Solvent Degradation Products: Some degradation products can also promote foaming.

  • Troubleshooting:

    • Ensure the purity of the this compound and the incoming gas stream.

    • Consider using an anti-foaming agent, but be aware of its potential impact on the overall process.

    • If solvent degradation is suspected, replace the solvent.

Quantitative Data

The following tables summarize key performance data for piperazine and some of its derivatives in CO2 capture processes. This data can be used for comparison and to estimate the expected performance of this compound.

Table 1: CO2 Absorption Performance of Piperazine-Based Solvents

Solvent SystemConcentration (wt. %)CO2 Loading (mol CO2/mol amine)Absorption Rate (mol/m²·s)Temperature (°C)Reference
Piperazine (PZ)100.2580.0164Ambient[6][7]
2-Methylpiperazine (2MPZ)8 m0.37-40[8]
N-(2-hydroxyethyl)piperazine (HEPZ)----[9]
MDEA + Piperazine45 + 5---[10]

Table 2: Regeneration Energy for Piperazine-Based Solvents

Solvent SystemReboiler Energy Consumption (GJ/tCO2)Regeneration Temperature (°C)Reference
N-(2-hydroxyethyl)piperazine (HEPZ)3.018-[11][12]
Piperazine (PZ)-110-130[1][5]
MDEA + Piperazine--[10]

Experimental Protocols

Protocol 1: CO2 Absorption using a Bubble Column Scrubber

This protocol provides a general procedure for evaluating the CO2 absorption performance of aqueous this compound solutions.

  • Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 0.1 - 0.5 M).

  • System Setup:

    • Charge the bubble column with a known volume of the amine solution.

    • Connect a gas cylinder containing a mixture of CO2 and a carrier gas (e.g., N2 or air) to the bottom of the column via a mass flow controller.

    • Connect the gas outlet at the top of the column to a CO2 analyzer to measure the concentration of unabsorbed CO2.

  • Experiment Execution:

    • Set the desired gas flow rate and start bubbling the gas mixture through the amine solution.

    • Continuously monitor and record the CO2 concentration in the outlet gas stream.

    • The experiment is complete when the CO2 concentration in the outlet gas equals the inlet concentration (i.e., the solvent is saturated).

  • Data Analysis:

    • Calculate the CO2 absorption efficiency over time.

    • Determine the total amount of CO2 absorbed to calculate the CO2 loading capacity of the solvent.

Protocol 2: Solvent Regeneration

This protocol describes a general method for regenerating the CO2-rich solvent.

  • Transfer CO2-Rich Solvent: Transfer the CO2-loaded this compound solution from the absorption setup to a regeneration flask equipped with a heating mantle, a condenser, and a gas outlet.

  • Heating and Stripping:

    • Heat the solution to the desired regeneration temperature (e.g., 110-130°C).

    • The released CO2 will pass through the condenser (which returns any evaporated solvent to the flask) and can be vented or collected.

  • Monitoring Regeneration: The regeneration process can be monitored by measuring the volume of CO2 released or by taking periodic samples of the liquid to analyze its CO2 content.

  • Completion: Regeneration is considered complete when the release of CO2 ceases. The regenerated ("lean") solvent can then be cooled and reused for another absorption cycle.

Visualizations

CO2_Absorption_Reaction cluster_reaction Reaction Pathway CO2 CO2 Zwitterion Zwitterion Intermediate (R2N+-NR'COO-) CO2->Zwitterion + Amine Amine This compound (R2N-NR') Carbamate Carbamate (R2N-NR'COO-) Zwitterion->Carbamate + Amine - Protonated Amine Protonated_Amine Protonated Amine (R2NH+-NR')

Caption: Reaction pathway for CO2 absorption by this compound.

Experimental_Workflow cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage Prep Prepare Amine Solution Absorb CO2 Absorption (Bubble Column) Prep->Absorb Analyze_Gas Analyze Outlet Gas (CO2 Sensor) Absorb->Analyze_Gas Rich_Solvent CO2-Rich Solvent Absorb->Rich_Solvent Regen Heat to Regenerate (110-130°C) Rich_Solvent->Regen Transfer Release_CO2 Release Pure CO2 Regen->Release_CO2 Lean_Solvent Regenerated (Lean) Solvent Regen->Lean_Solvent Lean_Solvent->Absorb Recycle

Caption: Experimental workflow for CO2 capture and regeneration.

Troubleshooting_Guide Start Low CO2 Absorption? Check_Conc Check Solvent Concentration Start->Check_Conc Yes Check_Temp Check Absorption Temperature Start->Check_Temp Yes Check_Flow Check Gas Flow Rate Start->Check_Flow Yes Check_Degrad Check for Solvent Degradation Start->Check_Degrad Yes Solution1 Adjust Concentration Check_Conc->Solution1 Solution2 Lower Temperature Check_Temp->Solution2 Solution3 Reduce Flow Rate Check_Flow->Solution3 Solution4 Replace Solvent Check_Degrad->Solution4

Caption: Troubleshooting decision tree for low CO2 absorption.

References

Technical Support Center: Reaction Optimization for Scaling Up 1-(2-Methoxyethyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Methoxyethyl)piperazine. Our aim is to facilitate a smooth transition from bench-scale experiments to large-scale production by addressing common challenges and offering optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct method for synthesizing this compound is the N-alkylation of piperazine with a 2-methoxyethylating agent, such as 2-chloroethyl methyl ether or 2-bromoethyl methyl ether, in the presence of a base.[1] Alternative strategies, such as reductive amination of piperazine with methoxyacetaldehyde, can also be employed, which can help to avoid the formation of quaternary ammonium salts.

Q2: What is the most significant challenge when scaling up the synthesis of this compound?

A2: The primary challenge is controlling the selectivity between the desired mono-alkylated product, this compound, and the di-alkylated byproduct, 1,4-bis(2-methoxyethyl)piperazine.[2] Since piperazine has two reactive secondary amine groups, the initial product can react further with the alkylating agent to form the undesired disubstituted compound.[2]

Q3: How can I minimize the formation of the 1,4-bis(2-methoxyethyl)piperazine byproduct?

A3: There are several effective strategies to favor mono-alkylation:

  • Use of a Protecting Group: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly reliable method. The protecting group blocks one nitrogen atom, directing alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[2][3]

  • In-situ Formation of Piperazine Monohydrochloride: Reacting piperazine with one equivalent of an acid, like hydrochloric acid, or using a mixture of piperazine and piperazine dihydrochloride, forms the monoprotonated salt in the reaction mixture. This deactivates one of the nitrogen atoms, thus favoring mono-alkylation.[2][4][5]

  • Using a Large Excess of Piperazine: A large stoichiometric excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent increases the statistical probability of the alkylating agent reacting with an un-substituted piperazine molecule.[6]

  • Slow Addition of the Alkylating Agent: Adding the 2-methoxyethyl halide dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, which reduces the likelihood of a second alkylation event on the already substituted piperazine.[6]

Q4: My product appears to be staying in the aqueous phase during work-up. What could be the reason and how can I resolve it?

A4: If your product is in a protonated (salt) form, it will be more soluble in the aqueous layer. To extract it into an organic solvent, you need to basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium hydroxide or potassium carbonate. This will deprotonate the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.

Q5: What are the recommended purification methods for this compound on a larger scale?

A5: For large-scale purification, distillation under reduced pressure is often the most efficient method due to the relatively low boiling point of this compound (193-194 °C at atmospheric pressure).[7] If chromatographic purification is necessary, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing on silica gel.[6] An acid-base extraction during the work-up can also be a highly effective initial purification step to remove non-basic impurities.[6]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Significant formation of 1,4-bis(2-methoxyethyl)piperazine. - Incomplete reaction. - Suboptimal reaction temperature. - Ineffective base.- Implement strategies to favor mono-alkylation (see FAQ Q3). - Monitor the reaction progress using TLC or GC-MS and increase the reaction time if necessary. - Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures. - Ensure a suitable base (e.g., K₂CO₃, NaOH) is used to neutralize the acid formed during the reaction.[8]
High Levels of Di-substituted Byproduct - Stoichiometry of reactants is close to 1:1. - Rapid addition of the alkylating agent. - High reaction temperature. - Prolonged reaction time.- Use a large excess of piperazine or a protecting group strategy.[2][6] - Add the alkylating agent slowly and at a controlled temperature.[6] - Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] - Monitor the reaction and stop it once the formation of the desired product is maximized.[2]
Presence of Unreacted Piperazine - Insufficient amount of alkylating agent. - Short reaction time. - Low reaction temperature.- Ensure the correct stoichiometry of the alkylating agent. - Extend the reaction time and monitor for completion. - Increase the reaction temperature in increments.
Difficulty in Product Isolation - Product is in its protonated (salt) form. - Formation of emulsions during extraction.- Basify the aqueous layer to pH >10 before extraction. - Use brine washes to help break up emulsions.

Data Presentation

Table 1: Comparison of Different Strategies for Mono-Alkylation

Strategy Piperazine:Alkylating Agent Ratio Typical Yield of Mono-alkylated Product Typical Purity of Mono-alkylated Product Key Considerations
Excess Piperazine 5:1 to 10:160-75%85-95%Requires efficient separation of excess piperazine.
In-situ Monohydrochloride 1:1 (piperazine monohydrochloride to alkylating agent)70-85%90-98%Requires careful control of pH and stoichiometry.
N-Boc Protection 1:1 (N-Boc-piperazine to alkylating agent)>90% (over two steps)>98%Involves additional protection and deprotection steps.

Experimental Protocols

Protocol 1: Synthesis of this compound using Excess Piperazine
  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add piperazine (5-10 equivalents) and a suitable solvent (e.g., acetonitrile or ethanol).

  • Addition of Alkylating Agent: Slowly add 2-chloroethyl methyl ether (1 equivalent) to the stirred piperazine solution at room temperature over 1-2 hours.

  • Reaction: Stir the mixture at room temperature or gentle reflux (40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove any salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product will contain excess piperazine. This can be removed by vacuum distillation. Alternatively, perform an acid-base extraction to separate the product from unreacted piperazine.

Protocol 2: Synthesis of this compound via N-Boc-piperazine

Step A: Synthesis of N-Boc-piperazine

  • Reaction Setup: Dissolve piperazine (2 equivalents) in dichloromethane (DCM) in a reaction flask and cool to 0 °C.

  • Addition of Boc-anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM to the cooled piperazine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Concentrate the mixture under reduced pressure and purify by column chromatography to isolate N-Boc-piperazine.[6]

Step B: Alkylation of N-Boc-piperazine

  • Reaction Setup: In a reaction flask, combine N-Boc-piperazine (1 equivalent), 2-chloroethyl methyl ether (1.1 equivalents), and a base such as potassium carbonate (2 equivalents) in a solvent like acetonitrile.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a suitable solvent (e.g., DCM or methanol) and add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) to remove the Boc group.

  • Final Work-up and Purification: After deprotection is complete, neutralize the mixture and extract the product. Purify by vacuum distillation.

Mandatory Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis piperazine Piperazine intermediate Reaction Mixture piperazine->intermediate alkylating_agent 2-Chloroethyl methyl ether alkylating_agent->intermediate base Base (e.g., K2CO3) base->intermediate solvent Solvent (e.g., Acetonitrile) solvent->intermediate product This compound (Desired Product) intermediate->product Mono-alkylation byproduct 1,4-bis(2-methoxyethyl)piperazine (Byproduct) intermediate->byproduct Di-alkylation

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of This compound check_byproduct High level of di-substituted byproduct observed? start->check_byproduct optimize_mono Optimize for Mono-alkylation: - Use excess piperazine - Use protecting group - In-situ salt formation - Slow addition of alkylating agent check_byproduct->optimize_mono Yes check_reaction_completion Incomplete reaction (starting material remains)? check_byproduct->check_reaction_completion No optimize_mono->check_reaction_completion optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Check base effectiveness check_reaction_completion->optimize_conditions Yes check_workup Issues with product isolation? check_reaction_completion->check_workup No optimize_conditions->check_workup optimize_workup Optimize Work-up: - Basify aqueous layer (pH > 10) - Use brine to break emulsions check_workup->optimize_workup Yes end Improved Yield check_workup->end No optimize_workup->end

Caption: A workflow for troubleshooting low reaction yield.

Logical_Relationship Logical Flow for Optimizing Mono-alkylation start Goal: Maximize Mono-alkylation strategy Choose a Primary Strategy start->strategy excess_piperazine Use Large Excess of Piperazine strategy->excess_piperazine Simple & Cost-Effective protecting_group Use N-Boc Protecting Group strategy->protecting_group Highest Selectivity insitu_salt In-situ Formation of Monohydrochloride strategy->insitu_salt Good Balance parameters Optimize Reaction Parameters excess_piperazine->parameters protecting_group->parameters insitu_salt->parameters slow_addition Slow, controlled addition of alkylating agent parameters->slow_addition low_temp Lower reaction temperature parameters->low_temp monitor Monitor reaction progress (TLC, GC-MS) parameters->monitor outcome High Yield and Purity of This compound slow_addition->outcome low_temp->outcome monitor->outcome

Caption: Logical flow for optimizing reaction conditions to favor mono-alkylation.

References

Technical Support Center: Column Chromatography Purification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my piperazine derivatives show significant tailing or streaking on a silica gel column?

A1: The most common reason for tailing or streaking of piperazine derivatives on silica gel is the interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction can lead to poor peak shape, reduced separation efficiency, and in some cases, irreversible adsorption of the compound onto the column.[1]

Q2: How can I prevent tailing and streaking of my piperazine derivative during column chromatography?

A2: To minimize tailing and streaking, you can add a basic modifier to your mobile phase.[3][4] Small amounts of triethylamine (TEA) or ammonia (e.g., 0.1-1% v/v) are commonly added to the eluent.[4] These basic additives compete with the piperazine derivative for binding to the acidic silanol groups on the silica gel, thus reducing the strong interactions and improving peak shape.[2]

Q3: Are there alternative stationary phases I can use for purifying piperazine derivatives?

A3: Yes, if modifying the mobile phase does not resolve the issue, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds like piperazine derivatives.[5] Amine-functionalized silica is another option that can provide better peak shapes and separation.

Q4: How do I choose the right solvent system for my piperazine derivative?

A4: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC).[1][4] A good starting point for many N-substituted piperazines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[4] The goal is to find a solvent system that provides a retention factor (Rf) for your target compound between 0.2 and 0.4 on the TLC plate.[1] This generally provides good separation on a column.

Q5: My piperazine derivative is not soluble in the chosen mobile phase. How should I load it onto the column?

A5: If your compound has poor solubility in the eluent, you can use a "dry loading" technique.[4] This involves dissolving your crude product in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography purification of piperazine derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound has irreversibly adsorbed to the silica gel.This can happen with very basic piperazine derivatives on acidic silica. Try using a different stationary phase like alumina or amine-functionalized silica. For the current column, you can try eluting with a small amount of a very polar solvent mixture, such as dichloromethane/methanol with 1% triethylamine, to recover your compound.
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Poor separation of product and impurities The chosen solvent system has poor selectivity for the compounds.Screen different solvent systems using TLC. Try combinations of solvents with different properties (e.g., replace ethyl acetate with dichloromethane or acetone).
The column was overloaded with the crude product.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.
Improperly packed column (e.g., air bubbles, cracks).Ensure the column is packed uniformly as a slurry and is not allowed to run dry.
Fractions are pure but the overall yield is low The compound is partially adsorbing to the silica gel.Add a basic modifier (e.g., 0.5% triethylamine) to the eluent to reduce interactions with the stationary phase.
The compound is unstable on silica gel.Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. Alternatively, use a less acidic stationary phase like neutral alumina.
The product appears as a broad band on the column The initial band of the loaded sample was too wide.Dissolve the crude product in the minimum amount of solvent for loading. If solubility is an issue, use the dry loading technique.

Data Presentation

Table 1: Illustrative TLC Rf Values for Piperazine Derivatives

Compound TypeExample Solvent SystemApproximate Rf RangeNotes
N-ArylpiperazineHexane:Ethyl Acetate (7:3)0.3 - 0.6Rf will vary based on the substituents on the aryl ring.
N-BenzylpiperazineDichloromethane:Methanol (98:2)0.4 - 0.7Increasing methanol will increase the Rf value.
1,4-Disubstituted PiperazinePetroleum Ether:Ethyl Acetate (8:2)0.5 - 0.8Generally less polar than monosubstituted derivatives.
Piperazine AmideDichloromethane:Methanol (95:5)0.2 - 0.5Polarity is highly dependent on the amide substituent.

Table 2: General Guidelines for Silica Gel Loading Capacity

Separation Difficulty (based on ΔRf on TLC)Recommended Silica Gel to Compound Ratio (w/w)
Easy (ΔRf > 0.2)20:1 to 30:1
Moderate (0.1 < ΔRf < 0.2)30:1 to 50:1
Difficult (ΔRf < 0.1)50:1 to 100:1 or more

Table 3: Expected Purification Yields

Purification ScenarioTypical Yield RangeFactors Influencing Yield
Straightforward purification of a stable compound85-95%Minimal interaction with silica, good separation from impurities.
Purification with minor tailing or streaking70-85%Some loss due to irreversible adsorption or difficult fraction cutting.
Difficult separation or unstable compound50-70% or lowerSignificant overlap of bands, degradation on the column.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Piperazine Derivative

1. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

  • Visualize the spots under UV light and/or by staining.

  • The ideal eluent system will give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.[1]

  • If tailing is observed, add 0.1-1% triethylamine to the eluent and re-run the TLC.

2. Column Preparation:

  • Select an appropriate size glass column based on the amount of crude material to be purified (see Table 2).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

  • Add a layer of sand on top of the packed silica gel.

  • Equilibrate the column by running 2-3 column volumes of the initial eluent through it, ensuring the solvent level never drops below the top of the sand.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (e.g., using a pump or nitrogen) to achieve a steady flow rate.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution process by collecting small spots from the eluting fractions on a TLC plate and checking for the presence of your compound.

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified piperazine derivative.

Mandatory Visualization

experimental_workflow start Crude Piperazine Derivative tlc TLC Analysis to Determine Eluent start->tlc column_prep Prepare Silica Gel Column tlc->column_prep sample_load Load Sample (Wet or Dry) column_prep->sample_load elution Elute with Chosen Solvent System sample_load->elution fractions Collect Fractions elution->fractions fraction_analysis Analyze Fractions by TLC fractions->fraction_analysis fraction_analysis->elution Mixed combine Combine Pure Fractions fraction_analysis->combine Pure evaporation Solvent Evaporation combine->evaporation end Purified Piperazine Derivative evaporation->end

Caption: A general experimental workflow for the purification of piperazine derivatives by column chromatography.

troubleshooting_tree start Problem Encountered tailing Peak Tailing or Streaking? start->tailing no_elution Product Not Eluting? start->no_elution poor_separation Poor Separation? start->poor_separation add_base Add Basic Modifier (e.g., TEA) to Eluent tailing->add_base Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes optimize_eluent Optimize Eluent with TLC poor_separation->optimize_eluent Yes change_stationary Use Alternative Stationary Phase (Alumina, Amine-Silica) add_base->change_stationary Still Tailing check_solubility Check Compound Solubility and Stability increase_polarity->check_solubility reduce_load Reduce Sample Load optimize_eluent->reduce_load Still Poor repack_column Repack Column Carefully reduce_load->repack_column Still Poor

Caption: A troubleshooting decision tree for common issues in piperazine derivative purification.

References

Technical Support Center: Synthesis of Complex Piperazine-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of complex piperazine-containing molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered in the lab.

Section 1: N-Arylation of Piperazines (e.g., Buchwald-Hartwig Amination)

The N-arylation of piperazines is a fundamental transformation, yet it can present several challenges, from low yields to catalyst deactivation. This section provides solutions to common problems encountered during these reactions.

Frequently Asked Questions (FAQs)

Question 1: Why is the yield of my N-aryl piperazine derivative consistently low when using Buchwald-Hartwig amination?

Answer: Low yields in Buchwald-Hartwig amination of piperazines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[1]

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1]

  • Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu is causing the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[1][2]

  • Solvent Effects: The solvent can impact the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, consider a more polar solvent like t-butanol.[1][2]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1][2]

Troubleshooting Guide: N-Arylation Reactions
Problem Potential Cause Troubleshooting Steps
Low to No Yield Inactive catalystEnsure the palladium precursor and ligand are of high purity and handled under an inert atmosphere.
Suboptimal ligandScreen a variety of phosphine ligands to find the best match for your substrate.
Incorrect baseTest different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to find one that promotes the reaction without degrading the starting materials.[1][2]
Poor solvent choiceIf reagents are not fully dissolved, switch to a more suitable solvent like DMF or t-butanol.[1][3]
Significant Di-arylation High reactivity of mono-arylated productUse a 5-10 fold excess of piperazine.[2] Add the aryl halide slowly to the reaction mixture, potentially at a lower temperature.[2]
Unprotected piperazineFor better control, use a mono-protected piperazine such as N-Boc-piperazine.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Aryl halide (1.0 mmol)

  • 1-Boc-piperazine (1.2 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry reaction vial.

  • Add the aryl halide and 1-Boc-piperazine followed by anhydrous, degassed toluene.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Workflow for Selective N-Arylation

N_Arylation_Workflow cluster_protection Step 1: Protection cluster_arylation Step 2: N-Arylation cluster_deprotection Step 3: Deprotection 4-Aminopiperidine 4-Aminopiperidine 1-Boc-4-aminopiperidine 1-Boc-4-aminopiperidine 4-Aminopiperidine->1-Boc-4-aminopiperidine Boc Anhydride (Boc2O), Base (e.g., TEA) N-Aryl-1-Boc-4-aminopiperidine N-Aryl-1-Boc-4-aminopiperidine 1-Boc-4-aminopiperidine->N-Aryl-1-Boc-4-aminopiperidine Catalytic System (Pd or Cu based), Aryl Halide (Ar-X) N-Aryl-4-aminopiperidine N-Aryl-4-aminopiperidine N-Aryl-1-Boc-4-aminopiperidine->N-Aryl-4-aminopiperidine Strong Acid (e.g., TFA, HCl)

Caption: Generalized workflow for selective N-arylation of 4-aminopiperidine.

Section 2: N-Alkylation of Piperazines

Similar to N-arylation, N-alkylation can be challenging, particularly when trying to achieve mono-alkylation.

Frequently Asked Questions (FAQs)

Question 2: How can I prevent the formation of the di-alkylated byproduct during N-alkylation?

Answer: The formation of a 1,4-disubstituted piperazine is a common side reaction.[2] To minimize this:

  • Stoichiometry: Use an excess of piperazine relative to the alkylating agent.[3]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture.[3]

  • Protecting Groups: For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[2][3]

Troubleshooting Guide: N-Alkylation Reactions
Problem Potential Cause Troubleshooting Steps
Low to No Yield Insufficiently strong baseUse a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[3]
Poor reagent solubilitySwitch to a more polar aprotic solvent such as DMF.[3]
Reaction Stalls Reversible reaction equilibriumEnsure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[3]

Section 3: Regioselective Synthesis of Unsymmetrical Piperazines

Achieving regioselectivity in the synthesis of unsymmetrically substituted piperazines is a significant challenge. The use of protecting groups is a common and effective strategy.[4][5]

Frequently Asked Questions (FAQs)

Question 3: What are the best protecting groups for the synthesis of unsymmetrical piperazines?

Answer: The choice of protecting group depends on the specific reaction conditions and the desired final product. Some commonly used protecting groups for piperazine synthesis include:

  • Carbethoxy (Cbz): Can be removed by heating with aqueous acid or more rapidly with alkali.[4]

  • Acetyl: Removable with acid.[4]

  • Nitroso: Can be removed by hydrogenolysis catalyzed by Raney nickel.[4]

  • tert-Butoxycarbonyl (Boc): A widely used protecting group that can be removed under acidic conditions.[5]

Protecting Group Strategy Workflow

Protecting_Group_Strategy Piperazine Piperazine Mono-protected Piperazine Mono-protected Piperazine Piperazine->Mono-protected Piperazine Add Protecting Group (e.g., Boc2O) N-functionalized Mono-protected Piperazine N-functionalized Mono-protected Piperazine Mono-protected Piperazine->N-functionalized Mono-protected Piperazine Functionalize N'-H (e.g., Alkylation, Arylation) Unsymmetrically Substituted Piperazine Unsymmetrically Substituted Piperazine N-functionalized Mono-protected Piperazine->Unsymmetrically Substituted Piperazine Remove Protecting Group (e.g., TFA)

Caption: A typical workflow for synthesizing unsymmetrical piperazines using a protecting group strategy.

Section 4: C-H Functionalization of the Piperazine Ring

While N-functionalization is common, direct functionalization of the carbon atoms of the piperazine ring is more challenging.[6][7]

Frequently Asked Questions (FAQs)

Question 4: Why are methods for C-H functionalization of other heterocycles often unsuccessful for piperazines?

Answer: The presence of the second nitrogen atom in piperazines can lead to side reactions or inhibit the reactivity of the catalytic system, making many standard C-H functionalization methods ineffective.[6][7] Recent advances have been made in this area, including methods involving α-lithiation trapping, transition-metal-catalyzed α-C–H functionalizations, and photoredox catalysis.[7][8]

Section 5: Purification of Piperazine-Containing Molecules

The unique physicochemical properties of piperazine derivatives can make their purification challenging.

Frequently Asked Questions (FAQs)

Question 5: My piperazine compound is highly water-soluble, making extraction from the aqueous phase difficult. What should I do?

Answer: The high water solubility of piperazine-containing products, often due to salt formation, is a common issue. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogens. Adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[3]

Question 6: I'm observing poor peak shape (tailing) for my piperazine compound in reverse-phase HPLC. How can I improve this?

Answer: Peak tailing in reverse-phase HPLC is often due to the interaction of the basic piperazine nitrogens with residual acidic silanol groups on the silica-based column packing.[9] To mitigate this:

  • Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), or an ion-pairing agent to the mobile phase. A common practice is to add 0.1% trifluoroacetic acid.[9]

  • Choose a Suitable Column: Use an end-capped column or a column specifically designed for the analysis of basic compounds.

Troubleshooting Guide: Purification
Problem Potential Cause Troubleshooting Steps
Difficulty with Extraction Product is protonated and water-solubleBasify the aqueous layer to a pH of 9.5-12 to deprotonate the piperazine nitrogens before extraction.[3]
Poor Chromatographic Peak Shape Interaction of basic nitrogens with silicaUse a mobile phase additive like TEA or TFA.[9] Employ an end-capped or base-deactivated column.
Compound is Hygroscopic Water absorption from the atmosphereUse azeotropic distillation with an entrainer like toluene to remove water.[9] Lyophilization (freeze-drying) can also be effective.[9]

References

Validation & Comparative

Comparative NMR Analysis of 1-(2-Methoxyethyl)piperazine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR characterization of 1-(2-Methoxyethyl)piperazine, with a comparative analysis against 1-methylpiperazine and 1-ethylpiperazine.

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for this compound and two common structural analogs, 1-methylpiperazine and 1-ethylpiperazine. The information presented is intended to aid in the identification, characterization, and purity assessment of these compounds, which are frequently utilized as building blocks in medicinal chemistry and drug development.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, 1-methylpiperazine, and 1-ethylpiperazine. All data is referenced to Tetramethylsilane (TMS) at 0.00 ppm. The spectra for the alternatives were readily available in public databases, while the spectrum for this compound has been reported in various contexts. Please note that chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundProton AssignmentChemical Shift (ppm)Multiplicity
This compound H-2', H-6'~2.90t
H-3', H-5'~2.50t
H-1~2.55t
H-2~3.50t
O-CH₃~3.30s
1-Methylpiperazine H-2', H-6'2.68t
H-3', H-5'2.41t
N-CH₃2.29s
1-Ethylpiperazine H-2', H-6'2.65t
H-3', H-5'2.40t
N-CH₂2.42q
CH₃1.08t

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundCarbon AssignmentChemical Shift (ppm)
This compound C-2', C-6'~46.0
C-3', C-5'~54.5
C-1~57.0
C-2~70.0
O-CH₃~59.0
1-Methylpiperazine C-2', C-6'46.1
C-3', C-5'55.2
N-CH₃46.1
1-Ethylpiperazine C-2', C-6'45.9
C-3', C-5'53.0
N-CH₂52.5
CH₃12.0

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the compounds discussed.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Standard: An internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Parameters:

    • Pulse sequence: A standard single-pulse experiment.

    • Number of scans: 16 to 64 scans are typically sufficient.

    • Relaxation delay: A delay of 1-5 seconds between scans.

  • ¹³C NMR Parameters:

    • Pulse sequence: A proton-decoupled pulse sequence is commonly used.

    • Number of scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Relaxation delay: A delay of 2-5 seconds is recommended.

Structural Representation and NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments that give rise to the observed NMR signals.

G cluster_piperazine This compound cluster_legend NMR Signal Assignments N1 N C2 C2' N1->C2 C1_ethyl C1 N1->C1_ethyl C3 C3' C2->C3 N4 N C3->N4 C5 C5' N4->C5 C6 C6' C5->C6 C6->N1 C2_ethyl C2 C1_ethyl->C2_ethyl O_methoxy O C2_ethyl->O_methoxy C_methoxy CH3 O_methoxy->C_methoxy H_piperazine_alpha H-2', H-6' H_piperazine_beta H-3', H-5' H_ethyl_1 H-1 H_ethyl_2 H-2 H_methoxy O-CH3

Interpreting the Infrared Spectrum of 1-(2-Methoxyethyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the infrared (IR) spectrum of 1-(2-Methoxyethyl)piperazine, a key building block in the synthesis of various pharmaceutical compounds. By comparing its spectral features with those of related molecules—piperazine, N-methylpiperazine, and diethyl ether—we can confidently assign the characteristic absorption bands to their corresponding molecular vibrations. This analysis is crucial for the identification and quality control of this compound in research and drug development settings.

Comparative Analysis of IR Spectra

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the piperazine ring (containing both secondary and tertiary amines), the methoxyethyl side chain (featuring an ether linkage and aliphatic C-H bonds), and the N-H bond of the secondary amine. A comparison with the spectra of simpler, related molecules allows for a clear assignment of the observed absorption bands.

Wavenumber (cm⁻¹)Functional Group AssignmentThis compound (Expected)Piperazine (Experimental)N-Methylpiperazine (Experimental)Diethyl Ether (Experimental)
3400-3250N-H StretchPresent (weak to medium)~3288 (strong)AbsentAbsent
2980-2800C-H Stretch (Aliphatic)Present (strong, multiple bands)~2936, 2845 (strong)~2938, 2846, 2795 (strong)~2977, 2866 (strong)
1470-1440C-H Bend (CH₂)Present (medium)~1448 (medium)~1450 (medium)~1453 (medium)
1350-1300C-N Stretch (Tertiary Amine)Present (medium)AbsentPresent (medium)Absent
1150-1085C-O-C Stretch (Ether)Present (strong)AbsentAbsent~1122 (strong)
1100-1000C-N Stretch (Aliphatic Amine)Present (medium to strong)~1038 (medium)~1012 (medium)Absent
850-750N-H Wag (Secondary Amine)Present (medium, broad)~825 (medium)AbsentAbsent

Interpretation of Key Spectral Features

The IR spectrum of This compound is expected to exhibit a combination of the features seen in its structural components.

  • N-H Vibrations: A weak to medium absorption band in the region of 3400-3250 cm⁻¹ is anticipated due to the N-H stretching vibration of the secondary amine in the piperazine ring. Additionally, a broader absorption between 850-750 cm⁻¹ corresponding to the N-H wagging vibration should be present.

  • C-H Vibrations: Strong, multiple absorption bands between 2980-2800 cm⁻¹ are expected from the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperazine ring and the methoxyethyl side chain. Bending vibrations for the CH₂ groups will likely appear in the 1470-1440 cm⁻¹ region.

  • C-O-C (Ether) Vibration: A strong, characteristic absorption band between 1150-1085 cm⁻¹ is a key indicator of the ether functional group in the methoxyethyl moiety. This is one of the most prominent peaks in the spectrum of ethers, as seen in diethyl ether.

  • C-N Vibrations: The stretching vibrations of the C-N bonds of the tertiary and secondary amines in the piperazine ring are expected to produce medium to strong bands in the 1350-1000 cm⁻¹ region.

By comparing the spectrum of this compound with that of piperazine , the presence of the N-H stretching and bending vibrations can be confirmed. The comparison with N-methylpiperazine helps to distinguish the vibrations of the N-substituted piperazine ring. Finally, the spectrum of diethyl ether provides a clear reference for the strong C-O-C stretching absorption.

Experimental Protocols

Infrared Spectroscopy

Objective: To obtain the infrared spectrum of a liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., Bruker Tensor 27 FT-IR)

  • Liquid sample (this compound or comparative compounds)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition: Acquire the infrared spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: Process the acquired spectrum by performing a background subtraction.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Visualization of the Interpretation Workflow

The logical process of identifying a molecule based on its IR spectrum involves a systematic comparison of observed peaks with known characteristic frequencies of functional groups.

IR_Spectrum_Interpretation cluster_0 Experimental cluster_1 Data Analysis cluster_2 Comparative Analysis cluster_3 Conclusion Sample This compound FTIR FTIR Spectrometer with ATR Sample->FTIR Spectrum Acquired IR Spectrum FTIR->Spectrum Peak_Picking Identify Peak Wavenumbers Spectrum->Peak_Picking Functional_Group_Region Compare with Known Functional Group Frequencies Peak_Picking->Functional_Group_Region Assignment Assign Peaks to Vibrational Modes Functional_Group_Region->Assignment Piperazine Piperazine Spectrum Assignment->Piperazine N_Methylpiperazine N-Methylpiperazine Spectrum Assignment->N_Methylpiperazine Diethyl_Ether Diethyl Ether Spectrum Assignment->Diethyl_Ether Confirmation Structural Confirmation of this compound Piperazine->Confirmation N_Methylpiperazine->Confirmation Diethyl_Ether->Confirmation

Caption: Workflow for the interpretation of the IR spectrum of this compound.

A Comparative Guide to the Reactivity of 1-(2-Methoxyethyl)piperazine and Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-(2-Methoxyethyl)piperazine and piperazine, two important building blocks in medicinal chemistry. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes in the development of novel therapeutics. This comparison is supported by physicochemical data and established principles of chemical reactivity.

Executive Summary

Piperazine, a symmetrical secondary diamine, offers two reactive sites for functionalization. In contrast, this compound is a monosubstituted derivative with one secondary and one tertiary amine, leading to distinct differences in reactivity. The primary factors influencing their reactivity are basicity (nucleophilicity), steric hindrance, and electronic effects imparted by the N-substituent. Generally, piperazine is a stronger base and, consequently, a more potent nucleophile than this compound. This difference in nucleophilicity is the principal driver of their varied reactivity profiles in common synthetic transformations such as N-alkylation and N-acylation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and piperazine is presented below. The basicity of these compounds, indicated by their pKa values, is a critical determinant of their nucleophilic character.

PropertyThis compoundPiperazine
CAS Number 13484-40-7110-85-0
Molecular Formula C₇H₁₆N₂OC₄H₁₀N₂
Molecular Weight 144.21 g/mol 86.14 g/mol
Boiling Point 193-194 °C146 °C
pKa (Predicted) 9.15 ± 0.10[1]-
pKa₁ (Experimental) -9.73 (at 298 K)[2]
pKa₂ (Experimental) -5.35 (at 298 K)[2]

Reactivity Comparison: Theoretical Framework

The reactivity of the secondary amine in both piperazine and this compound is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom.

Basicity and Nucleophilicity:

Piperazine possesses two secondary amines. The first protonation occurs at a pKa of 9.73, making it a moderately strong base.[2] This basicity correlates with high nucleophilicity, driving its participation in reactions like N-alkylation and N-acylation.

Steric Effects:

The 2-methoxyethyl substituent on this compound introduces more steric bulk around the piperazine ring compared to the unsubstituted piperazine. While the substituent is on the tertiary nitrogen, it can influence the approach of electrophiles to the adjacent secondary amine, potentially slowing down reaction rates compared to the less hindered piperazine.

Comparative Reactivity in Key Synthetic Transformations

Based on the principles of basicity and steric hindrance, the following differences in reactivity can be anticipated.

N-Alkylation

N-alkylation involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide. The rate of this Sₙ2 reaction is highly dependent on the nucleophilicity of the amine.

  • Piperazine: Due to its higher basicity and minimal steric hindrance, piperazine is expected to react more rapidly in N-alkylation reactions. A key challenge with piperazine is controlling the selectivity between mono- and di-alkylation. The introduction of the first alkyl group deactivates the second nitrogen to some extent, making mono-alkylation achievable under controlled conditions (e.g., using an excess of piperazine).

  • This compound: With its lower nucleophilicity and greater steric bulk, this compound is expected to undergo N-alkylation at a slower rate than piperazine. However, it offers the significant advantage of selective mono-alkylation at the secondary amine, as the other nitrogen is already a tertiary amine.

N-Acylation

N-acylation is the reaction of the secondary amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is also dependent on the nucleophilicity of the amine.

  • Piperazine: The high nucleophilicity of piperazine leads to rapid N-acylation. Similar to N-alkylation, controlling the stoichiometry is crucial to favor mono-acylation over di-acylation. The electron-withdrawing effect of the first acyl group significantly deactivates the second nitrogen, making the second acylation step more challenging.

  • This compound: The reduced nucleophilicity of this compound will likely result in a slower rate of N-acylation compared to piperazine. The reaction will exclusively yield the mono-acylated product at the secondary nitrogen.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of this compound and piperazine, a competitive reaction experiment can be performed. The following protocols outline a general procedure for competitive N-alkylation and N-acylation.

Protocol 1: Competitive N-Alkylation

Objective: To determine the relative reactivity of this compound and piperazine towards an alkylating agent.

Materials:

  • This compound

  • Piperazine

  • Benzyl bromide (or other suitable alkylating agent)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add equimolar amounts (e.g., 1.0 mmol) of this compound and piperazine.

  • Add anhydrous acetonitrile (10 mL) and potassium carbonate (2.0 mmol).

  • Add a known amount of the internal standard.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a sub-stoichiometric amount of benzyl bromide (e.g., 0.5 mmol) dropwise with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS.

  • Upon consumption of the limiting reagent (benzyl bromide), quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and analyze by GC-MS.

  • The ratio of the mono-alkylated products will provide a quantitative measure of the relative reactivity.

Protocol 2: Competitive N-Acylation

Objective: To determine the relative reactivity of this compound and piperazine towards an acylating agent.

Materials:

  • This compound

  • Piperazine

  • Benzoyl chloride (or other suitable acylating agent)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add equimolar amounts (e.g., 1.0 mmol) of this compound and piperazine.

  • Add anhydrous DCM (10 mL) and triethylamine (1.2 mmol).

  • Add a known amount of the internal standard.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a sub-stoichiometric amount of benzoyl chloride (e.g., 0.5 mmol) dropwise with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS.

  • Upon consumption of the limiting reagent (benzoyl chloride), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and analyze by GC-MS.

  • The ratio of the mono-acylated products will provide a quantitative measure of the relative reactivity.

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the comparative reactivity of piperazine and this compound.

G cluster_piperazine Piperazine cluster_meopz This compound PZ Piperazine (Two Secondary Amines) PZ_reactivity Higher Basicity (pKa₁ = 9.73) Higher Nucleophilicity Minimal Steric Hindrance PZ->PZ_reactivity leads to Reactivity_Comparison Reactivity Comparison PZ_reactivity->Reactivity_Comparison Faster Reactions (N-Alkylation, N-Acylation) Potential for Di-substitution MEOPZ This compound (One Secondary, One Tertiary Amine) MEOPZ_reactivity Lower Basicity (Predicted pKa ≈ 9.15) Lower Nucleophilicity Increased Steric Hindrance MEOPZ->MEOPZ_reactivity leads to MEOPZ_reactivity->Reactivity_Comparison Slower Reactions Selective Mono-substitution

References

Gas Chromatography in the Quality Control of 1-(2-Methoxyethyl)piperazine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of synthetic intermediates is paramount. This guide provides a comparative analysis of gas chromatography (GC) for the quality control of 1-(2-Methoxyethyl)piperazine synthesis, a key building block in various pharmaceutical compounds. We will explore a typical GC-based analytical approach and compare its performance with High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

This compound is synthesized to serve as a crucial intermediate in the manufacturing of active pharmaceutical ingredients (APIs). The synthesis process can lead to various impurities, including unreacted starting materials and by-products, which can affect the safety and efficacy of the final drug product. Therefore, a robust analytical method is required to monitor the reaction and ensure the purity of the final product.

Comparison of Analytical Methodologies

Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it well-suited for separating and quantifying the main component and related volatile impurities.

High-Performance Liquid Chromatography (HPLC) presents a viable alternative. However, piperazine and its simple derivatives often lack a strong UV chromophore, necessitating either derivatization to enhance UV detection or the use of alternative detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[1]

The following table summarizes the performance characteristics of a typical GC-FID method, based on established methods for similar piperazine derivatives, and compares it with a representative HPLC-UV method that employs a derivatization step.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV with Derivatization)
Principle Separation based on volatility and interaction with a stationary phase in a capillary column.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Linearity Range Typically wide, e.g., 0.1 - 1000 µg/mL30 - 350 ppm[2]
Accuracy (% Recovery) 99.0 - 101.0%[2]104.87 - 108.06%[3]
Precision (%RSD) < 2.0%[2]< 1.13%[3]
Limit of Detection (LOD) 0.005 - 0.008% of analyte concentration[2]30 ppm[2]
Limit of Quantification (LOQ) 0.02 - 0.03% of analyte concentration[2]90 ppm[2]
Suitability Ideal for volatile and thermally stable compounds.Suitable for a broader range of compounds, including less volatile and thermally labile ones.
Sample Preparation Simple dilution in a suitable solvent.May require a more complex derivatization step.[2]

Experimental Protocols

Gas Chromatography (GC-FID) Method for this compound Analysis

This protocol is adapted from a validated method for the analysis of piperazine and its alkyl derivatives.[2][4]

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm ID, 1.0 µm film thickness.[2][4]

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 2 mL/min.[2][4]

  • Injector Temperature: 250°C.[2][4]

  • Detector Temperature: 260°C.[2][4]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 10 minutes, then ramp at 35°C/min to 260°C and hold for 2 minutes.[2][4]

  • Injection Volume: 1.0 µL.[4]

  • Split Ratio: 1:5.

  • Diluent: Methanol.[4]

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to achieve a final concentration of approximately 1000 µg/mL.

  • Prepare calibration standards of this compound and potential impurities (e.g., piperazine, N,N'-bis(2-methoxyethyl)piperazine) in methanol.

High-Performance Liquid Chromatography (HPLC-UV) with Derivatization

This protocol is based on a method for the analysis of piperazine in pharmaceutical ingredients.[2]

1. Instrumentation:

  • HPLC system with a UV detector.

  • Analytical column: C18, 5 µm, 4.6 x 250 mm.

2. Derivatization Reagent:

  • 4-chloro-7-nitrobenzofuran (NBD-Cl) solution in acetonitrile.[2]

3. Chromatographic Conditions:

  • Mobile Phase: A suitable gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Detection Wavelength: 340 nm (after derivatization).[3]

  • Injection Volume: 10 µL.[3]

4. Sample Preparation (Derivatization):

  • Prepare a standard solution of this compound in a suitable solvent.

  • Mix the sample solution with an excess of the NBD-Cl derivatizing agent.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

  • Cool the solution and dilute with the mobile phase before injection.

Logical Workflow and Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate the experimental workflow for the GC analysis and the potential synthesis pathway of this compound, highlighting the origin of potential impurities.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Weighing Weighing Sample->Weighing Dissolution Dissolution in Methanol Weighing->Dissolution Dilution Dilution to Final Concentration Dissolution->Dilution Injection Inject 1.0 µL into GC Dilution->Injection Separation Separation on DB-17 Column Detection Detection by FID Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Purity Report Quantification->Report

Caption: Experimental workflow for the GC-FID analysis of this compound.

Synthesis_Pathway Piperazine Piperazine (Starting Material) Product This compound (Main Product) Piperazine->Product Reaction Impurity1 Unreacted Piperazine Piperazine->Impurity1 Reagent 2-Chloroethyl methyl ether or Ethylene oxide + Methanol Reagent->Product Impurity2 N,N'-bis(2-methoxyethyl)piperazine (Di-substituted By-product) Product->Impurity2 Further Reaction

Caption: Potential synthesis pathway and origin of impurities for this compound.

References

Structure-Activity Relationship of 1-(2-Methoxyethyl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-methoxyethyl)piperazine scaffold is a versatile building block in medicinal chemistry, leading to the development of a diverse range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their interactions with key neurological targets and their potential as radioprotective agents. The information presented is supported by experimental data and detailed methodologies to aid in further research and drug development efforts.

Targeting Dopamine D2 and D3 Receptors

Derivatives of this compound have been extensively investigated as ligands for dopamine D2 and D3 receptors, which are crucial targets for the treatment of various neurological and psychiatric disorders.[1][2] The general structure of these derivatives consists of the 1-(2-methoxyphenyl)piperazine core, a flexible alkyl spacer, and a terminal aryl carboxamide moiety.

Structure-Activity Relationship (SAR) Analysis

The affinity and selectivity of these compounds for D2 and D3 receptors are significantly influenced by the nature of the spacer and the terminal aryl group.

  • Alkyl Spacer: An extended and more linear conformation of the aliphatic spacer is crucial for dopamine D3 receptor selectivity.[1][2]

  • Aryl Moiety: Structural diversity in the terminal aryl moiety, including benzamides, heteroarylamides, and arylimides, has a major impact on achieving (sub)nanomolar D3 receptor affinity. More rigid aryl acrylamide derivatives have been shown to optimize this affinity.[1][2]

Comparative Biological Data

The following table summarizes the binding affinities of representative N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides for human dopamine D2L and D3 receptors.

Compound IDAryl MoietyLinker Length (n)hD3 Ki (nM)hD2L Ki (nM)Selectivity (D2/D3)
BP 897 (Lead) Naphthamide2---
38 (ST 280) (E)-4-iodocinnamoylamide40.576.4153

Data extracted from Hackling et al., J. Med. Chem. 2003, 46, 3893-3908.[1][2]

Targeting Serotonin 5-HT1A Receptors

Arylpiperazine derivatives containing the 1-(2-methoxyphenyl)piperazine moiety are also potent ligands for the serotonin 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs.

Structure-Activity Relationship (SAR) Analysis

The length of the alkyl chain connecting the arylpiperazine core to a terminal moiety is a critical determinant of affinity and selectivity.

  • Alkyl Chain Length: For a series of bicyclohydantoin-arylpiperazines, an alkyl chain length of n=1 was found to be optimal for high affinity at 5-HT1A receptors and selectivity over α1-adrenergic and D2 receptors.[3]

Comparative Biological Data

The table below presents the binding affinities of a representative bicyclohydantoin-arylpiperazine for various receptors.

Compound IDAlkyl Chain Length (n)5-HT1A Ki (nM)α1 Ki (nM)D2 Ki (nM)5-HT2A Ki (nM)
1h 131.7> 1000> 10,000> 1000

Data extracted from Martínez et al., J. Med. Chem. 1996, 39, 4439-4450.[3]

Radioprotective Properties of Piperazine Derivatives

Recent studies have explored 1-(2-hydroxyethyl)piperazine derivatives as potential radioprotective agents, aiming to mitigate the harmful effects of ionizing radiation with improved safety profiles compared to existing drugs like amifostine.[4][5]

Structure-Activity Relationship (SAR) Analysis

The radioprotective efficacy of these compounds is linked to specific structural features.

  • 1-(2-hydroxyethyl)piperazine Moiety: This core structure appears to be crucial for the radioprotective effect.[5]

  • Structural Modifications: The introduction of different substituents influences both the efficacy and cytotoxicity of the derivatives. For instance, compound 6 in a recent study emerged as a leading candidate with a favorable balance of high radioprotective effects and low cytotoxicity.[4]

Comparative Biological Data

The radioprotective efficacy of novel 1-(2-hydroxyethyl)piperazine derivatives was evaluated using the dicentric chromosome assay (DCA), which measures the reduction in radiation-induced chromosome aberrations.

CompoundCytotoxicity (Cell Viability %)Radioprotective Effect (Reduction in Dicentric Chromosomes)
Amifostine --
Compound 3 HighNotable efficacy
Compound 6 MinimalMost significant

Qualitative data summarized from a study on second-generation piperazine derivatives as promising radiation countermeasures.[4][5]

Experimental Protocols

Dopamine D2 and D3 Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

Materials:

  • Membrane preparations from cells expressing human D2L or D3 receptors.

  • Radioligand: [3H]Spiperone.

  • Non-specific binding agent: Haloperidol (1 μM).[6]

  • Assay buffer.

  • 96-well polypropylene plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the receptor membrane preparations (2 µg protein) with the radioligand (1 nM [3H]Spiperone) and varying concentrations of the test compound in a 96-well plate.[6]

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of 1 µM Haloperidol.[6]

  • Incubate the plates for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values from competition binding curves and convert them to Ki values using the Cheng-Prusoff equation.

Dicentric Chromosome Assay (DCA) for Radioprotective Efficacy

Objective: To quantify the radioprotective effect of test compounds by measuring the reduction in radiation-induced dicentric chromosomes in human peripheral blood mononuclear cells (PBMCs).[1][7][8]

Procedure:

  • Blood Sample Preparation: Isolate PBMCs from healthy donor blood.

  • Compound Incubation: Pre-incubate the PBMCs with the test compound (e.g., novel piperazine derivatives) or a reference radioprotector (e.g., amifostine) for a specific duration.[1][7][8]

  • In Vitro Irradiation: Expose the cells to a defined dose of ionizing radiation (e.g., from a 60Co source).

  • Lymphocyte Culture: Culture the irradiated lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cell division.

  • Metaphase Preparation: Arrest the cells in the metaphase stage of mitosis using a spindle inhibitor (e.g., colcemid).

  • Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the chromosomes with Giemsa.

  • Scoring of Dicentric Chromosomes: Analyze the metaphase spreads under a microscope to count the number of dicentric chromosomes. This can be done manually or with automated systems.[1][7][8]

  • Data Analysis: Calculate the frequency of dicentric chromosomes per cell. The radioprotective factor (RF) is determined by comparing the number of dicentrics in cells treated with the compound to the number in irradiated control cells.[5]

Visualizations

Dopamine_D2_Like_Receptor_Signaling cluster_0 Cell Membrane D2R D2/D3 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 1-(2-Methoxyethyl) piperazine Derivative (Agonist) Ligand->D2R Binds ATP ATP ATP->AC Response Cellular Response (e.g., modulation of neuronal excitability) cAMP->Response Leads to

Caption: Dopamine D2/D3 receptor signaling pathway.

Experimental_Workflow_Dopamine_Receptor_Binding_Assay start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for dopamine receptor binding assay.

Experimental_Workflow_Dicentric_Chromosome_Assay start Start isolate Isolate PBMCs start->isolate incubate Pre-incubate with Test Compound isolate->incubate irradiate Irradiate Cells incubate->irradiate culture Lymphocyte Culture irradiate->culture arrest Metaphase Arrest culture->arrest prepare_slides Prepare Microscope Slides arrest->prepare_slides score Score Dicentric Chromosomes prepare_slides->score analyze Calculate Radioprotective Factor score->analyze end End analyze->end

Caption: Workflow for the dicentric chromosome assay.

References

A Comparative Guide to 1-(2-Methoxyethyl)piperazine and 1-(2-hydroxyethyl)piperazine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. N-substituted piperazines are a ubiquitous scaffold in medicinal chemistry, prized for their ability to impart favorable physicochemical properties to drug candidates. This guide provides an objective comparison of two key piperazine derivatives, 1-(2-Methoxyethyl)piperazine and 1-(2-hydroxyethyl)piperazine, focusing on their performance in synthetic applications, supported by physicochemical data and relevant experimental context.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these reagents is crucial for predicting their behavior in reaction media and their potential impact on the properties of the final products.

PropertyThis compound1-(2-hydroxyethyl)piperazine
CAS Number 13484-40-7103-76-4
Molecular Formula C₇H₁₆N₂OC₆H₁₄N₂O
Molecular Weight 144.21 g/mol [1]130.19 g/mol [2]
Boiling Point 193-194 °C[3]246 °C[4][5]
Density 0.970 g/mL at 25 °C[3]1.061 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.4730[3]n20/D 1.506[4][5]
Water Solubility MiscibleMiscible[4][5]
LogP -0.5[1]-1.47[4]

The most notable differences lie in their boiling points and LogP values. The higher boiling point of 1-(2-hydroxyethyl)piperazine is attributed to intermolecular hydrogen bonding enabled by the hydroxyl group. This hydroxyl group also renders the molecule more hydrophilic, as reflected in its lower LogP value compared to its methoxy-substituted counterpart. This difference in polarity can influence the choice of solvent systems and purification methods.

Performance in Synthesis: A Reactivity Perspective

Both molecules feature a secondary amine on the piperazine ring, making them effective nucleophiles for N-alkylation and N-arylation reactions, which are common strategies in the synthesis of pharmaceutical agents.[6]

The primary distinction in their reactivity stems from the terminal functional group of the ethyl side chain: a hydroxyl group versus a methoxy group.

  • 1-(2-hydroxyethyl)piperazine : The presence of the primary alcohol offers an additional site for functionalization. This hydroxyl group can be esterified, etherified, or oxidized, providing a handle for further molecular elaboration or for attaching the piperazine moiety to a larger scaffold. For instance, in the synthesis of the antipsychotic drug Fluphenazine, the hydroxyl group is esterified in a later step to produce the long-acting decanoate form.[5]

  • This compound : The methoxy group is generally considered chemically inert under typical N-alkylation conditions. This can be advantageous when the synthetic strategy requires a non-reactive side chain to avoid side reactions. The methoxy group primarily serves to modulate the steric and electronic properties of the molecule.

While direct, head-to-head comparative studies on their performance in the same reaction are not abundant in readily available literature, we can infer their relative performance from individual synthetic reports. For example, in N-alkylation reactions with piperazine, the synthesis of N-(2-hydroxyethyl)piperazine has been reported with a yield of 84.6%, while the synthesis of N-(2-methoxyethyl)piperazine was reported with a 70.1% yield under a specific set of conditions.[3] However, it is crucial to note that these figures may not be from a direct comparative experiment under identical conditions and should be interpreted with caution. The choice between the two reagents will ultimately depend on the specific requirements of the synthetic route and the desired properties of the final molecule.

Application in the Synthesis of Neuroleptics: The Case of Fluphenazine

1-(2-hydroxyethyl)piperazine is a key building block in the synthesis of several neuroleptic agents, including the typical antipsychotic drug Fluphenazine.[7] Fluphenazine functions primarily as a potent antagonist of the dopamine D2 receptor in the central nervous system.[3][4]

Below is a representative experimental protocol for a reaction involving 1-(2-hydroxyethyl)piperazine, illustrating its application in building complex pharmaceutical molecules.

Experimental Protocol: Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine

This protocol describes the N-alkylation of 1-(2-hydroxyethyl)piperazine with 4-(methylthio)benzyl chloride.[8]

Materials:

  • 4-(methylthio)benzyl chloride (28.6 g)

  • 1-(2-hydroxyethyl)piperazine (21.6 g)

  • Triethylamine (16.8 g)

  • Ethanol (250 ml)

  • Water

  • Diethyl ether

Procedure:

  • A mixture of 4-(methylthio)benzyl chloride (28.6 g), 1-(2-hydroxyethyl)piperazine (21.6 g), triethylamine (16.8 g), and ethanol (250 ml) is stirred at room temperature for 5 hours.[8]

  • The ethanol is then removed in vacuo and water is added to the residue.[8]

  • The product is extracted with ether, the ether layer is dried, and the solvent is evaporated to yield 31.6 g of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine as an orange oil.[8]

This resulting molecule is suitable for use in subsequent reaction steps towards more complex targets.

Mechanism of Action: Fluphenazine and the Dopamine D2 Receptor Signaling Pathway

The clinical efficacy of Fluphenazine in treating psychosis is primarily attributed to its blockade of postsynaptic D2 dopamine receptors in the mesolimbic pathway of the brain.[4][9] The following diagram illustrates the antagonistic action of Fluphenazine on the D2 receptor signaling cascade.

Fluphenazine_D2_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_receptor Dopamine D2 Receptor Dopamine->D2_receptor Binds Fluphenazine Fluphenazine Fluphenazine->D2_receptor Blocks Gi_protein Gi Protein (inactive) D2_receptor->Gi_protein Activates Adenylyl_cyclase Adenylyl Cyclase Gi_protein->Adenylyl_cyclase Inhibits cAMP cAMP Adenylyl_cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_response Reduced Neuronal Excitability PKA->Cellular_response Phosphorylates Targets

Caption: Antagonistic action of Fluphenazine on the Dopamine D2 receptor signaling pathway.

Synthetic Workflow: From Building Block to Active Pharmaceutical Ingredient

The following diagram outlines a generalized workflow for the synthesis of a piperazine-containing active pharmaceutical ingredient (API), such as an antipsychotic, starting from a piperazine derivative like 1-(2-hydroxyethyl)piperazine.

Synthetic_Workflow Start 1-(2-hydroxyethyl)piperazine (Starting Material) Reaction1 N-Alkylation / N-Arylation (e.g., with an appropriate alkyl/aryl halide) Start->Reaction1 Intermediate Piperazine Intermediate Reaction1->Intermediate Reaction2 Further Functionalization (e.g., esterification of the hydroxyl group) Intermediate->Reaction2 API Active Pharmaceutical Ingredient (API) Intermediate->API Direct to API (if no further functionalization) Reaction2->API Purification Purification (e.g., Crystallization, Chromatography) API->Purification Final_Product Final API Product Purification->Final_Product

Caption: Generalized synthetic workflow for an API using a piperazine derivative.

Conclusion

Both this compound and 1-(2-hydroxyethyl)piperazine are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals. The choice between them is dictated by the specific needs of the synthetic strategy. 1-(2-hydroxyethyl)piperazine offers the advantage of an additional functional group for further molecular elaboration, as exemplified in the synthesis of neuroleptics like fluphenazine. In contrast, this compound provides a more chemically inert side chain, which can be beneficial in preventing unwanted side reactions. A thorough understanding of their distinct physicochemical properties and reactivity profiles is essential for researchers and drug development professionals to make informed decisions in the design and execution of synthetic routes.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 1-(2-Methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 1-(2-Methoxyethyl)piperazine is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of various analytical methods for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Potential Impurities in this compound

The impurity profile of this compound is primarily influenced by its synthetic route. A common method for its synthesis involves the reaction of piperazine with 2-methoxyethyl chloride. Potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products.

Common Potential Impurities:

  • Piperazine: Unreacted starting material.

  • 1,4-bis(2-Methoxyethyl)piperazine: A di-substituted by-product.

  • N-Methylpiperazine: An impurity that may arise from different synthetic pathways.

  • Other related substances: Depending on the specific synthetic process and purification steps.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the nature of the impurities, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of common analytical techniques for the purity analysis of this compound.

Table 1: Comparison of Analytical Methods for Purity Determination of this compound

Method Principle Advantages Disadvantages Typical Limit of Detection (LOD) Typical Limit of Quantitation (LOQ) Linearity (R²) Accuracy (% Recovery)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[1]High sensitivity and specificity; provides structural information for impurity identification.[1]Not suitable for non-volatile or thermally labile impurities; may require derivatization for certain analytes.[1]0.01 - 1 µg/mL0.05 - 5 µg/mL> 0.99595 - 105%
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1]Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[1]This compound lacks a strong UV chromophore, leading to poor sensitivity with UV detection unless derivatization is used.[1][2]1 - 10 µg/mL5 - 50 µg/mL> 0.9990 - 110%
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei.[1]Excellent for structural elucidation and can be used for quantification without a reference standard (qNMR).[1]Lower sensitivity compared to chromatographic methods; complex mixtures can be challenging to analyze.[1]0.1 - 1 mg/mL0.5 - 5 mg/mL> 0.9998 - 102%
Titration A quantitative chemical analysis method to determine the concentration of an analyte by reacting it with a solution of a known concentration.[1]Simple, inexpensive, and accurate for determining the overall purity (assay) of the main component.[1]Not suitable for impurity profiling as it lacks specificity.[1]N/AN/AN/A99 - 101%

Note: The typical performance data presented in this table are estimates based on the analysis of similar piperazine derivatives and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane.

  • Further dilute the stock solution as needed to fall within the calibration range of the instrument.

GC-MS Conditions:

  • Column: 5% Phenyl/95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 290 °C.

    • Hold: 20 minutes at 290 °C.[3]

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

High-Performance Liquid Chromatography (HPLC) with UV Detection

For routine quality control, a direct HPLC-UV method can be employed, although sensitivity may be limited.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 0.01 M phosphate buffer, pH 3.0) in a 20:80 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

Note: Due to the weak UV absorbance of this compound, alternative detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may provide better sensitivity. Derivatization with a UV-active agent can also be considered for trace analysis.[1]

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (for HPLC) dissolve->filter inject Inject into Instrument filter->inject separate Chromatographic Separation inject->separate detect Detection separate->detect chromatogram Generate Chromatogram/ Spectrum detect->chromatogram identify Identify Peaks chromatogram->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report MethodComparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods GCMS GC-MS HPLC HPLC High Sensitivity\n& Specificity High Sensitivity & Specificity GCMS->High Sensitivity\n& Specificity Volatile Analytes Volatile Analytes GCMS->Volatile Analytes Versatility Versatility HPLC->Versatility Lower Sensitivity (UV) Lower Sensitivity (UV) HPLC->Lower Sensitivity (UV) NMR NMR Titration Titration Structural Info Structural Info NMR->Structural Info Lower Sensitivity Lower Sensitivity NMR->Lower Sensitivity High Accuracy (Assay) High Accuracy (Assay) Titration->High Accuracy (Assay) No Impurity Profile No Impurity Profile Titration->No Impurity Profile

References

A Comparative Analysis of Vindoline-Piperazine Conjugates in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4][5] This guide presents a comparative study of two novel vindoline-piperazine derivatives, compounds 23 and 25 , highlighting their performance in anticancer assays. The objective is to provide an objective comparison supported by experimental data to inform further research and development in this promising area.

Data Presentation: Cytotoxic Activity of Vindoline-Piperazine Derivatives

The in vitro antiproliferative activities of two notable vindoline-piperazine conjugates were evaluated across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) values, a key metric of cytotoxic potency.

Compound IDDerivative Structure InformationCancer Cell LineGI₅₀ (µM)
23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast Cancer)1.00[1][6]
25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-Small Cell Lung Cancer)1.35[1][6]

Experimental Protocols: Sulforhodamine B (SRB) Cytotoxicity Assay

The following is a detailed methodology for the Sulforhodamine B (SRB) assay, a widely used method for determining cytotoxicity and cell viability, consistent with the screening protocols used by the National Cancer Institute.[7][8]

1. Cell Plating:

  • Cancer cell lines are harvested from exponential phase cultures by trypsinization.

  • Cells are counted and diluted to the appropriate concentration in complete culture medium.

  • 100 µL of the cell suspension is seeded into 96-well microtiter plates at densities ranging from 5,000 to 20,000 cells per well, depending on the cell line's growth characteristics.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Test compounds are prepared in concentrated stock solutions in DMSO and serially diluted in complete culture medium.

  • The culture medium is removed from the wells, and 100 µL of the diluted compounds at various concentrations is added to the respective wells.

  • Control wells containing untreated cells and vehicle controls (DMSO) are also included.

  • The plates are incubated for an additional 48 hours.

3. Cell Fixation and Staining:

  • After the incubation period, the supernatant is discarded, and the adherent cells are fixed by gently adding 150 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • The plates are incubated at 4°C for 1 hour.

  • The TCA is removed by washing the plates five times with slow-running tap water.

  • The plates are then air-dried.

  • 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well.

  • The plates are incubated at room temperature for 30 minutes.

4. Absorbance Measurement and Data Analysis:

  • The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.

  • The plates are air-dried completely.

  • 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • The plates are shaken for 5 minutes on a mechanical shaker.

  • The optical density (OD) is measured at 510 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the GI₅₀ values are determined from dose-response curves.

Mandatory Visualization

Many anticancer agents, including piperazine derivatives, are known to induce programmed cell death, or apoptosis, in cancer cells. The following diagrams illustrate a simplified workflow for the SRB cytotoxicity assay and the intrinsic pathway of apoptosis, a common mechanism of action for such compounds.

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells (48h incubation) compound_prep->treat_cells fix_cells 4. Fix with TCA treat_cells->fix_cells stain_cells 5. Stain with SRB fix_cells->stain_cells wash_cells 6. Wash away unbound dye stain_cells->wash_cells solubilize 7. Solubilize bound dye wash_cells->solubilize read_absorbance 8. Read Absorbance (510 nm) solubilize->read_absorbance calculate_gi50 9. Calculate % Growth Inhibition & GI₅₀ read_absorbance->calculate_gi50

Caption: Experimental workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase stress DNA Damage, Oxidative Stress, etc. bcl2_family Bcl-2 Family Proteins (Bax, Bak activation) stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apaf-1 + Cytochrome c + pro-Caspase-9 cytochrome_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase3 Activated Caspase-3 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.

References

Validation of 1-(2-Methoxyethyl)piperazine Synthesis: A Comparative Guide to Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis of the spectral data used to validate the synthesis of 1-(2-Methoxyethyl)piperazine, a valuable building block in medicinal chemistry. We will explore the common synthetic routes and delve into the nuances of spectral interpretation, offering a clear framework for distinguishing the desired product from common impurities.

Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound is most commonly achieved through the direct N-alkylation of piperazine with a suitable 2-methoxyethylating agent. An alternative approach involves reductive amination. Both methods present distinct advantages and challenges, particularly concerning the control of selectivity and the formation of byproducts.

A primary challenge in the direct alkylation of piperazine is the potential for di-alkylation, leading to the formation of the undesired N,N'-bis(2-methoxyethyl)piperazine. Strategies to favor mono-alkylation include using a large excess of piperazine or employing a protecting group strategy, which adds extra steps to the synthesis.

Reductive amination, on the other hand, offers a more controlled approach to mono-alkylation. This method involves the reaction of piperazine with methoxyacetaldehyde in the presence of a reducing agent.

This guide will focus on the spectral analysis crucial for validating the successful synthesis of this compound and for identifying potential impurities arising from these synthetic pathways.

Spectral Data at a Glance: Product vs. Impurity

Clear differentiation between the mono- and di-substituted products is critical. The following tables summarize the expected spectral data for this compound and the common byproduct, N,N'-bis(2-methoxyethyl)piperazine.

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundProton AssignmentChemical Shift (ppm)MultiplicityIntegration
This compound -OCH₃~3.30s3H
-CH₂-O-~3.50t2H
-N-CH₂- (ethyl)~2.55t2H
-N(H)-CH₂- (piperazine)~2.90t4H
-N-CH₂- (piperazine)~2.45t4H
-NH~1.5-2.5br s1H
N,N'-bis(2-methoxyethyl)piperazine -OCH₃~3.30s6H
-CH₂-O-~3.45t4H
-N-CH₂- (ethyl)~2.50t4H
-N-CH₂- (piperazine)~2.40s8H

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundCarbon AssignmentChemical Shift (ppm)
This compound -OCH₃~59.0
-CH₂-O-~70.0
-N-CH₂- (ethyl)~58.0
-N(H)-CH₂- (piperazine)~46.0
-N-CH₂- (piperazine)~55.0
N,N'-bis(2-methoxyethyl)piperazine -OCH₃~59.0
-CH₂-O-~70.5
-N-CH₂- (ethyl)~57.5
-N-CH₂- (piperazine)~53.5

Table 3: FT-IR Spectral Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound N-H stretch (secondary amine)3200-3400 (broad)
C-H stretch (alkane)2800-3000
C-O stretch (ether)1090-1150
N-H bend1550-1650
N,N'-bis(2-methoxyethyl)piperazine C-H stretch (alkane)2800-3000
C-O stretch (ether)1090-1150
(Absence of N-H stretch)-

Table 4: Mass Spectrometry Data

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound 144.1263113, 99, 85, 70, 58, 45
N,N'-bis(2-methoxyethyl)piperazine 202.1681157, 113, 85, 58, 45

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization are provided below.

Synthesis of this compound via N-Alkylation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) in a suitable solvent such as acetonitrile or ethanol.

  • Reagent Addition: To the stirred solution, add 2-methoxyethyl chloride (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the piperazine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Alternative Synthesis: Reductive Amination
  • Imine Formation: In a reaction vessel, dissolve piperazine (1.1 equivalents) and methoxyacetaldehyde (1 equivalent) in a suitable solvent like methanol or dichloromethane.

  • Reduction: Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.2 equivalents), portion-wise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation or column chromatography.

Spectral Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving approximately 10-20 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra and assign the signals based on their chemical shifts, multiplicities, and integration values.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Obtain the FT-IR spectrum of the neat liquid product using a universal ATR accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

    • Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

Visualizing the Process

To better illustrate the workflow and the key comparisons, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Piperazine Piperazine Alkylation N-Alkylation Piperazine->Alkylation Reductive_Amination Reductive Amination Piperazine->Reductive_Amination Methoxyethyl_Halide 2-Methoxyethyl Halide Methoxyethyl_Halide->Alkylation Crude_Product Crude Product Alkylation->Crude_Product Major Product: This compound Impurity: N,N'-bis(2-methoxyethyl)piperazine Methoxyacetaldehyde Methoxyacetaldehyde Methoxyacetaldehyde->Reductive_Amination Reductive_Amination->Crude_Product Higher Selectivity for Mono-alkylation Purification Purification (Distillation/Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR FT-IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Validation Structural Validation NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the synthesis and spectral validation of this compound.

Spectral_Comparison cluster_product This compound cluster_impurity N,N'-bis(2-methoxyethyl)piperazine (Impurity) Product_NMR ¹H NMR: Shows NH proton signal ¹³C NMR: Distinct signals for substituted and unsubstituted piperazine carbons Product_IR FT-IR: Broad N-H stretch (~3300 cm⁻¹) Product_NMR->Product_IR Impurity_NMR ¹H NMR: Absence of NH proton signal, symmetrical piperazine signals ¹³C NMR: Single set of signals for symmetrical piperazine carbons Product_MS MS: m/z = 144 Product_IR->Product_MS Impurity_IR FT-IR: Absence of N-H stretch Impurity_MS MS: m/z = 202 Impurity_NMR->Impurity_IR Impurity_IR->Impurity_MS

Novel Piperazine Derivatives Outperform Amifostine in Preclinical Radioprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Hradec Králové, Czech Republic – Researchers have unveiled a new series of 1-(2-hydroxyethyl)piperazine derivatives that demonstrate superior radioprotective capabilities and a more favorable safety profile compared to the current clinical standard, amifostine. A recent study highlights two lead compounds, designated as compound 3 and compound 6, which have shown significant potential in mitigating DNA damage from ionizing radiation with minimal cytotoxicity, marking a promising advancement in the development of effective radiation countermeasures.[1][2]

The quest for more effective and less toxic radioprotective agents is a critical area of research, driven by the needs of patients undergoing radiotherapy and the potential for radiation exposure in occupational or emergency scenarios. Amifostine, while effective, is associated with significant adverse effects, including hypotension and nausea, which limit its clinical utility.[1] This new class of piperazine derivatives may offer a safer and more effective alternative.

Comparative Efficacy: A Quantitative Look

In a direct comparison, the novel piperazine derivatives were evaluated against amifostine and its active metabolite, WR-1065, for their ability to protect human cells from radiation-induced damage. The results, summarized below, indicate a marked improvement in both cytoprotection and cellular viability.

Cytotoxicity Profile

The initial assessment focused on the inherent toxicity of the compounds on various human cell lines. The piperazine derivatives exhibited a superior safety profile.

Table 1: Comparative Cytotoxicity in Human Cell Lines

Compound Cell Line Growth Inhibition (%) at 100 µM
Piperazine Derivative 1 MOLT-4 ~5%
Piperazine Derivative 2 MOLT-4 ~10%
Piperazine Derivative 3 MOLT-4 ~2%
Piperazine Derivative 4 MOLT-4 ~3%
Piperazine Derivative 5 MOLT-4 ~4%
Piperazine Derivative 6 MOLT-4 ~1%
Amifostine (WR-2721) MOLT-4 Not specified, but noted for higher toxicity
WR-1065 (Active Metabolite) MOLT-4 Significant inhibitory activity

Data synthesized from the study "Second-generation piperazine derivatives as promising radiation countermeasures". The study indicated that compounds 1-6 showed no significant reduction in proliferation at 100 µM.

Radioprotective Efficacy

The primary measure of efficacy was the reduction of radiation-induced DNA damage, quantified by the number of dicentric chromosomes per cell. Additionally, the viability of MOLT-4 lymphoblastic leukemia cells was assessed post-irradiation.

Table 2: Radioprotective Effect on MOLT-4 Cells (Post-Irradiation with 2 Gy)

Pre-treatment Compound (at 200 µM) Viable Cells (%) Compared to Irradiated Control (100%)
Piperazine Derivative 4 145%
Piperazine Derivative 6 137%
Amifostine (WR-2721) (at 100 µM) 106%
WR-1065 (Active Metabolite) No distinct radioprotective effect

Data extracted from "Second-generation piperazine derivatives as promising radiation countermeasures".

Table 3: DNA Damage Mitigation (Dicentric Chromosomes per Cell after 3 Gy Irradiation)

Pre-treatment Compound Dicentric Chromosomes per Cell
Irradiated Control (3 Gy) ~1.25
Piperazine Derivative 1 (100 µM) ~0.88
Piperazine Derivative 2 (100 µM) ~1.02
Piperazine Derivative 3 (100 µM) ~0.52
Piperazine Derivative 4 (100 µM) ~0.76
Piperazine Derivative 5 (100 µM) ~0.76
Piperazine Derivative 6 (100 µM) ~0.60
Amifostine (WR-2721) (10 µM) ~0.94
WR-1065 (Active Metabolite) (100 µM) ~0.79

Data is an approximate representation from graphical data in "Second-generation piperazine derivatives as promising radiation countermeasures". The novel compounds were tested at 100 µM, while amifostine was tested at a lower concentration of 10 µM due to its higher toxicity.

The data clearly indicates that piperazine derivatives, particularly compounds 3 and 6, significantly reduce the number of dicentric chromosomes, a key indicator of DNA damage, more effectively than amifostine and its active metabolite.[1]

Mechanisms of Action: A Tale of Two Pathways

The cytoprotective mechanisms of amifostine and the novel piperazine derivatives appear to differ significantly, offering distinct approaches to mitigating radiation damage.

Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to its active thiol metabolite, WR-1065.[3] This active form is a potent scavenger of free radicals generated by ionizing radiation, thereby preventing damage to cellular components, including DNA.

Amifostine_Pathway Amifostine Amifostine (WR-2721) AP Alkaline Phosphatase Amifostine->AP Dephosphorylation WR1065 Active Thiol (WR-1065) AP->WR1065 ROS Reactive Oxygen Species (ROS) WR1065->ROS Scavenges Cell_Protection Cell Protection WR1065->Cell_Protection DNA_Damage DNA Damage ROS->DNA_Damage Causes

Caption: Mechanism of Amifostine's Radioprotective Action.

The novel piperazine derivatives are hypothesized to function through a different mechanism. Molecular docking studies suggest a potential interaction with the anti-apoptotic protein Bcl-2. By modulating the apoptotic machinery, these compounds may protect healthy cells from radiation-induced programmed cell death. This is supported by earlier findings that identified related compounds as protectors against PUMA-dependent apoptosis.[1]

Piperazine_Pathway IR Ionizing Radiation DNA_Damage DNA Damage IR->DNA_Damage PUMA PUMA (p53 upregulated modulator of apoptosis) DNA_Damage->PUMA Activates Bcl2 Bcl-2 (Anti-apoptotic) PUMA->Bcl2 Inhibits Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival Piperazine Piperazine Derivative Piperazine->Bcl2 Interacts with/ Potentially Stabilizes

Caption: Proposed Anti-Apoptotic Mechanism of Piperazine Derivatives.

Experimental Protocols

The evaluation of these compounds was conducted using standardized and rigorous methodologies to ensure the reliability of the comparative data.

Cytotoxicity Assessment: WST-1 Assay

The cytotoxic effects of the piperazine derivatives and amifostine were determined using the WST-1 (Water Soluble Tetrazolium Salt) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Human cell lines (e.g., MOLT-4) were seeded into 96-well microplates at a predetermined density and cultured for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (piperazine derivatives, amifostine, WR-1065) or a vehicle control and incubated for 48 hours.

  • WST-1 Reagent Addition: Following the treatment period, 10 µL of the WST-1 reagent was added to each well.

  • Incubation and Measurement: The plates were incubated for an additional 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases cleave the WST-1 tetrazolium salt into a soluble formazan dye.

  • Data Acquisition: The absorbance of the formazan product was measured using a microplate reader at a wavelength of 450 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Cell viability was calculated as a percentage relative to the untreated control cells.

Radioprotective Efficacy: Dicentric Chromosome Assay (DCA)

The "gold standard" for measuring radiation-induced DNA damage, the Dicentric Chromosome Assay, was used to quantify the protective effects of the compounds.

  • Sample Preparation: Whole blood samples from healthy donors were treated with the piperazine derivatives, amifostine, or WR-1065 for 1 hour.

  • Irradiation: The treated blood samples were then exposed to a clinically relevant dose of gamma radiation (e.g., 3 Gy). An untreated, irradiated sample served as the control.

  • Lymphocyte Culture: Peripheral blood lymphocytes were stimulated to divide by adding a mitogen (phytohaemagglutinin) and cultured for 48 hours.

  • Metaphase Arrest: Colcemid was added to the cultures to arrest the cells in the metaphase stage of mitosis, when chromosomes are most condensed and visible.

  • Harvesting and Slide Preparation: Cells were harvested, treated with a hypotonic solution, and fixed. The fixed cells were then dropped onto microscope slides and stained with Giemsa.

  • Scoring: The slides were analyzed under a microscope to score the number of dicentric chromosomes in a predetermined number of metaphase cells (typically 100-500).

  • Analysis: The radioprotective effect was determined by comparing the frequency of dicentric chromosomes in the compound-treated groups to the irradiated control group.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity (WST-1 Assay) cluster_radioprotection Radioprotection (Dicentric Chromosome Assay) C1 Seed Cells in 96-well plate C2 Treat with Compounds (48h) C1->C2 C3 Add WST-1 Reagent C2->C3 C4 Incubate & Measure Absorbance C3->C4 R1 Treat Blood Samples with Compounds (1h) R2 Irradiate Samples (3 Gy) R1->R2 R3 Culture Lymphocytes (48h) R2->R3 R4 Arrest in Metaphase R3->R4 R5 Prepare & Stain Slides R4->R5 R6 Score Dicentric Chromosomes R5->R6

Caption: Workflow for Efficacy and Safety Assessment.

Conclusion and Future Directions

The development of these second-generation piperazine derivatives represents a significant step forward in the field of radiation countermeasures.[2] The lead candidates, compounds 3 and 6, have demonstrated a superior preclinical profile to amifostine, exhibiting enhanced radioprotective efficacy and reduced cytotoxicity.[1] These findings strongly support the continued development of these compounds, with the hope of eventually providing a safer and more effective option for individuals exposed to radiation in medical, occupational, and emergency settings. Further preclinical and clinical evaluations are anticipated to fully assess their therapeutic potential.[2]

References

A Comparative Guide to Mono- vs. Di-substituted Piperazine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3][4][5] Its versatile structure allows for extensive modification, with the substitution pattern on the nitrogen atoms significantly influencing the pharmacological profile of the resulting derivatives.[3] This guide provides a comparative analysis of mono- and di-substituted piperazine derivatives, offering insights into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies for their evaluation.

General Properties and Structure-Activity Relationships

The two nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors and, when protonated at physiological pH, as hydrogen bond donors, facilitating interactions with biological targets.[1][2][5] The substitution on these nitrogens dictates the compound's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity and selectivity.[1][5]

Mono-substituted piperazines often serve as building blocks in the synthesis of more complex molecules.[6][7] Their single point of substitution allows for the introduction of a pharmacophoric group while leaving the other nitrogen available for further modification or for its basic properties to contribute to solubility and target binding.

Di-substituted piperazines offer the advantage of introducing two distinct substituents, allowing for the exploration of a wider chemical space and the potential for multi-target engagement.[8][9] The nature and relative orientation of these substituents are critical for defining the molecule's interaction with its biological target(s). For instance, in the context of antipsychotic agents, specific substitutions on both nitrogen atoms are often required for optimal activity at dopamine and serotonin receptors.[10]

Comparative Pharmacological Data

The following table summarizes the quantitative data for representative mono- and di-substituted piperazine derivatives, highlighting their biological targets and activities.

Compound TypeCompound Name/CodeSubstitution PatternBiological Target(s)Activity (IC50/Ki)Reference
Mono-substituted 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)Mono-arylSerotonin receptorsKi: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C[9]
Mono-substituted 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP)Mono-benzylSerotonin receptors[9]
Di-substituted ClozapineN-methyl and N'-arylD4, 5-HT2A, α1, H1, M1 receptorsMulti-receptor antagonist[11]
Di-substituted VortioxetineN-aryl and N'-arylSERT, 5-HT1A, 5-HT1B, 5-HT3, 5-HT7 receptorsMulti-target activity[11]
Di-substituted Cmpd 5 (from study)N-aryl and N'-piperidineHistamine H3, Sigma-1 receptorshH3R Ki = 7.70 nM, σ1R Ki = 3.64 nM[12]
Di-substituted Cmpd 11 (from study)N-aryl and N'-piperidineHistamine H3, Sigma-1 receptorshH3R Ki = 6.2 nM, σ1R Ki = 4.41 nM[12]

Experimental Protocols

A crucial aspect of comparing these derivatives is the use of standardized experimental protocols. Below is a detailed methodology for a common in vitro assay used to evaluate the efficacy of piperazine derivatives.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[10]

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the mono- and di-substituted piperazine derivatives in the culture medium.

  • Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

3. MTT Incubation:

  • After the desired incubation period (e.g., 24, 48, or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization:

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key aspects of piperazine derivative evaluation and their mechanism of action.

signaling_pathway Ligand Piperazine Derivative Receptor GPCR (e.g., 5-HT1A) Ligand->Receptor Binds G_Protein Gαi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Signaling pathway of a Gαi/o-coupled receptor modulated by a piperazine derivative.

experimental_workflow Synthesis Synthesis of Piperazine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (Binding, Functional, Cytotoxicity) Purification->In_Vitro SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis SAR_Analysis->Synthesis Feedback In_Vivo In Vivo Studies (Animal Models) SAR_Analysis->In_Vivo ADME_Tox ADME/Tox Profiling In_Vivo->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Lead_Optimization->Synthesis New Derivatives

Caption: A typical experimental workflow for the evaluation of piperazine derivatives.

sar_logic cluster_mono Mono-substituted cluster_di Di-substituted Mono Mono-substituted Piperazine Activity1 Moderate Affinity Single Target Mono->Activity1 Leads to Optimization Pharmacological Optimization Activity1->Optimization Di Di-substituted Piperazine Activity2 High Affinity & Selectivity or Multi-Target Profile Di->Activity2 Can lead to Activity2->Optimization

Caption: Structure-activity relationship (SAR) logic for piperazine derivatives.

References

evaluation of different synthetic routes for N-substituted piperazines

Author: BenchChem Technical Support Team. Date: December 2025

The N-substituted piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and versatile synthetic handles. For researchers, scientists, and drug development professionals, the efficient and selective synthesis of these scaffolds is of paramount importance. This guide provides an objective comparison of four principal synthetic routes for the preparation of N-substituted piperazines: Direct N-Alkylation, Reductive Amination, Buchwald-Hartwig Amination, and the Ullmann Condensation.

Comparative Overview of Synthetic Routes

The selection of an appropriate synthetic strategy for a target N-substituted piperazine depends on several factors, including the nature of the desired substituent (alkyl or aryl), the required scale of the synthesis, and the functional group tolerance of the starting materials. The following tables provide a summary of quantitative data for each method, offering a clear comparison of their typical performance.

Table 1: N-Alkylation of Piperazines
MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Direct Alkylation N-Boc-piperazine, Alkyl Halide, K₂CO₃DMF9016~90[1]
Reductive Amination N-Boc-piperazine, Aldehyde, NaBH(OAc)₃DCMRoom Temp12-2485-95[2]
Table 2: N-Arylation of Piperazines
MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Buchwald-Hartwig N-Boc-piperazine, Aryl Bromide, Pd₂(dba)₃, RuPhos, NaOtBuToluene1001-2470-95[1]
Ullmann Condensation Piperazine, Aryl Iodide, CuI, Ligand, BaseDioxane/NMP110-2102460-85[3][4]

In-Depth Analysis of Synthetic Routes

Direct N-Alkylation

Direct N-alkylation is a classical and straightforward method for the synthesis of N-alkylpiperazines, typically involving the reaction of a piperazine with an alkyl halide in the presence of a base.[5]

Advantages:

  • Simple and widely used technique.[5]

  • Readily available and inexpensive starting materials.

Disadvantages:

  • Controlling selectivity between mono- and di-alkylation can be challenging.[5] Using an excess of piperazine or slow addition of the alkylating agent can favor mono-alkylation.[5]

  • Risk of forming quaternary ammonium salts.

  • May require heating to achieve a reasonable reaction rate.[5]

To overcome the selectivity issue, the most reliable approach is the use of a mono-protected piperazine, such as N-Boc-piperazine, which blocks one nitrogen atom, directing alkylation to the other.[5]

Reductive Amination

Reductive amination is a versatile, one-pot procedure that involves the reaction of a piperazine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[5][6]

Advantages:

  • Excellent for preventing the formation of quaternary ammonium salts.[5][7]

  • Generally proceeds under mild conditions.

  • High yields and good functional group tolerance.

Disadvantages:

  • Requires the corresponding aldehyde or ketone, which may not be as readily available as alkyl halides.

  • The reducing agents can be moisture-sensitive.

  • Potential for racemization if chiral centers are present near the reacting carbonyl group.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it represents a state-of-the-art method for the synthesis of N-arylpiperazines.[9] The reaction's success is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent.[10]

Advantages:

  • Broad substrate scope, including electron-rich and sterically hindered aryl halides.[11]

  • High functional group tolerance.

  • Generally proceeds under milder conditions compared to the Ullmann condensation.[9]

  • High yields are often achieved.

Disadvantages:

  • The palladium catalysts and specialized phosphine ligands can be expensive.[11][12]

  • Requires an inert atmosphere, which can be challenging for large-scale synthesis.

  • Removal of palladium residues from the final product is a critical consideration in pharmaceutical applications.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds and serves as an alternative to the Buchwald-Hartwig reaction for N-arylpiperazine synthesis.[3][13]

Advantages:

  • Copper catalysts are significantly less expensive than palladium catalysts.[11]

  • Can be effective for electron-poor aryl halides.

Disadvantages:

  • Traditionally requires harsh reaction conditions, including high temperatures (often >200°C) and high-boiling polar solvents.[3][13]

  • Substrate scope can be limited, particularly for electron-rich aryl halides.[13]

  • Stoichiometric amounts of copper were often required in older procedures, although modern protocols use catalytic amounts with ligands.[14]

Experimental Protocols

Protocol 1: Direct N-Alkylation of N-Boc-Piperazine

This protocol describes a general procedure for the mono-N-alkylation of N-Boc-piperazine with an alkyl halide.[1]

Materials:

  • N-Boc-piperazine (1.0 equiv)

  • Alkyl Halide (e.g., bromide or iodide) (1.0-1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of N-Boc-piperazine in dry DMF, add the alkyl halide and potassium carbonate at room temperature.[1]

  • Heat the reaction mixture to 90°C and stir for 16 hours or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the DMF.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-N'-Boc-piperazine.

Protocol 2: Reductive Amination of Piperazine with an Aldehyde

This protocol outlines a general procedure for the reductive amination of N-Boc-piperazine with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • N-Boc-piperazine (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve N-Boc-piperazine and the aldehyde in DCM or DCE in a round-bottom flask under an inert atmosphere.

  • Stir the solution at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction overnight at room temperature. Monitor the reaction progress by TLC or LC-MS.[2]

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

This protocol provides a general method for the palladium-catalyzed N-arylation of N-Boc-piperazine.[10]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.[10]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[10]

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[10]

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[10]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the key synthetic routes discussed.

Direct_N_Alkylation_Workflow start Start: N-Boc-Piperazine, Alkyl Halide, K₂CO₃, DMF reaction Heat to 90°C Stir for 16h start->reaction workup Cool & Concentrate Partition (DCM/H₂O) reaction->workup purification Dry & Concentrate Column Chromatography workup->purification product Final Product: N-Alkyl-N'-Boc-Piperazine purification->product

Caption: Workflow for Direct N-Alkylation of N-Boc-Piperazine.

Reductive_Amination_Workflow start Start: N-Boc-Piperazine, Aldehyde, DCM imine_formation Stir at RT (1-2h) (Imine Formation) start->imine_formation reduction Add NaBH(OAc)₃ Stir Overnight imine_formation->reduction workup Quench (aq. NaHCO₃) Extract with DCM reduction->workup purification Dry & Concentrate Column Chromatography workup->purification product Final Product: N-Alkyl-N'-Boc-Piperazine purification->product

Caption: Workflow for Reductive Amination of N-Boc-Piperazine.

Buchwald_Hartwig_Workflow setup Add Aryl Halide, N-Boc-Piperazine, & Base to Schlenk Tube inert Evacuate and Backfill with Inert Gas setup->inert reagents Add Anhydrous Solvent & Catalyst Solution inert->reagents reaction Heat to 80-110°C & Stir reagents->reaction workup Cooldown and Aqueous Workup reaction->workup purification Purification by Column Chromatography workup->purification product Final Product: N-Aryl-N'-Boc-Piperazine purification->product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

References

Safety Operating Guide

Proper Disposal of 1-(2-Methoxyethyl)piperazine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1-(2-Methoxyethyl)piperazine are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with standard safety protocols.

Hazard Profile and Safety Precautions

This compound is a combustible liquid that can cause severe skin burns and eye damage.[1][2][3] It is also associated with respiratory irritation and other health hazards.[2][4] Before handling, it is crucial to be familiar with the information provided in the Safety Data Sheet (SDS) and to wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Faceshields and goggles are necessary to prevent eye contact.[4]

  • Hand Protection: Chemical-resistant gloves must be worn.[5]

  • Skin Protection: A complete suit protecting against chemicals is advised.[5]

  • Respiratory Protection: Use a suitable respirator, such as a type ABEK (EN14387) respirator filter, especially in poorly ventilated areas.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with local and national regulations.[6] It is recommended to entrust the disposal to a licensed waste disposal company.[5][6]

1. Unused or Surplus Chemical:

  • Do not mix with other waste.[5]

  • Keep the chemical in its original, clearly labeled container .[5]

  • Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area, away from ignition sources.[2][3][6]

  • Arrange for collection by a licensed hazardous waste disposal service.

2. Contaminated Materials (e.g., paper towels, absorbent pads from a spill):

  • For minor spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[7]

  • Collect the absorbed material and place it into a suitable, closed, and clearly labeled container for waste disposal.[2][3][7]

  • Do not dispose of this waste in regular trash.

  • Treat the container as hazardous waste and arrange for its collection by a licensed disposal service.

3. Contaminated Personal Protective Equipment (PPE):

  • Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[5]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[7]

  • Heavily contaminated or disposable PPE should be placed in a labeled container and disposed of as hazardous waste.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.[2][3]

  • Remove all sources of ignition as the substance is combustible.[2][3][7]

  • Ensure the area is well-ventilated .[7]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material.[7]

  • Collect the absorbed material into a labeled container for hazardous waste disposal.[2][3][7]

  • Clean the spill area thoroughly, and prevent runoff into drains.[7]

Quantitative Data Summary

PropertyValue
CAS Number13484-40-7
Molecular FormulaC₇H₁₆N₂O
Molecular Weight144.21 g/mol
Boiling Point193-194 °C
Density0.970 g/mL at 25 °C
Flash Point87 °C (188.6 °F) - closed cup
Hazard Class8
Packing GroupIII

The data in this table is compiled from multiple sources.[4][8][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Disposal of This compound decision_type What is the form of the waste? start->decision_type unused_product Unused/Surplus Product decision_type->unused_product  Unused Product spill_cleanup Spill Cleanup Material decision_type->spill_cleanup Spill Residue   contaminated_ppe Contaminated PPE decision_type->contaminated_ppe Contaminated PPE   collect_original Keep in original, labeled container. Ensure it is tightly sealed. unused_product->collect_original collect_absorbent Collect absorbent material in a suitable, labeled, sealed container. spill_cleanup->collect_absorbent collect_ppe Place in a labeled, sealed container for hazardous waste. contaminated_ppe->collect_ppe storage Store in a designated hazardous waste accumulation area. collect_original->storage collect_absorbent->storage collect_ppe->storage disposal_service Arrange for pickup by a licensed waste disposal service. storage->disposal_service end Disposal Complete disposal_service->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 1-(2-Methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2-Methoxyethyl)piperazine

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 13484-40-7). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.

Immediate Safety Information

This compound is a combustible liquid classified as hazardous.[1][2] It is corrosive and can cause severe skin burns and eye damage.[1][2][3] The substance is also associated with acute inhalation toxicity, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and can cause damage to organs through prolonged or repeated exposure.[4] The signal word for this chemical is "Danger".[4]

Quantitative Safety and Physical Data
CAS Number 13484-40-7[4][5]
Molecular Formula C₇H₁₆N₂O[5]
Molecular Weight 144.21 g/mol [4][5]
Appearance Liquid
Boiling Point 193-194 °C[4]
Density 0.970 g/mL at 25 °C[4]
Flash Point 87 °C (188.6 °F) - closed cup[4]
Storage Class 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects[4]
WKG (Water Hazard Class) WGK 3 (highly hazardous to water)[4]

Personal Protective Equipment (PPE) Protocol

A comprehensive approach to PPE is mandatory when handling this substance.

Eye and Face Protection
  • Minimum Requirement: Tightly fitting safety goggles.[1]

  • Recommended: Use a face shield (minimum 8-inch) in conjunction with goggles for maximum protection.[1] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

Skin Protection
  • Hand Protection: Handle with chemical-resistant gloves at all times.[1][6] Gloves must be inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[1][6] Dispose of contaminated gloves after use in accordance with laboratory and legal guidelines.[1][6]

  • Body Protection: Wear protective clothing to prevent skin exposure.[1][7][8] In case of potential splashing or significant exposure, a chemical-resistant apron or suit is recommended.

Respiratory Protection
  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[2][7]

  • Respirator Type: If engineering controls are insufficient or for emergency situations, use a type ABEK (EN 14387) respirator filter or a dust mask type N95 (US) as appropriate for the operation.[4]

Operational and Disposal Plan

Safe Handling and Operations
  • Pre-Handling Check: Read and understand the Safety Data Sheet (SDS) thoroughly. Ensure all necessary PPE is available and in good condition. Locate the nearest emergency shower and eyewash station.[9]

  • Engineering Controls: All operations should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Preventing Contamination: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the handling area.[8][10] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Spill Management:

    • Minor Spills: Remove all ignition sources.[7] Absorb the spill with inert material (e.g., sand, vermiculite).[2][7] Collect the material into a suitable, labeled container for disposal.[2][7]

    • Major Spills: Evacuate the area immediately.[2] Alert the emergency response team. Wear appropriate PPE, including respiratory protection, before attempting to control the spill.[7]

Storage Plan
  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]

  • Keep containers tightly closed and store locked up.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, acid chlorides, and strong acids.[2]

Disposal Plan
  • Chemical Waste: Dispose of this compound and its containers through a licensed waste disposal contractor.[2][10] Do not mix with other waste.[10]

  • Contaminated Materials: Dispose of contaminated gloves, clothing, and absorbent materials as hazardous waste in accordance with local, state, and federal regulations.[1][10] Do not allow the product to enter drains or waterways.[10]

Procedural Workflow Diagram

G A Review Safety Data Sheet (SDS) B Assess Risks for Specific Procedure A->B C Verify Fume Hood Operation B->C Proceed if safe D Locate Emergency Equipment (Eyewash, Shower, Spill Kit) C->D E Don Eye Protection (Goggles & Face Shield) D->E F Don Chemical-Resistant Gloves E->F G Wear Protective Clothing/Apron F->G H Select & Use Respirator (If ventilation is inadequate) G->H I Conduct Work in Fume Hood H->I J Handle with Care (Avoid contact & inhalation) I->J K Segregate Waste (Chemical & Contaminated PPE) J->K L Decontaminate Work Area J->L M Dispose of Waste via Approved Channels K->M N Wash Hands Thoroughly L->N

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.